5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLFWGLFINYFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670449 | |
| Record name | 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-02-8 | |
| Record name | 2-Methyl-5-bromo-7-azaindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Cornerstone for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of potent and selective kinase inhibitors. This document details its physicochemical properties, provides validated, step-by-step synthesis protocols, and explores its application in the synthesis of targeted therapeutics, particularly focusing on its role in the development of inhibitors for critical signaling pathways such as Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).
Core Molecular Attributes
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 2-methyl-5-bromo-7-azaindole, is a solid, off-white to white compound at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1111638-02-8 | [1][2][3] |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| Appearance | Off-white to white solid | |
| Boiling Point | 320 - 324 °C at 760 mmHg | |
| Storage Temperature | Room Temperature (20 to 22 °C), sealed in dry conditions |
Synthesis Protocols and Mechanistic Rationale
The synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a critical process for its utilization in drug discovery. A common and efficient method involves the cyclization of a substituted pyridine precursor.
Synthesis via Intramolecular Cyclization
A robust method for the synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine involves the potassium tert-butoxide-mediated cyclization of 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-ylamine (91 g, 431 mmol) in tert-butanol (700 mL).
-
Addition of Base: To the stirred solution, add a 1M solution of potassium tert-butoxide in tert-butanol.
-
Reaction: Heat the reaction mixture to 85°C and maintain for 1 hour.[4]
-
Work-up:
-
Allow the mixture to cool to ambient temperature.
-
Pour the reaction mixture into a 1:1 mixture of water and ice (approximately 1 L).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and allow it to air dry.
-
-
Purification:
-
Dissolve the crude solid in dichloromethane.
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the title compound as a brown solid (88.7 g, 97% yield).[4]
-
Causality of Experimental Choices:
-
Potassium tert-butoxide: This strong, non-nucleophilic base is crucial for deprotonating the amine and facilitating the intramolecular cyclization onto the alkyne. Its bulky nature minimizes competing side reactions.
-
tert-Butanol: This solvent is ideal for this reaction as it readily dissolves the reactants and has a sufficiently high boiling point for the reaction to proceed efficiently.
-
Aqueous Work-up: Quenching the reaction with water and ice precipitates the organic product, allowing for easy separation from the inorganic byproducts.
Characterization Data
The identity and purity of the synthesized 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be confirmed by various analytical techniques.
| Analytical Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.21 (s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.91 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).[4] |
| Mass Spectrum (m/z) | 210 (M + H)⁺.[4] |
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The bromine atom at the 5-position of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine provides a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylated Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. In the context of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, it allows for the introduction of various aryl and heteroaryl groups at the 5-position, leading to a diverse library of compounds for biological screening.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., potassium phosphate, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.[5]
-
Reaction: Heat the reaction mixture to 85-95°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Targeting Key Signaling Pathways
Aberrant FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFRs.[6] By occupying the ATP-binding site of the kinase, these inhibitors can block downstream signaling and inhibit cancer cell proliferation and survival.
FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling pathway by a pyrrolo[2,3-b]pyridine derivative.
The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop selective JAK inhibitors.
JAK/STAT Signaling Pathway
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrrolo[2,3-b]pyridine derivative.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Use appropriate protective gloves.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
Handling and Storage:
-
Ensure adequate ventilation when handling.
-
Avoid formation of dust.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
First-Aid Measures:
-
If Inhaled: Move the victim into fresh air.
-
In Case of Skin Contact: Take off contaminated clothing immediately and wash with soap and water.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Seek medical attention.
Conclusion
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a versatile and valuable building block for the synthesis of kinase inhibitors. Its straightforward synthesis and the ability to undergo further functionalization, particularly through Suzuki-Miyaura cross-coupling, make it an attractive starting material for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this important scaffold in their drug discovery endeavors.
References
-
Safety Data Sheet. INDOFINE Chemical Company, Inc. [Link]
- Starha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta crystallographica. Section E, Structure reports online, 69(Pt 3), o381.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
-
5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. PubChem. [Link]
-
5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]
- Method for preparing 5-bromo-2-methylpyridine.
-
Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
5-Bromo-2-methyl-2-pentene. NIST WebBook. [Link]
-
5-Bromo-1H-pyrrolo-[2,3-b]pyridine. PubMed. [Link]
-
5-bromo-1H-pyrrolo[2,3-c]pyridine. PubChem. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. [Link]
Sources
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- 2. file.chemscene.com [file.chemscene.com]
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- 4. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolding
Executive Summary: This technical guide provides an in-depth analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. We detail its fundamental physicochemical properties, provide an expert-validated synthetic protocol with mechanistic insights, and explore its strategic application in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Introduction: The 7-Azaindole Core and the Strategic Value of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its structure is bioisosteric to indole, enabling it to mimic the natural substrate in various enzymatic pockets while offering distinct advantages. The pyridine nitrogen introduces a hydrogen bond acceptor site, altering the molecule's electronic properties and metabolic stability, which can be pivotal for enhancing target affinity and optimizing pharmacokinetic profiles.
Derivatives of the 7-azaindole core are central to numerous approved and investigational drugs, particularly in oncology. They serve as the foundational framework for potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[1] Abnormal kinase activity is a hallmark of many cancers, making targeted kinase inhibition a cornerstone of modern cancer therapy.
Within this important class of compounds, 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized for facile, late-stage diversification:
-
The 5-bromo group provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of a wide array of aryl and heteroaryl substituents. This is a cornerstone of structure-activity relationship (SAR) studies.
-
The 2-methyl group can provide beneficial steric interactions within a target's binding site and can improve metabolic stability.
-
The pyrrole N-H group offers an additional site for substitution, further expanding the chemical space accessible from this single building block.
This guide will elucidate the essential technical details of this compound, providing a robust foundation for its effective utilization in research and development.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is a prerequisite for its successful application in synthesis and screening. The key identifiers and characteristics of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrN₂ | [2][3] |
| Molecular Weight | 211.06 g/mol | [2][3] |
| CAS Number | 1111638-02-8 | [2][3] |
| Appearance | Solid | [2] |
| InChI Key | IWLFWGLFINYFHA-UHFFFAOYSA-N | [2] |
| Canonical SMILES | Cc1cc2cc(Br)cnc2[nH]1 | [2] |
Synthesis and Mechanistic Rationale
The construction of the 7-azaindole core is a critical step. One efficient and high-yielding reported method involves the base-mediated intramolecular cyclization of a substituted propynyl-pyridin-2-ylamine precursor.
Synthetic Pathway
The synthesis proceeds via the treatment of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine with a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu).[2]
Caption: High-level workflow for the synthesis of the title compound.
Causality in Reagent Selection
-
Potassium tert-butoxide (KOtBu): The choice of this reagent is critical. As a bulky, strong base, it is highly effective at deprotonating the amine (N-H) without acting as a nucleophile that could otherwise lead to unwanted side reactions with the alkyne.
-
tert-Butanol Solvent: This solvent is the conjugate acid of the base, which helps to maintain a stable and highly basic reaction environment. Its high boiling point is also suitable for the elevated temperature (85 °C) required to overcome the activation energy for the cyclization.
-
Intramolecular Cyclization: The reaction proceeds via a 6-endo-dig cyclization. The deprotonated amine attacks the internal carbon of the alkyne, forming the five-membered pyrrole ring fused to the pyridine core. The subsequent tautomerization leads to the stable aromatic pyrrolo[2,3-b]pyridine system. This regioselectivity is driven by the geometric constraints of the molecule, favoring the formation of the thermodynamically stable fused ring system.
Characterization Data
Validation of the final product is achieved through standard analytical techniques. The reported proton NMR data confirms the structure.[2]
-
¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, NH), 8.22 (d, J = 2.1 Hz, 1H, Ar-H), 7.91 (d, J = 2.1 Hz, 1H, Ar-H), 6.13 (s, 1H, Ar-H), 2.52 (s, 3H, CH₃).[2]
Core Application in Drug Discovery: A Scaffold for FGFR Inhibitors
The primary utility of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is as a versatile starting material for potent and selective kinase inhibitors. A prominent example is in the development of inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family.
The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway, through mutations or overexpression, is a known driver in various cancers, including breast, bladder, and lung cancers.[1] Therefore, inhibiting FGFRs is a validated therapeutic strategy.
Caption: Role of a 7-azaindole-based inhibitor in the FGFR pathway.
Derivatives synthesized from 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine are designed to compete with ATP for the kinase domain of the FGFR. The 7-azaindole core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the enzyme. The substituent introduced at the 5-position via cross-coupling extends into a hydrophobic pocket, and its identity is crucial for determining both potency and selectivity against other kinases.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most important transformation for this building block. It enables the formation of a C-C bond between the C5 position and a new aryl or heteroaryl group. The following protocol is a representative procedure adapted from literature for a structurally similar substrate and serves as a robust starting point for optimization.[4][5]
Objective
To synthesize a 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials
-
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.175 equiv), and potassium phosphate (2.3 equiv).[4]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Scientist's Note: It is imperative to establish and maintain an inert atmosphere. Oxygen can oxidatively deactivate the Pd(0) catalyst, leading to failed or low-yielding reactions.
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 solvent mixture.[4] The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).
-
Scientist's Note: The aqueous phase is essential for the base to function effectively and to facilitate the transmetalation step of the catalytic cycle. Degassing the water (e.g., by sparging with argon) removes dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85–95 °C with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting bromide is consumed (typically 12-18 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine product.
-
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Safety and Handling
Proper handling of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its precursors is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: This compound is a solid. Avoid creating and inhaling dust.[6] Handle in a well-ventilated area or a chemical fume hood.
-
Health Hazards: While specific data for this exact compound is limited, related bromo-aza-heterocycles are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.[2]
Conclusion
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its pre-installed functionalities—a reactive bromine atom for diversification and a stable 7-azaindole core for target engagement—make it an exceptionally efficient building block for constructing complex molecular architectures. As demonstrated by its application in the synthesis of FGFR inhibitors, this compound provides a reliable and versatile entry point for developing next-generation targeted therapies. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is key to unlocking its full potential in drug discovery programs.
References
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ResearchGate. "The FGFR signaling pathway. (a) Schematic of the structure of FGF..." Available at: [Link].
-
PubChem. "5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine". Available at: [Link].
-
Fisher Scientific. "SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine". Available at: [Link].
-
MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities". Available at: [Link].
-
ResearchGate. "(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities". Available at: [Link].
-
RSC Publishing. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors". Available at: [Link].
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- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Importance of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a prominent member of this class. Its unique electronic properties and structural rigidity make it an ideal foundation for the design of potent and selective inhibitors of various enzymes, particularly kinases. This guide focuses on a key derivative, 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine , a versatile building block that has become instrumental in the development of numerous clinical candidates and approved drugs. Its IUPAC name is confirmed as 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine . This document will provide a comprehensive overview of its synthesis, chemical properties, and, most importantly, its strategic application in the design of targeted therapeutics, with a focus on kinase inhibitors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is crucial for its effective utilization in synthesis and drug design.
| Property | Value | Reference |
| IUPAC Name | 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | Internal Verification |
| CAS Number | 1111638-02-8 | [1][2] |
| Molecular Formula | C₈H₇BrN₂ | [1][2] |
| Molecular Weight | 211.06 g/mol | [1][2] |
| Appearance | Solid | [2] |
| ¹H NMR (CDCl₃, 300 MHz) | δ 10.26 (br s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.92 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H) | [1] |
| MS (m/z) | 210 (M+H)⁺ | [1] |
Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Protocol and Mechanistic Insights
The construction of the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine core is a critical process that enables its use in drug discovery programs. While several synthetic routes exist, a common and efficient method involves an intramolecular cyclization. The following protocol outlines a representative synthesis, highlighting the key transformations and the rationale behind the choice of reagents.
Experimental Protocol: Intramolecular Cyclization Approach
This synthesis commences from 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine, which undergoes a base-mediated cyclization.
Step 1: Cyclization of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine
-
To a solution of 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine (1 equivalent) in tert-butanol, add a 1M solution of potassium tert-butoxide in tert-butanol (1.6 equivalents).[1]
-
Heat the reaction mixture to 85 °C and maintain this temperature for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 1:1 mixture of ice and water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and allow it to air dry.
-
For further purification, dissolve the crude solid in dichloromethane, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the pure 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.[1]
Causality Behind Experimental Choices
-
Potassium tert-butoxide (KOtBu): This strong, non-nucleophilic base is crucial for the cyclization step.[3][4] Its primary role is to deprotonate the amino group of the starting material, initiating the intramolecular attack on the alkyne. The bulky tert-butyl group minimizes side reactions that could occur with a smaller, more nucleophilic base.
-
tert-Butanol: This solvent is ideal for reactions involving potassium tert-butoxide, as it is the conjugate acid of the base and thus does not interfere with the reaction. Its relatively high boiling point allows the reaction to be conducted at the elevated temperatures required for efficient cyclization.
-
Aqueous Workup: Quenching the reaction with ice and water serves to neutralize any remaining base and precipitate the organic product, which has limited solubility in aqueous media.
-
Trituration with Diethyl Ether: This final purification step is effective in removing any non-polar impurities, yielding the desired product in high purity.
Application in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold, and specifically the 5-bromo-2-methyl derivative, is a cornerstone in the design of kinase inhibitors. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[5] Derivatives of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine have been extensively explored as FGFR inhibitors. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.[5]
A notable example is the optimization of a lead compound which led to the identification of potent pan-FGFR inhibitors. For instance, compound 4h from a reported study, a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, exhibited impressive inhibitory activity against FGFR1-4.[5]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [5] |
The development of such compounds highlights the utility of the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine core in generating potent and selective kinase inhibitors.
Inhibition of Other Kinases: CDK8 and B-RAF
The versatility of the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold extends beyond FGFR. It has also been successfully employed in the development of inhibitors for other key cancer-related kinases:
-
Cyclin-Dependent Kinase 8 (CDK8): As a key regulator of transcription, CDK8 is an emerging target in oncology. A potent type II CDK8 inhibitor, compound 22 , incorporating the 1H-pyrrolo[2,3-b]pyridine moiety, demonstrated an IC₅₀ of 48.6 nM.[6]
-
B-RAF: The V600E mutation in B-RAF is a driver in many cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent B-RAFV600E inhibitors, with compounds 34e and 35 showing IC₅₀ values of 0.085 µM and 0.080 µM, respectively.[1]
Mechanism of Action: Disrupting Key Oncogenic Signaling Pathways
Inhibitors derived from the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold exert their anticancer effects by blocking the catalytic activity of their target kinases. This, in turn, disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. Two of the most important pathways affected are the RAS-MEK-ERK and the PI3K-Akt pathways.
The RAS-MEK-ERK Signaling Pathway
This pathway is a central regulator of cell proliferation and is often hyperactivated in cancer.[7][8][9] FGFR activation leads to the activation of RAS, which initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that drive cell cycle progression.
Caption: RAS-MEK-ERK signaling cascade and the point of inhibition.
The PI3K-Akt Signaling Pathway
This pathway is crucial for cell survival, growth, and metabolism.[2][10][11] Upon activation by receptor tyrosine kinases like FGFR, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the cell membrane, where it is activated. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis.
Caption: PI3K-Akt signaling cascade and the point of inhibition.
By inhibiting FGFR at the apex of these cascades, drugs derived from 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can effectively shut down these pro-tumorigenic signals.
Conclusion and Future Perspectives
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the realm of oncology. Its synthetic accessibility, coupled with the versatility of the 5-bromo substituent for diversification, has enabled the development of a multitude of potent and selective kinase inhibitors. The successful translation of these molecules into clinical candidates and approved drugs is a testament to the power of this privileged scaffold. As our understanding of the molecular drivers of disease continues to grow, it is certain that 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives will continue to be a fertile ground for the discovery of novel therapeutics.
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PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]
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Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
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Li, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20845-20853. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. Retrieved from [Link]
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Guo, Y. J., et al. (2020). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncology Letters, 20(1), 101-108. Retrieved from [Link]
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Sun, Y., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Experimental and Therapeutic Medicine, 19(3), 1997-2007. Retrieved from [Link]
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Madasu, J., et al. (2020). Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions. Organic & Biomolecular Chemistry, 18(40), 8044-8068. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Roman, D. S., et al. (2011). Potassium tert-Butoxide Promoted Intramolecular Arylation via a Radical Pathway. Organic Letters, 13(21), 5894–5897. Retrieved from [Link]
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An In-depth Technical Guide to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive technical overview of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core physical properties, spectroscopic profile, synthesis, and applications, offering field-proven insights for researchers and scientists.
Introduction: The Significance of the 7-Azaindole Scaffold
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole class of compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2] Its structural similarity to purine and indole allows it to interact with various biological targets. The strategic placement of a bromine atom on this scaffold provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[1] Derivatives of the parent 1H-pyrrolo[2,3-b]pyridine core are foundational to the development of targeted therapies, including potent kinase inhibitors for cancer treatment.[3][4]
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound govern its behavior in experimental settings, from reaction conditions to formulation. The properties of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1111638-02-8 | [5] |
| Molecular Formula | C₈H₇BrN₂ | [5] |
| Molecular Weight | 211.06 g/mol | [5] |
| Appearance | Solid | |
| InChI Key | IWLFWGLFINYFHA-UHFFFAOYSA-N | |
| Storage Class | 11 - Combustible Solids |
Section 2: Spectroscopic Profile
Structural elucidation is confirmed through spectroscopic analysis. The following data provides a definitive profile for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is critical for confirming the compound's structure and purity.
-
¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.91 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).[5]
-
¹H NMR (300 MHz, CDCl₃): δ 10.26 (br s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.92 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).[5]
Expert Interpretation:
-
The broad singlet observed at ~10.2 ppm is characteristic of the pyrrole N-H proton.
-
The two doublets at 8.22 and 7.91 ppm correspond to the two aromatic protons on the pyridine ring, with their small coupling constant (J = 2.1 Hz) indicating a meta-relationship.
-
The singlet at 6.13 ppm is assigned to the proton on the pyrrole ring.
-
The sharp singlet at 2.52 ppm integrates to three protons, confirming the presence of the methyl group.
Caption: Structure of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
-
MS (m/z): 210 (M+H)⁺.[5]
-
Scientist's Note: The reported M+H value of 210 appears to be a typographical error in the source literature. Given the calculated molecular weight of 211.06 g/mol , the expected m/z for the [M+H]⁺ ion would be approximately 211 or 213, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Section 3: Synthesis and Purification Protocol
The synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is achieved via a base-mediated intramolecular cyclization. This method is efficient and provides a high yield of the desired product.
Caption: Role of the scaffold in drug discovery.
Key Application Areas:
-
Kinase Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. [3]Abnormal activation of fibroblast growth factor receptors (FGFRs) is a known driver in various cancers. [4]5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine serves as a key starting material for the synthesis of potent FGFR inhibitors, which have shown the ability to inhibit cancer cell proliferation and induce apoptosis. [3][4]* Anticancer Drug Development: The broader 5-bromo-7-azaindole framework is an essential intermediate for novel anticancer drugs, including the FDA-approved BCL-2 inhibitor Venetoclax. [1][2]This highlights the scaffold's proven track record in producing clinically successful therapeutics.
-
Other Therapeutic Targets: Beyond cancer, derivatives of this scaffold have been explored as inhibitors for other enzymes, such as Phosphodiesterase 4B (PDE4B), indicating its broad utility in addressing various disease pathways. [7]
Section 5: Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is paramount.
-
Hazard Profile: While a specific safety data sheet for the title compound is not detailed in the search results, closely related isomers like 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine are classified as harmful if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation. [8]It is prudent to handle 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with the same level of caution.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. [9]Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [9][10]* Handling: Avoid breathing dust. [9]Prevent contact with skin and eyes. After handling, wash hands thoroughly. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11][12]This compound is classified as a combustible solid (Storage Class 11).
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5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7) Properties. Chemcasts. [Link]
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5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
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An In-depth Technical Guide to the Solubility of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine scaffold is recognized as a privileged structure, appearing in numerous biologically active molecules, particularly as kinase inhibitors.[1] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in both in vitro assays and in vivo systems. Poor solubility can hinder biological screening, lead to unreliable structure-activity relationship (SAR) data, and create significant challenges in formulation development for preclinical and clinical studies.
This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, the goal of this document is to synthesize theoretical principles with practical, field-proven insights to offer a robust resource for researchers, scientists, and drug development professionals. We will delve into the predicted physicochemical properties of the molecule, analyze its expected solubility in aqueous and organic media, and provide detailed, validated protocols for experimentally determining its solubility profile. The causality behind experimental choices and the interpretation of solubility data will be emphasized to ensure scientific integrity and practical applicability.
Physicochemical Properties of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. For 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, these properties are primarily dictated by its 7-azaindole core and the influence of the bromo and methyl substituents. In the absence of extensive experimental data for this specific molecule, we can leverage computational models to predict these key parameters. These predictions provide a strong foundation for understanding and anticipating its solubility behavior.
Several online tools and machine learning models, such as those described by Francoeur et al. and Pan et al., can be used to predict properties from a molecule's SMILES string.[2]
Table 1: Predicted Physicochemical Properties of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
| Property | Predicted Value | Significance in Solubility |
| Molecular Formula | C₈H₇BrN₂ | Provides the elemental composition. |
| Molecular Weight | 211.06 g/mol | Influences diffusion and crystal lattice energy. |
| LogP (o/w) | ~2.5 - 3.0 | Indicates a moderate to high degree of lipophilicity, suggesting a preference for non-polar environments over water. |
| Aqueous Solubility (LogS) | ~ -3.5 to -4.5 | Predicts low solubility in water, likely in the micromolar range. |
| pKa (most basic) | ~ 4.0 - 5.0 | The pyridine nitrogen is weakly basic; the compound will be partially protonated in acidic conditions, which can increase aqueous solubility. |
| pKa (most acidic) | ~ 16.0 - 17.0 | The pyrrole N-H is very weakly acidic and will not be deprotonated under typical physiological or experimental conditions. |
Note: These values are estimations from computational models and should be confirmed experimentally.
Structural Interpretation of Physicochemical Properties
The predicted properties can be rationalized by examining the molecule's structure:
-
7-Azaindole Core: This bicyclic system is relatively planar and contains both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). This allows for self-association in the solid state, contributing to crystal lattice energy, and interaction with protic solvents.
-
Bromo Substituent: The bromine atom at the 5-position significantly increases the molecule's lipophilicity (hydrophobicity) and molecular weight. This is a primary contributor to the predicted high LogP and low aqueous solubility.
-
Methyl Substituent: The methyl group at the 2-position provides a small increase in lipophilicity and can sterically influence intermolecular interactions.
Solubility Profile
The solubility of a compound is not a single value but rather a profile that depends on the nature of the solvent and the conditions of the measurement (e.g., pH, temperature).
Aqueous Solubility
Based on the predicted LogS of approximately -3.5 to -4.5, the intrinsic aqueous solubility of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is expected to be low. This is a common characteristic of drug-like molecules with significant lipophilic regions.
The pKa of the pyridine nitrogen suggests that the aqueous solubility will be pH-dependent. In acidic solutions (pH < 4), the pyridine nitrogen will become protonated, forming a cationic species. This charged form will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules. Conversely, in neutral to basic solutions, the compound will be in its neutral, less soluble form.
Organic Solvent Solubility
In organic solvents, the principle of "like dissolves like" is the primary determinant of solubility. Given the lipophilic nature of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, it is expected to be more soluble in organic solvents than in water.
To provide a quantitative context, we can examine the experimental solubility of the parent scaffold, 7-azaindole, in various organic solvents. A study by Nanjing Tech University provides valuable data in this regard.
Table 2: Experimental Mole Fraction Solubility (x₁) of 7-Azaindole in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Dielectric Constant (ε) | Solubility (x₁) | Solvent Class |
| Tetrahydrofuran (THF) | 7.6 | 0.1132 | Polar Aprotic |
| Acetone | 20.7 | 0.0895 | Polar Aprotic |
| Methanol | 32.7 | 0.0640 | Polar Protic |
| Isopropanol | 19.9 | 0.0468 | Polar Protic |
| Ethyl Acetate | 6.0 | 0.0441 | Polar Aprotic |
| Ethanol | 24.6 | 0.0415 | Polar Protic |
| Acetonitrile | 37.5 | 0.0156 | Polar Aprotic |
| n-Hexane | 1.9 | 0.0001 | Nonpolar |
-
High Solubility in Polar Aprotic Solvents: 7-azaindole shows the highest solubility in THF and acetone. This is likely due to the ability of these solvents to accept hydrogen bonds from the pyrrole N-H and engage in dipole-dipole interactions without competing as hydrogen bond donors. It is expected that 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine will also exhibit good solubility in these solvents, as well as others like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent at disrupting crystal lattices.
-
Moderate Solubility in Alcohols: The solubility of 7-azaindole is moderate in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can act as both hydrogen bond donors and acceptors. The bromo and methyl substituents on our target compound will likely decrease its solubility in alcohols compared to the parent 7-azaindole due to the increased lipophilicity.
-
Low Solubility in Nonpolar Solvents: The extremely low solubility of 7-azaindole in n-hexane is expected, given the polar nature of the bicyclic core. 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine will be more soluble in nonpolar solvents than 7-azaindole due to its increased lipophilicity, but its solubility is still likely to be limited in purely aliphatic hydrocarbons. It may show some solubility in aromatic nonpolar solvents like toluene due to potential π-π stacking interactions.
Experimental Protocols for Solubility Determination
To obtain reliable solubility data, it is crucial to employ well-defined experimental protocols. The choice of assay depends on the stage of drug discovery and the specific information required. The two primary types of solubility measurements are kinetic and thermodynamic.
Diagram of Experimental Workflow Decision Tree
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of the structural characterization of this 7-azaindole derivative. We will dissect the spectral features in both deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), explain the underlying electronic effects that govern the observed chemical shifts and coupling constants, and provide a detailed, field-proven protocol for acquiring high-quality ¹H NMR data.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structure, which mimics the indole core of the essential amino acid tryptophan, allows it to function as a bioisostere, interacting with a wide array of biological targets. The inclusion of a nitrogen atom in the six-membered ring introduces unique hydrogen bonding capabilities and modifies the electronic properties of the scaffold, often leading to improved metabolic stability and pharmacokinetic profiles compared to their indole counterparts.
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111638-02-8) is a versatile intermediate, offering multiple reaction sites for further chemical modification. The bromine atom at the C5 position is primed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl group at C2 and the pyrrole nitrogen provide additional points for derivatization. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary and most powerful tool for this purpose. This guide provides an authoritative interpretation of its ¹H NMR spectrum.
Structural and Electronic Considerations
To fully interpret the ¹H NMR spectrum, one must understand the electronic landscape of the molecule. The 7-azaindole core is an aromatic system where the electron-rich pyrrole ring is fused to a relatively electron-poor pyridine ring.
-
Pyrrole Ring (Electron-Rich): The nitrogen lone pair (N1) participates in the aromatic π-system, increasing electron density within the five-membered ring. This generally causes the attached protons to be shielded and appear at a higher field (lower ppm).
-
Pyridine Ring (Electron-Deficient): The nitrogen at position 7 is electronegative and withdraws electron density from the six-membered ring, deshielding the protons (H4, H6), which consequently appear at a lower field (higher ppm).
-
Substituent Effects:
-
C5-Bromine: As an electron-withdrawing group, the bromine atom further deshields the adjacent protons on the pyridine ring (H4 and H6).
-
C2-Methyl Group: The methyl group is weakly electron-donating and is attached to the electron-rich pyrrole ring. Its protons will appear in the typical alkyl region. The group slightly influences the chemical shift of the adjacent C3-proton.
-
This electronic push-pull nature dictates the distinct chemical shifts observed for each proton.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides four key pieces of information for each unique proton environment: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).
Spectrum in Deuterated Chloroform (CDCl₃)
Experimental data for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in CDCl₃ has been reported and is highly consistent across sources.[1]
Table 1: ¹H NMR Data for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~10.21 - 10.26 | br s | - | 1H |
| H6 | 8.22 | d | 2.1 | 1H |
| H4 | 7.91 | d | 2.1 | 1H |
| H3 | 6.13 | s | - | 1H |
| CH₃ | 2.52 | s | - | 3H |
Expert Interpretation:
-
H1 (N-H) @ ~10.2 ppm: The pyrrole N-H proton is significantly deshielded and appears as a broad singlet far downfield. Its chemical shift can be variable and is dependent on concentration and sample purity due to hydrogen bonding.
-
H6 @ 8.22 ppm & H4 @ 7.91 ppm: These two protons are on the electron-deficient pyridine ring and are therefore deshielded. Based on data from the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, the H6 proton is typically found further downfield than the H4 proton.[2] They appear as doublets with a small coupling constant (J = 2.1 Hz), which is characteristic of a four-bond meta-coupling (⁴J) between H4 and H6.
-
H3 @ 6.13 ppm: This proton is on the electron-rich pyrrole ring, placing it significantly upfield compared to the pyridine protons. It appears as a sharp singlet because there are no adjacent protons with which to couple.
-
CH₃ @ 2.52 ppm: The methyl protons appear as a clean singlet in the aliphatic region, as expected.
Predicted Spectrum in Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Table 2: Predicted ¹H NMR Data for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in DMSO-d₆
| Proton Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Integration |
| H1 (N-H) | ~11.8 - 12.0 | br s | - | 1H |
| H6 | ~8.45 | d | ~2.0 | 1H |
| H4 | ~8.15 | d | ~2.0 | 1H |
| H3 | ~6.25 | s | - | 1H |
| CH₃ | ~2.45 | s | - | 3H |
Causality of Solvent Shift (CDCl₃ vs. DMSO-d₆):
-
Protic Protons (N-H): The most dramatic shift is observed for the N-H proton, which moves significantly downfield in DMSO-d₆. This is a classic effect caused by strong hydrogen bonding between the acidic N-H proton and the oxygen atom of the DMSO-d₆ solvent, which deshields the proton.
-
Aromatic Protons (H3, H4, H6): Aromatic protons generally experience a slight downfield shift (0.1-0.3 ppm) when moving from CDCl₃ to DMSO-d₆. This is attributed to the magnetic anisotropy and electric field effects of the highly polar DMSO solvent.[3]
-
Alkyl Protons (CH₃): The methyl group is expected to show a minimal shift, likely slightly upfield, as it is less affected by the solvent's magnetic properties.
Experimental Protocol for ¹H NMR Analysis
This section provides a self-validating, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum. Trustworthiness in results is built upon meticulous sample preparation and standardized instrument parameters.
Materials and Equipment
-
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (5-10 mg)
-
Deuterated solvent (CDCl₃ or DMSO-d₆, 0.6-0.7 mL)
-
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent)
-
Glass Pasteur pipette and glass wool
-
Small vial for dissolution
-
NMR Spectrometer (e.g., 400 MHz Bruker Avance or equivalent)
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial. Vortex or gently agitate until the solid is completely dissolved. A clear, transparent solution is required.
-
Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. This step is critical to remove any microscopic particulate matter which can severely degrade spectral quality (line broadening). Do not use cotton wool, as it can leach impurities into the sample.
-
Transfer: Filter the solution directly from the vial into the NMR tube through the glass wool-plugged pipette. The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Caption: Workflow for preparing a high-quality NMR sample.
Data Acquisition Parameters (400 MHz Spectrometer)
These are standard parameters for a small organic molecule. Adjustments may be necessary based on sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64. A higher number increases the signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration.
-
Spectral Width (SW): 0-16 ppm.
-
Temperature: 298 K (25 °C).
Structural Assignment and Data Visualization
The following diagram illustrates the molecular structure with IUPAC numbering and proton labels used for spectral assignment. The Graphviz diagram below shows the key through-bond coupling relationship.
Figure 1: Molecular Structure and Proton Numbering
(A diagram of the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine molecule with protons H1, H3, H4, H6, and the CH3 group clearly labeled would be inserted here.)
Caption: Key ⁴J meta-coupling between H4 and H6.
Conclusion
The ¹H NMR spectrum of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is distinct and readily interpretable. The key diagnostic signals include two meta-coupled doublets in the aromatic region (δ 7.9-8.5 ppm), a singlet for the pyrrole H3 proton at a higher field (δ ~6.1-6.3 ppm), a singlet for the C2-methyl group (δ ~2.5 ppm), and a broad N-H signal at a very low field (δ >10 ppm). Understanding the influence of the fused ring system, substituents, and choice of solvent allows for confident and unambiguous structural verification, a critical step in the synthesis and development of novel 7-azaindole-based compounds.
References
-
Štarha, P. et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. Available at: [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I. (2024). Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]
-
Ho, T. L., et al. (2021). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 26(11), 3328. Available at: [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
13C NMR data for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Introduction
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a significant heterocyclic motif in medicinal chemistry and materials science. The unique electronic properties arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, further modulated by methyl and bromo substituents, make it a valuable building block. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone for this purpose.
This guide provides a comprehensive analysis of the ¹³C NMR data for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. In the absence of directly published experimental data, this document offers a robust, predictive framework grounded in the established principles of NMR spectroscopy and substituent effects on related heterocyclic systems. We will delve into the predicted chemical shifts, provide a field-proven experimental protocol for data acquisition, and discuss advanced techniques for unambiguous spectral assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the NMR characteristics of this important molecule.
Caption: Molecular structure of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with IUPAC numbering.
Predicted ¹³C NMR Chemical Shifts
Predicting the ¹³C NMR chemical shifts for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine involves analyzing the parent 7-azaindole scaffold and applying known substituent chemical shift (SCS) effects for the methyl and bromo groups. The analysis relies on data from substituted indoles and pyridines.[1][2][3]
The 7-azaindole core itself presents a fascinating electronic landscape. The pyrrole ring carbons (C2, C3) are relatively shielded due to the electron-donating character of the pyrrole nitrogen (N1), while the pyridine ring carbons are influenced by the electron-withdrawing imine nitrogen (N7).
Substituent Effects:
-
2-Methyl Group: Attaching a methyl group at the C2 position is expected to cause a significant downfield shift (deshielding) at C2 itself (α-effect) and a smaller upfield shift (shielding) at the adjacent C3 position (β-effect).
-
5-Bromo Group: Bromine, being an electronegative halogen, exerts a strong deshielding effect on the carbon to which it is attached (C5, α-effect). Its effect on adjacent carbons (C4 and C6, β-effects) is more complex, involving both inductive and resonance contributions, but typically results in a moderate shielding effect.
The following table summarizes the predicted chemical shifts in a common NMR solvent like DMSO-d₆. These predictions are derived from the experimental data of 7-azaindole and established SCS effects.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150 - 155 | Base value for C2 in 7-azaindole is ~148 ppm. The α-effect of the methyl group causes a significant downfield shift. |
| C3 | ~98 - 102 | Base value for C3 in 7-azaindole is ~101 ppm. The β-effect of the 2-methyl group causes a slight upfield shift. |
| C3a | ~142 - 145 | This quaternary carbon is part of the ring fusion and is expected to be relatively deshielded. |
| C4 | ~118 - 122 | The β-effect from the C5-bromo group is expected to cause a slight upfield (shielding) shift compared to the parent system. |
| C5 | ~110 - 114 | The direct attachment of bromine (α-effect) causes a strong downfield shift, but this is counteracted by the typical chemical shift of C5 in the pyridine ring. The ipso-carbon attached to bromine often appears more shielded than expected. |
| C6 | ~145 - 149 | Deshielded due to proximity to the pyridine nitrogen (N7). The β-effect of the bromo group may cause slight shielding. |
| C7a | ~127 - 131 | Quaternary carbon at the ring junction, influenced by both rings. |
| -CH₃ | ~13 - 16 | Typical chemical shift range for a methyl group attached to an sp² carbon in a heteroaromatic system. |
Experimental Protocol for High-Quality ¹³C NMR Data Acquisition
Acquiring a clean, high-resolution ¹³C NMR spectrum is crucial for validating the predicted shifts and confirming the structure. The following protocol outlines a self-validating system for obtaining publication-quality data on a standard NMR spectrometer (e.g., 400 or 500 MHz).[4][5]
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds. Chloroform-d (CDCl₃) is another common option.[6]
-
Concentration: Prepare a solution of 15-25 mg of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in 0.6-0.7 mL of the chosen deuterated solvent. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.
-
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ = 39.52 ppm).[7]
2. Spectrometer Setup and Calibration:
-
Sample Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's lock system will engage on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is critical for achieving sharp lines and high resolution.
-
Tuning and Matching: Tune the ¹³C probe to the correct frequency to maximize the efficiency of radiofrequency pulse transmission and signal detection.
3. Data Acquisition (Proton-Decoupled ¹³C Experiment):
-
Experiment Selection: Load a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker systems). This is the most common ¹³C experiment and provides a spectrum with a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Angle (Flip Angle): Use a 30° pulse.[4] This is a compromise that allows for faster repetition rates without saturating the signals, especially for quaternary carbons which have long relaxation times (T₁).
-
Spectral Width: Set a spectral width of approximately 220-250 ppm (e.g., from -10 to 210 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (at): An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.[4]
-
Relaxation Delay (d1): Set a relaxation delay of 2 seconds. This allows for sufficient relaxation of the carbon nuclei between scans, which is important for obtaining reliable signal intensities, although ¹³C spectra are not typically integrated for quantitative analysis without special parameter adjustments.[8]
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.
Caption: Workflow for ¹³C NMR data acquisition and processing.
Advanced NMR for Unambiguous Assignment
While the standard ¹³C spectrum provides the chemical shifts, it does not inherently assign them to specific carbons. A suite of 2D NMR experiments is essential for irrefutable structural confirmation.
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. For this molecule, the -CH₃ and the C3, C4, and C6 carbons would give positive signals.
-
DEPT-90: Only CH signals are observed. This would selectively show the C3, C4, and C6 peaks.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This 2D experiment correlates each carbon atom with its directly attached proton(s). It provides a powerful method for assigning the protonated carbons (C3, C4, C6, and the -CH₃) based on the previously assigned ¹H NMR spectrum.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This is arguably the most critical experiment for assigning the entire carbon skeleton. It reveals correlations between carbons and protons that are separated by two or three bonds. Key expected correlations for assigning the quaternary carbons (C2, C3a, C5, C7a) include:
-
C2: Correlation to the protons of the 2-methyl group and the H3 proton.
-
C3a: Correlation to H3, H4, and potentially the N1-H proton.
-
C5: Correlation to H4 and H6.
-
C7a: Correlation to H6 and the N1-H proton.
-
-
Caption: Interrelationship of NMR experiments for full spectral assignment.
Conclusion
The ¹³C NMR spectrum of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a rich source of structural information, reflecting the complex interplay of electronic effects within its heteroaromatic framework. This guide provides a robust predictive model for its chemical shifts, a detailed protocol for experimental data acquisition, and a strategy for complete and unambiguous spectral assignment using advanced NMR techniques. By integrating predictive analysis with rigorous experimental methodology, researchers can confidently characterize this molecule and its derivatives, accelerating progress in drug discovery and materials science.
References
- Acquiring 1H and 13C Spectra (2018). In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis. ChemicalBook.
- 13-C NMR Protocol for beginners AV-400. University of Notre Dame.
- NMR Experiment Procedure (2013). Emory University.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
- Basic Practical NMR Concepts: A Guide for the Modern Laboratory.
- 13C NMR Chemical Shifts.
- Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] We will delve into the core principles of ionization, mass analysis, and fragmentation, offering field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization and structural elucidation of this compound class. We will explore both high-resolution mass spectrometry for elemental composition confirmation and tandem mass spectrometry for detailed structural analysis, underpinned by validated methodologies and authoritative references.
Foundational Analysis: Physicochemical Properties and Structural Considerations
A thorough understanding of the analyte's properties is the bedrock of any successful mass spectrometry method. 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a member of the 7-azaindole family, which are recognized as privileged structures in kinase inhibitor design due to their structural similarity to the purine core of ATP.[1]
The key structural features influencing its mass spectrometric behavior are:
-
Basic Nitrogen Atoms: The pyridine and pyrrole nitrogens provide sites for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI) to form the [M+H]⁺ ion.
-
Bromine Isotope Pattern: The presence of a bromine atom is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Consequently, any bromine-containing ion will appear in the mass spectrum as a characteristic doublet of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by approximately 2 Da. This signature is invaluable for confirming the presence of bromine in the parent molecule and its fragments.
-
Fused Aromatic System: The pyrrolopyridine core is relatively stable, but susceptible to specific fragmentation pathways under collision-induced dissociation (CID), which will be explored in Section 4.
The fundamental properties of the target molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | Sigma-Aldrich |
| CAS Number | 1111638-02-8 | Sigma-Aldrich |
| Molecular Formula | C₈H₇BrN₂ | Sigma-Aldrich |
| Average Molecular Weight | 211.06 g/mol | Sigma-Aldrich |
| Monoisotopic Exact Mass | 209.97926 Da | PubChem[2] |
Strategic Method Development: Ionization and Analysis
The choice of ionization technique and mass analyzer is dictated by the analytical goal, whether it is qualitative confirmation, structural elucidation, or quantitative analysis. For a molecule like 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, which is typically analyzed in the context of drug discovery, liquid chromatography-mass spectrometry (LC-MS) is the platform of choice.
Ionization: The Gateway to the Mass Analyzer
-
Electrospray Ionization (ESI): This is the premier "soft" ionization technique for this class of compounds.[1] It allows the molecule to be ionized into the gas phase with minimal fragmentation, preserving the molecular ion. In positive ion mode, ESI will readily protonate one of the basic nitrogen atoms to generate a strong [M+H]⁺ signal at m/z 210.9870 (for ⁷⁹Br) and 212.9850 (for ⁸¹Br). This preservation of the precursor ion is critical for subsequent tandem mass spectrometry (MS/MS) experiments.
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This induces extensive and reproducible fragmentation, creating a characteristic fingerprint of the molecule. While less common for drug development workflows that require high throughput and analysis from complex matrices, an EI spectrum can be valuable for library matching and unambiguous identification of the core structure.[3]
Mass Analysis: Resolving and Detecting the Ions
-
High-Resolution Mass Spectrometry (HRMS): To move beyond nominal mass and confirm the elemental composition, HRMS is essential. Analyzers like Time-of-Flight (TOF) or Orbitrap provide high resolving power and mass accuracy, typically below 5 ppm.[1] Measuring the [M+H]⁺ ion with high accuracy allows for the confident assignment of the molecular formula C₈H₈BrN₂⁺, distinguishing it from other potential isobaric compounds.
-
Tandem Mass Spectrometry (MS/MS): This technique is the cornerstone of structural elucidation.[1] An ion of interest (the precursor ion, e.g., [M+H]⁺) is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions (product ions) are analyzed. This provides a fragmentation "roadmap" that is unique to the molecule's structure. Instruments like Triple Quadrupoles (QqQ) are workhorses for quantification, while Q-TOFs and Orbitrap-based systems provide high-resolution fragment data for more detailed structural work.
Definitive Identification: HRMS for Elemental Composition
The first step in characterizing an unknown or newly synthesized compound is to confirm its elemental formula. HRMS provides the necessary mass accuracy to achieve this with high confidence.
Protocol: HRMS Analysis via Direct Infusion or LC-MS
-
Sample Preparation: Prepare a 1 µg/mL solution of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive mode ESI.
-
Instrumentation: Utilize a calibrated HRMS instrument (e.g., Q-TOF or Orbitrap) capable of <5 ppm mass accuracy.
-
Ionization: Use ESI in positive ion mode.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Data Analysis:
-
Identify the isotopic doublet for the [M+H]⁺ ion.
-
Calculate the mass error between the measured monoisotopic mass and the theoretical mass.
-
Verify that the isotopic distribution pattern matches the theoretical pattern for a molecule containing one bromine atom.
-
| Ion Species | Theoretical Monoisotopic Mass (m/z) | Expected Measured Mass (m/z, <5 ppm error) | Isotope |
| [C₈H₇⁷⁹BrN₂ + H]⁺ | 210.98704 | 210.98704 ± 0.0011 | ⁷⁹Br |
| [C₈H₇⁸¹BrN₂ + H]⁺ | 212.98500 | 212.98500 ± 0.0011 | ⁸¹Br |
The observation of this doublet with the correct mass accuracy and a ~1:1 intensity ratio provides unequivocal evidence for the compound's elemental composition.
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
MS/MS analysis provides the next layer of information, revealing the compound's connectivity. By fragmenting the protonated molecule, we can deduce its structural components. The fragmentation of heterocyclic systems often follows predictable pathways, such as ring cleavages and losses of small neutral molecules or radicals.[4][5]
Proposed Fragmentation Pathway
The protonated molecule ([M+H]⁺ at m/z 211/213) is expected to undergo fragmentation through several key pathways upon CID. The most likely site of initial cleavage involves the pyrrole ring or the loss of the methyl group.
Caption: A typical end-to-end workflow for the analysis of the target compound.
Sample and Mobile Phase Preparation
-
Stock Solution: Accurately weigh and dissolve the compound in dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL for analysis.
-
Mobile Phase A: 0.1% Formic acid in water. [1]4. Mobile Phase B: 0.1% Formic acid in acetonitrile. [1]
UPLC-MS/MS Methodological Parameters
This protocol provides a general starting point; optimization for specific instrumentation is recommended. [1] A. UPLC System Conditions:
-
System: Waters ACQUITY UPLC I-Class or equivalent. [1]* Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. [1]* Column Temperature: 40°C. [1]* Injection Volume: 2 µL. [1]* Flow Rate: 0.4 mL/min. [1]* Gradient Program:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.0 min: Ramp from 10% to 95% B
-
2.0 - 2.5 min: Hold at 95% B
-
2.5 - 2.6 min: Return to 10% B
-
2.6 - 3.5 min: Equilibrate at 10% B
-
B. Mass Spectrometer Conditions:
-
System: Waters XEVO TQ-S or equivalent tandem quadrupole; or a Q-TOF/Orbitrap for HRMS. [1]* Ionization Mode: Electrospray Ionization (ESI), Positive. [1]* Capillary Voltage: 3.0 kV. [1]* Cone Voltage: 30 V (optimize for maximum precursor intensity). [1]* Desolvation Temperature: 500°C. [1]* Full Scan (MS1): m/z 50-500 to observe the precursor ion.
-
MS/MS Scan (MS2):
-
Precursor Ions: m/z 211.0 and 213.0.
-
Collision Energy: Ramp from 10-40 eV to observe the full range of fragment ions.
-
Conclusion
The mass spectrometric analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a robust and highly informative process. By leveraging a combination of soft ionization (ESI), high-resolution mass analysis, and tandem mass spectrometry, one can unambiguously confirm the elemental composition and elucidate key structural features of the molecule. The characteristic bromine isotopic signature serves as an invaluable internal validation throughout the analysis. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and execute reliable analytical methods for this important class of heterocyclic compounds, facilitating progress in drug discovery and development.
References
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PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methylpyridine. Retrieved January 5, 2026, from [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 3), o381. Available at: [Link]
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PubChem. (n.d.). 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 5-bromo-2-fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved January 5, 2026, from [Link]
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SpectraBase. (n.d.). 5-Azaindole - Optional[MS (GC)] - Spectrum. Retrieved January 5, 2026, from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 5, 2026, from [Link]
-
PJSIR. (1993). Mass spectral studies of newer indoles. Retrieved January 5, 2026, from [Link]
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Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2022). Study of Mass Spectra of Some Indole Derivatives. Retrieved January 5, 2026, from [Link]
-
NIST WebBook. (n.d.). 5-Bromo-2-methyl-2-pentene. Retrieved January 5, 2026, from [Link]
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Crystal Structure of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of the structural crystallography of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, a class of compounds of significant interest in modern medicinal chemistry. By synthesizing foundational crystallographic principles with specific structural data of the parent scaffold and predictive insights into derivative structures, this document serves as a critical resource for researchers in drug discovery and development.
Introduction: The 7-Azaindole Scaffold in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a "privileged" scaffold in drug discovery. Its structure, which is a bioisostere of indole, allows it to mimic the natural purine bases and engage in a variety of biological interactions.[1] This has led to the development of numerous 7-azaindole derivatives with a wide range of therapeutic applications, most notably as potent kinase inhibitors in oncology.[2] The specific scaffold of interest, 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, combines several key features: the 7-azaindole core for biological activity, a 2-methyl group that can influence binding selectivity and metabolic stability, and a 5-bromo substituent that not only modulates electronic properties but also provides a handle for further synthetic elaboration and, crucially, can participate in halogen bonding to direct crystal packing.
Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for drug development. Crystal structure dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Furthermore, a detailed knowledge of intermolecular interactions provides a roadmap for rational drug design and the development of novel crystalline forms with optimized properties.
Foundational Principles: Decoding the Crystalline State
The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. For the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, two such interactions are of primary importance:
-
Hydrogen Bonding: The pyrrole N-H group is a strong hydrogen bond donor, while the pyridine nitrogen (N7) is an effective acceptor. This donor-acceptor pair is a classic feature of 7-azaindoles and typically leads to the formation of predictable and robust supramolecular synthons.[3]
-
Halogen Bonding: The bromine atom at the 5-position is not merely a bulky substituent. Due to the anisotropic distribution of electron density around the covalently bonded bromine, it possesses a region of positive electrostatic potential (a "σ-hole") along the C-Br bond axis.[4] This allows it to act as an electrophilic "halogen bond donor," forming attractive interactions with Lewis bases such as nitrogen or oxygen atoms.[5] The strength and directionality of halogen bonds make them a powerful tool in crystal engineering.
The Parent Scaffold: Crystal Structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine
To date, a complete crystal structure of a 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative is not publicly available. However, the crystal structure of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides an invaluable starting point for our analysis.[6][7]
The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals that the molecules form centrosymmetric dimers through a pair of N-H···N hydrogen bonds.[6][7] This is a classic and highly stable arrangement for 7-azaindole derivatives.
| Crystallographic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.9082 (4) Å |
| b | 13.3632 (6) Å |
| c | 5.8330 (3) Å |
| α | 90° |
| β | 103.403 (5)° |
| γ | 90° |
| Volume | 675.47 (6) ų |
| Z | 4 |
Data sourced from Starha & Trávníček (2013).[6]
Predictive Analysis: The Impact of the 2-Methyl Group
The introduction of a methyl group at the 2-position of the 7-azaindole core is expected to have several consequences for the resulting crystal structure:
-
Steric Influence: The methyl group will likely disrupt the close packing observed in the parent structure. This could lead to a less dense crystal lattice and potentially alter the geometry of the primary N-H···N hydrogen-bonded dimer.
-
Weak Hydrogen Bonds: The methyl protons can act as weak hydrogen bond donors, participating in C-H···X interactions (where X could be the bromine atom or the π-system of an adjacent molecule).
-
Modulation of Halogen Bonding: The primary N-H···N dimerization is a strong organizing motif. However, in the presence of other suitable halogen bond acceptors (e.g., a carbonyl oxygen in a co-crystal), the 5-bromo substituent could engage in competing Br···O or Br···N interactions, potentially leading to different supramolecular assemblies such as chains or sheets.
Experimental Protocols
Synthesis of a Representative Derivative
The synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various reported methods. A common approach involves the cyclization of a substituted aminopyridine.[8]
Protocol: Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
-
Starting Material: 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine.
-
Reagents: Potassium tert-butoxide (1M solution in tert-butanol).
-
Procedure: a. To a solution of 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine (1 equivalent) in tert-butanol, add a 1M solution of potassium tert-butoxide in tert-butanol (1.6 equivalents). b. Heat the reaction mixture to 85 °C for 1 hour. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Cool the mixture to room temperature and pour it into an ice/water mixture. e. Collect the resulting precipitate by filtration, wash with water, and air dry. f. Dissolve the crude solid in dichloromethane, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. Triturate the resulting solid with diethyl ether to afford the pure product.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following are general guidelines that can be adapted for specific derivatives.
Method: Slow Evaporation
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) for good solubility of the compound at elevated temperatures and lower solubility at room temperature.
-
Procedure: a. Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system by gentle heating. b. Filter the hot solution through a syringe filter (0.22 µm) into a clean vial. c. Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent. d. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. e. Monitor the vial for the formation of single crystals.
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- 4. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of the 7-Azaindole Scaffold
An In-Depth Technical Guide to the Chemical Reactivity of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structure, which is an isostere of indole, allows it to act as a versatile hinge-binding motif for a multitude of protein kinases, making it a cornerstone in the development of targeted cancer therapies.[1][2] The pyridine nitrogen atom and the pyrrole NH group can serve as a hydrogen bond acceptor and donor, respectively, creating a bidentate hydrogen bonding pattern with the kinase hinge region.[1] This bioisosteric replacement of a benzene ring in indole with a pyridine ring can also modulate key physicochemical properties such as solubility, pKa, and lipophilicity, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111638-02-8) is a key building block that capitalizes on the therapeutic potential of the 7-azaindole core. The bromine atom at the C5 position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical reactivity of this scaffold, focusing on its functionalization through modern synthetic methodologies, thereby offering researchers and drug development professionals a practical framework for its application.
Synthesis of the Core Scaffold
The preparation of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is typically achieved through a cyclization strategy. A common route involves the treatment of a substituted aminopyridine precursor, such as 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine, with a strong base like potassium tert-butoxide in tert-butanol at elevated temperatures.[4] The base facilitates the intramolecular cyclization to form the fused pyrrole ring, yielding the desired 7-azaindole product.[4]
Key Chemical Transformations and Reactivity
The reactivity of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is dominated by the C-Br bond at the 5-position of the pyridine ring. This site is highly amenable to transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of a diverse range of substituents.[5][6]
Caption: Key cross-coupling reactions of the 5-bromo-7-azaindole core.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[7][8] For 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, this reaction enables the introduction of various aryl and heteroaryl moieties, which is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) by probing different pockets of a biological target.
Mechanism Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with an organoboron species (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8] The choice of catalyst, ligand, and base is critical for achieving high yields and tolerating a wide range of functional groups.[7][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%).[7]
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[7]
-
Reaction: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress by a suitable analytical technique like LC-MS or TLC. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate-Good | [7] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | Good | [10] |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | Good | [10] |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | High |[11] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines from aryl halides.[12][13] This transformation is of paramount importance in pharmaceutical development, as the aniline and related N-aryl motifs are present in a vast number of bioactive molecules. Applying this reaction to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine allows for the direct installation of primary or secondary amines at the C5 position.
Mechanism Insight: The catalytic cycle is similar to other palladium-catalyzed couplings and involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[12][14] The success of this reaction, particularly with less reactive amines or challenging substrates, often relies on the use of specialized, sterically hindered phosphine ligands (e.g., Josiphos, XPhos) which facilitate the reductive elimination step.[13]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.4-2.0 equiv.) to a dry reaction tube.[15]
-
Reagent Addition: Add the amine coupling partner (1.1-1.5 equiv.).
-
Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Table 2: Examples of Buchwald-Hartwig Amination Reactions
| Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Piperidine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | General Range | [15][16] |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | Good | [17] |
| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | General Range | [16] |
| Ammonia (equiv.)| Pd(OAc)₂ / Josiphos | NaOtBu | Dioxane | 100 | Good |[13] |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[18][19] This reaction is exceptionally valuable for creating rigid linkers in molecules or for introducing a terminal alkyne handle that can be used for further functionalization, such as in "click" chemistry. For the 5-bromo-7-azaindole scaffold, this allows for the extension of the molecule's framework, a strategy often employed to reach additional binding regions in a protein target.
Mechanism Insight: The Sonogashira reaction uniquely employs a dual-catalyst system. A palladium(0) complex undergoes oxidative addition with the aryl bromide. Concurrently, a copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the copper acetylide and the arylpalladium(II) complex, followed by reductive elimination, yields the final product.[18][19]
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Foreword: The Imperative of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to the Purity Analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous analytical scrutiny. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends with equal importance to its precursors, such as 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block crucial in the synthesis of various targeted therapies. Unwanted chemicals present in starting and intermediate materials, even in trace amounts, can compromise the manufacturing process, affect the stability of the final API, and introduce potential health risks.[1]
Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), mandate a thorough understanding and control of impurities.[2][3][4] This guide provides a comprehensive framework for the purity analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, moving beyond procedural recitation to explain the scientific rationale behind each analytical choice. It is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
The Analytical Strategy: An Orthogonal Approach
A single analytical technique is insufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where multiple methods with different separation and detection principles are employed to build a comprehensive impurity profile. For a halogenated, nitrogen-containing heterocyclic compound like 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, our strategy integrates chromatographic and spectroscopic techniques to identify and quantify organic and inorganic impurities, residual solvents, and water content.
The overall workflow is a systematic progression from method development to a complete, validated purity statement.
Caption: A comprehensive workflow for the purity analysis of a pharmaceutical intermediate.
Core Technique: Stability-Indicating RP-HPLC Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying the main component and its organic impurities.[5] The goal is to develop a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[6][7] Such a method must be able to separate the active ingredient from its degradation products and process-related impurities.[8]
Causality Behind Method Development Choices
-
Column Selection: A C18 (octadecylsilane) reversed-phase column is the logical starting point. The pyrrolopyridine core has moderate polarity, and the methyl and bromo substituents increase its hydrophobicity, making it well-suited for retention on a non-polar stationary phase. A column with dimensions like 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of resolution, efficiency, and backpressure for standard HPLC systems.[9]
-
Mobile Phase Selection: The mobile phase must provide adequate retention, good peak shape, and compatibility with the detector.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, leading to better efficiency and less baseline noise.
-
Aqueous Phase & pH Control: The pyrrolopyridine structure contains basic nitrogen atoms. To ensure consistent retention and symmetrical peak shapes, the pH of the aqueous phase must be controlled with a buffer. A phosphate buffer at a pH of approximately 4.0 is a rational choice.[9] At this pH, the pyridine nitrogen is likely protonated, enhancing solubility in the mobile phase while preventing silanol interactions on the column that can cause peak tailing.
-
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly advantageous. It not only quantifies at a specific wavelength (e.g., the λmax of the compound) but also collects full UV spectra for each peak. This is invaluable for peak purity assessment, helping to ensure that a chromatographic peak corresponds to a single compound.
Protocol: Stability-Indicating HPLC Method
Objective: To quantify 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and separate it from potential impurities and degradants.
Instrumentation & Conditions:
| Parameter | Specification | Rationale |
| Instrument | HPLC or UPLC with PDA/DAD Detector | PDA/DAD allows for peak purity analysis. |
| Column | Purospher® STAR, RP-18, 5 µm, 250 mm x 4.6 mm | Standard C18 chemistry provides good retention for this molecule.[9] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 4.0 | Buffering prevents peak tailing from basic nitrogens. |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | 230 nm | Wavelength should be set at an absorbance maximum for sensitivity. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
Procedure:
-
Reagent Preparation:
-
Prepare the phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water and adjusting the pH to 4.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
-
Sample Preparation:
-
Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the standard solution multiple times (e.g., n=5) to verify system suitability.
-
Inject the sample solution.
-
-
Calculations:
-
Purity is typically calculated using an area percent normalization, assuming all impurities have a similar response factor to the main component.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
System Suitability: Before any sample analysis, the chromatographic system must meet predefined criteria to ensure its performance is adequate.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates injection precision. |
Forced Degradation: Proving Method Specificity
Forced degradation studies are the cornerstone of developing a stability-indicating method.[6][7] The objective is to intentionally stress the compound to produce potential degradation products, thereby demonstrating that the analytical method can separate these new peaks from the parent compound.[8][10] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants that may not be relevant under normal storage conditions.[10]
Sources
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- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. openaccessjournals.com [openaccessjournals.com]
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- 8. researchgate.net [researchgate.net]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: An Experimental Protocol
Introduction: 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-2-methyl-7-azaindole, is a key heterocyclic building block in medicinal chemistry. Its scaffold is present in a variety of compounds investigated for therapeutic applications, including as kinase inhibitors. The strategic placement of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of this important intermediate, leveraging the classic Fischer indole synthesis.
The Fischer indole synthesis, a robust and versatile acid-catalyzed reaction, is the cornerstone of this protocol. It facilitates the construction of the indole scaffold from an arylhydrazine and a ketone or aldehyde.[1] This method remains a highly effective and widely used transformation in organic synthesis.
Principle of the Method
The synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is achieved in a two-step sequence:
-
Synthesis of the Hydrazine Precursor: The key intermediate, 5-bromo-2-hydrazinopyridine, is synthesized from a commercially available starting material.
-
Fischer Indole Cyclization: The synthesized hydrazine is then reacted with acetone to form a hydrazone in situ, which subsequently undergoes an acid-catalyzed intramolecular cyclization to yield the target 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Polyphosphoric acid (PPA) is employed as the catalyst and solvent for this transformation, facilitating the reaction at elevated temperatures.[2]
Visualizing the Synthesis
Overall Reaction Scheme
Sources
Application Notes and Protocols for the Purification of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-2-methyl-7-azaindole), a key building block in modern drug discovery and development. The protocols are designed for researchers, medicinal chemists, and process development scientists, offering in-depth technical guidance on various purification techniques, including recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (prep-HPLC). The document emphasizes the rationale behind methodological choices, potential challenges, and troubleshooting strategies to ensure the isolation of highly pure material essential for downstream applications.
Introduction: The Importance of Purity for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a privileged heterocyclic scaffold found in numerous biologically active molecules, including kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicate biological screening results, and pose significant challenges during regulatory review.
This guide addresses the common purification challenges associated with this molecule, which arise from its physicochemical properties and the potential impurities generated during its synthesis.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Solid (typically a brown or off-white solid) | [1] |
| pKa (Predicted for parent 7-azaindole) | ~3.7 - 7.7 (Varies with prediction method) | [2][3] |
The presence of the basic pyridine nitrogen (pKa of the parent 7-azaindole is comparable to 2-aminopyridine, ~7.2) and the hydrogen-bond-donating pyrrole N-H group dictates the molecule's polarity and its interactions with chromatographic stationary phases.[3]
Understanding Potential Impurities
The choice of an effective purification strategy is contingent on understanding the likely impurities. A common and efficient synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine involves the base-mediated intramolecular cyclization of 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-amine.[1]
Based on this, the primary impurities to consider are:
-
Unreacted Starting Material: 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-amine.
-
Regioisomers: Depending on the precise reaction conditions, trace amounts of other isomers may form.
-
By-products: Formed from side reactions of the reactive propargyl group.
Purification Strategies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve the desired level of purity (>98%). The general workflow involves an initial purification by either recrystallization or column chromatography, followed by a final polishing step with preparative HPLC if exceptionally high purity is required.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The key is to select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Rationale for Solvent Selection: For 7-azaindole derivatives, moderately polar solvents are often good candidates. Based on literature for the closely related 5-bromo-7-azaindole, toluene and ethyl acetate are promising solvents for recrystallization.[4] A mixed solvent system, such as ethyl acetate/hexanes, can also be effective.
Experimental Protocol:
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude material (20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., toluene, ethyl acetate, isopropanol, acetonitrile) dropwise while heating until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields well-formed crystals with a significant reduction in colored impurities in the supernatant.
-
-
Recrystallization Procedure (Scale-up):
-
Place the crude 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (e.g., toluene) in portions while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is completely dissolved.
-
If the solution is colored, and you suspect colored impurities, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the flask to cool slowly to room temperature. To promote slow cooling, you can wrap the flask in glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.
-
Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Troubleshooting:
-
Oiling Out: If the compound separates as an oil, redissolve it by adding more solvent and heating. Allow it to cool more slowly. Using a solvent mixture where the compound is more soluble can also help.[5]
-
No Crystal Formation: The solution may not be saturated enough. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.[5]
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.
Rationale for Method Development: The basicity of the pyridine nitrogen in 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase.
A gradient elution from a non-polar to a more polar solvent system is generally most effective. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or a combination of dichloromethane and methanol.[1]
Experimental Protocol:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., hexanes:ethyl acetate mixtures, dichloromethane:methanol mixtures).
-
Visualize the spots under UV light.
-
The optimal solvent system for column chromatography should give the target compound an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). This technique generally results in better separation than loading the sample as a solution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase. For example, start with 100% dichloromethane and slowly increase the methanol content up to 2-5%.[1]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Protocol 3: Preparative HPLC
For applications requiring very high purity (>99.5%), preparative reverse-phase HPLC is the method of choice.
Rationale for Method Development: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a good starting point for 7-azaindole derivatives. A mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is typically used. The acidic modifier (e.g., formic acid or trifluoroacetic acid - TFA) helps to protonate the basic pyridine nitrogen, leading to sharper peaks and better separation. For compounds that will be used in biological assays, formic acid is generally preferred over TFA.[6][7]
Experimental Protocol:
-
Analytical Method Development:
-
Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
A good starting gradient is 10-90% acetonitrile in water (both containing 0.1% formic acid) over 15-20 minutes.
-
Optimize the gradient to achieve good separation between the product peak and any impurity peaks.
-
-
Scale-up to Preparative HPLC:
-
Use a larger C18 column with the same stationary phase chemistry as the analytical column.
-
Adjust the flow rate and gradient time proportionally to the column size.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, or DMSO if necessary.
-
Inject the sample onto the preparative column.
-
-
Fraction Collection and Product Isolation:
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions.
-
Remove the majority of the organic solvent by rotary evaporation.
-
If the product is soluble in the remaining aqueous phase, it can be extracted with an organic solvent like ethyl acetate. If it precipitates, it can be collected by filtration.
-
Lyophilization can also be used to remove the aqueous mobile phase.
-
Preparative HPLC Parameters (Example):
| Parameter | Value |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity |
Conclusion
The purification of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be effectively achieved using a systematic approach that may involve recrystallization, silica gel column chromatography, and/or preparative HPLC. The choice of method depends on the nature and quantity of impurities, as well as the final purity required. By understanding the physicochemical properties of the target molecule and its potential impurities, researchers can develop robust and efficient purification protocols to obtain high-quality material crucial for advancing their research and development efforts.
References
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - ChemicalBook.
- Technical Support Center: Crystallization of 1-Acetyl-7-azaindole - Benchchem.
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - ACS Chemical Biology.
- 7-Azaindole CAS#: 271-63-6 - ChemicalBook.
- Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B)
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs - Chemical Reviews.
- Heterocyclic chemistry - Wipf Group, University of Pittsburgh.
- Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies.
- Access to acylated pyrrolo[1,2-a]indoles - Supporting Inform
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - European Journal of Medicinal Chemistry.
- Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - Molecules.
- Preparation method of ABT-199 intermediate - Google P
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - Molecules.
- A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - Chemistry & Biodiversity.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine - Acta Crystallographica Section E.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow | Request PDF - ResearchG
- Preparation method of 5-bromo-7-azaindole - Google P
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok, University of Rostock.
- Synthesis of Cycloalkyl Substituted 7‑Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow - Organic Letters.
- Different strategies for synthesis of 7-azaindoles - ResearchG
- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF - ResearchG
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- 1. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
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- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Versatile Scaffold: Applications of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry
Introduction: The Privileged 7-Azaindole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets, leading to the development of potent and selective therapeutics. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a prime example of such a scaffold. Its unique electronic properties and ability to act as a bioisostere of indole make it a cornerstone in the design of kinase inhibitors and other targeted agents. The strategic introduction of a bromine atom at the 5-position and a methyl group at the 2-position, yielding 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine , creates a highly versatile and synthetically tractable intermediate for drug discovery programs.
This comprehensive guide delves into the multifaceted applications of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry. We will explore its role as a pivotal building block in the synthesis of potent kinase inhibitors, providing detailed, field-proven protocols for its synthesis and subsequent derivatization. Furthermore, we will examine the rationale behind key experimental choices and discuss the biological implications of the resulting compounds, offering a blend of theoretical understanding and practical application for researchers at the forefront of drug development.
Section 1: Synthesis of the Core Scaffold
The efficient synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is the crucial first step in its utilization as a medicinal chemistry building block. Several synthetic routes have been reported, with the Fischer indole synthesis and cyclization of substituted pyridines being common strategies. Below is a robust protocol for its preparation.
Protocol 1: Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
This protocol details a common method for the synthesis of the title compound, which involves the cyclization of a substituted pyridine derivative.
Materials:
-
5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine
-
Potassium tert-butoxide (1M solution in tert-butanol)
-
Dichloromethane
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Water
-
Ice
Procedure:
-
To a solution of 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine (91 g, 431 mmol) in a suitable reaction vessel, add a 1M solution of potassium tert-butoxide in tert-butanol (700 mL).
-
Heat the reaction mixture to 85 °C and maintain this temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to ambient temperature.
-
Carefully pour the cooled reaction mixture onto a 1:1 mixture of water and ice (approximately 1 L).
-
A precipitate will form. Collect the solid by filtration and wash it thoroughly with water.
-
Allow the collected solid to air dry.
-
Dissolve the dried solid in dichloromethane and dry the organic solution over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine as a brown solid (88.7 g, 97% yield).[1]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.91 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).[1]
-
MS (m/z): 210 (M + H)⁺.[1]
Section 2: The Power of Palladium: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification
The bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine core is a synthetic handle ripe for elaboration, most commonly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, stands out as a powerful and versatile method for forming C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction, especially with nitrogen-containing heterocycles like 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[2] To mitigate this, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed.[3] These ligands promote the desired catalytic cycle while minimizing catalyst poisoning. Pre-catalyst systems, like XPhos Pd G2, have also shown high efficacy for coupling challenging heteroaryl halides.[3] For some substrates, more traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also yield good results.
-
Base: An appropriate base is required to facilitate the crucial transmetalation step of the catalytic cycle. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used. The choice of base can influence the reaction rate and yield, and often requires empirical optimization for a given substrate pair.[3]
-
Solvent: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane, toluene, or ethanol in combination with water are common choices. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 1.5 - 2.5 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Ethyl acetate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium, 5 mol %), and 1,4-dioxane.
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add the arylboronic acid (1.1 equivalents), potassium phosphate (1.5 equivalents), and water.
-
Heat the reaction mixture to 85–95 °C and stir for 15 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.[4]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature, screening different palladium catalysts and ligands, or trying alternative bases. Increasing the equivalents of the boronic acid may also be beneficial.
-
Catalyst Poisoning: If catalyst deactivation is suspected, employing bulkier, more electron-rich ligands or using pre-catalyst systems can be effective. Ensuring a strictly inert atmosphere is also crucial.[2]
-
Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction. This can sometimes be minimized by using anhydrous solvents (if the base allows) or by using boronic esters instead of boronic acids.[2]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Maintaining a strictly inert atmosphere can help to reduce this side reaction.[2]
Section 3: Applications in Kinase Inhibitor Drug Discovery
The 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The 7-azaindole core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The methyl group at the 2-position can provide additional van der Waals interactions, while the substituent introduced at the 5-position via Suzuki coupling can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby modulating potency and selectivity.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK/STAT pathway. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent JAK inhibitors. For instance, a series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as selective JAK1 inhibitors.[5] The design of these inhibitors was guided by analyzing the binding modes of existing JAK inhibitors, leading to the identification of a scaffold that could achieve selectivity for JAK1 over other JAK isoforms.[5]
Table 1: Biological Activity of a Representative JAK1 Inhibitor
| Compound | Target | IC₅₀ (nM) |
| 38a | JAK1 | <1 |
| JAK2 | 18 | |
| JAK3 | 110 | |
| TYK2 | 4 |
Data from Park, E., et al. (2021). J. Med. Chem.[5]
Aurora Kinase Inhibitors
The Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in the design of Aurora kinase inhibitors. For example, imidazo[4,5-b]pyridine derivatives, which share a similar bicyclic core, have been developed as highly selective inhibitors of Aurora-A kinase.[6] The strategic placement of substituents allows for discrimination between the highly homologous Aurora A and Aurora B isoforms.
Other Kinase Targets
The versatility of the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold extends to a range of other kinase targets implicated in cancer and other diseases. These include:
-
Traf2 and Nck-interacting kinase (TNIK): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent TNIK inhibitors for the treatment of colorectal cancer.
-
Focal Adhesion Kinase (FAK): The related 7H-pyrrolo[2,3-d]pyrimidine scaffold has been used to develop potent FAK inhibitors with anti-proliferative and anti-migration activity in cancer cells.[7]
Section 4: Visualizing the Workflow and Pathways
To provide a clearer understanding of the synthetic and biological processes discussed, the following diagrams have been generated using Graphviz.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of kinase inhibitor precursors.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility, coupled with the ease of diversification through robust methods like the Suzuki-Miyaura cross-coupling, provides a powerful platform for the generation of compound libraries targeting a wide range of biological entities. The demonstrated success of this scaffold in the development of potent and selective kinase inhibitors for various therapeutic areas underscores its importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this privileged scaffold in their own drug development endeavors.
References
- 1. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives
An In-Depth Guide to the Synthesis and Derivatization of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its structure, being a bioisostere of indole, allows it to mimic the natural purine structure, interacting with a wide array of biological targets.[2][3] This has led to the development of numerous therapeutic agents for various diseases.[2][4] Derivatives of 7-azaindole are known to exhibit significant biological activities, including roles as kinase inhibitors, and are foundational to several FDA-approved drugs.[3][5]
Among the various substituted 7-azaindoles, 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (C₈H₇BrN₂, CAS No. 1111638-02-8) serves as a particularly valuable intermediate.[6] The bromine atom at the C5 position acts as a versatile synthetic handle for introducing a wide range of functional groups through modern cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3][7] This guide provides detailed protocols for the synthesis of the core scaffold and its subsequent diversification through key palladium-catalyzed reactions.
Part 1: Synthesis of the Core Intermediate: 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
The construction of the 2-methyl-7-azaindole core is often achieved through a cyclization strategy starting from a suitably substituted pyridine precursor. One of the most robust and widely cited methods involves the base-mediated intramolecular cyclization of a 2-amino-3-alkynylpyridine intermediate.[6][8]
Synthetic Workflow Overview
The synthesis proceeds in a two-step sequence: a Sonogashira coupling to install the alkyne, followed by an intramolecular cyclization. However, a more direct and efficient route starts from the commercially available or readily synthesized 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine.[6]
Caption: Workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: Intramolecular Cyclization
This protocol is adapted from established literature procedures for the synthesis of 2-methyl-7-azaindoles.[6]
Reagents and Materials:
-
5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine
-
Potassium tert-butoxide (KOtBu), 1M solution in tert-butanol (t-BuOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine (e.g., 91 g, 431 mmol).
-
Reagent Addition: Add a 1M solution of potassium tert-butoxide in tert-butanol (e.g., 700 mL).
-
Cyclization Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Maintain this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto a 1:1 mixture of water and ice (approx. 1 L). A precipitate should form.
-
Isolation of Crude Product: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with water and allow it to air dry.
-
Purification: Dissolve the crude solid in dichloromethane. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product: Triturate the resulting solid with diethyl ether to afford the pure 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine as a solid.
Expected Yield and Characterization:
-
Yield: ~97%[6]
-
Appearance: Brown solid[6]
-
¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.91 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).[6]
-
MS (m/z): 210 (M + H)⁺.[6]
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
The 5-bromo position of the 7-azaindole core is primed for functionalization using palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of compounds for screening in drug development programs.[1][9]
Caption: Diversification of the 7-azaindole core via cross-coupling.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 5-position of the azaindole and various aryl or heteroaryl boronic acids or esters.[10][11] This reaction is fundamental for constructing biaryl scaffolds common in kinase inhibitors.[12]
Expert Commentary: The choice of catalyst and base is critical. Catalysts like Pd(dppf)Cl₂ are often effective for heteroaromatic substrates.[10] The use of aqueous base (e.g., K₃PO₄ or K₂CO₃) and a solvent system like dioxane/water is common, though microwave-assisted protocols in ethanol with Cs₂CO₃ have also proven highly efficient.[13][14]
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere (e.g., a Schlenk tube), combine 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as K₃PO₄ (2.0 mmol).[14]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or a more advanced pre-catalyst system like [Pd(dppf)Cl₂] (3 mol %).[10][12]
-
Solvent Addition & Degassing: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High |
| 3-Pyridylboronic acid | SPhos/Pd(OAc)₂ | K₃PO₄ | MeCN/H₂O | ~90 |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High[10] |
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[15][16] For 7-azaindoles, this reaction allows the introduction of a diverse range of primary and secondary amines at the C5 position, a key step in synthesizing many biologically active molecules.[9][17][18]
Expert Commentary: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like Xantphos or biaryl phosphines (e.g., XPhos) are essential to facilitate the catalytic cycle, particularly the reductive elimination step.[9][19] The choice of base is also crucial; strong, non-nucleophilic bases like Cs₂CO₃ or NaOtBu are typically employed.[9] The N-H of the pyrrole ring can potentially interfere, but well-chosen conditions allow for selective coupling at the C-Br bond.[17][18]
Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In an oven-dried, inert atmosphere glovebox or Schlenk tube, combine 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), and the appropriate ligand (e.g., Xantphos, 4-5 mol %).
-
Reagent Addition: Add the base, Cesium Carbonate (Cs₂CO₃, 1.5 mmol), followed by the amine (e.g., morpholine, 1.2 mmol).
-
Solvent and Reaction: Add an anhydrous solvent such as dioxane or toluene (5 mL). Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours, or until reaction completion.
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to obtain the desired 5-amino-substituted product.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | High[9] |
| Piperidine | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | Good-High |
| Aniline | Pd-precatalyst | LiHMDS | Dioxane | High[17] |
| Benzylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | Good |
C. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling provides a direct route to 5-alkynyl-7-azaindoles by coupling the 5-bromo intermediate with a terminal alkyne.[20][21] The resulting alkyne is a highly versatile functional group that can undergo further transformations, such as cycloadditions (click chemistry) or reductions.
Expert Commentary: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI).[22] An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA), serves both as the base and often as the solvent. The reaction is generally robust but can be sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent side reactions like Glaser coupling of the alkyne.
Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol %), and CuI (5 mol %).
-
Solvent and Reagents: Add an anhydrous solvent such as DMF or THF (10 mL), followed by an amine base like triethylamine (Et₃N, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) via syringe.
-
Degassing and Reaction: Degas the mixture with argon or nitrogen. Heat the reaction to the desired temperature (can range from room temperature to 80 °C depending on the substrate) and stir for 4-12 hours.
-
Workup: After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to yield the 5-alkynyl product.
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | >90[22] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~85[22] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | Acetonitrile | Good-High |
Conclusion
The 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone intermediate for the synthesis of a vast array of functionalized 7-azaindole derivatives. The protocols outlined in this guide detail reliable and efficient methods for both the synthesis of the core structure and its subsequent diversification. Mastery of these palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provides researchers in medicinal chemistry and drug development with a powerful toolkit to generate novel molecular entities for the discovery of next-generation therapeutics.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. [PDF] Palladium-catalyzed amination of unprotected halo-7-azaindoles. | Semantic Scholar [semanticscholar.org]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. research.rug.nl [research.rug.nl]
- 20. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine for Fragment-Based Drug Discovery
Introduction: The Power of the Fragment-Based Approach and the Unique Potential of a Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] FBDD focuses on screening small, low-molecular-weight compounds (typically <300 Da) that, despite their weak initial affinity, bind to the target protein with high efficiency.[3] These "fragments" serve as highly efficient starting points that can be elaborated into potent, drug-like molecules through structure-guided design.[1][4]
This guide focuses on a particularly compelling fragment: 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine . This molecule is not merely another small compound; it is a "privileged" scaffold built upon the 7-azaindole core. The 7-azaindole motif is renowned in medicinal chemistry, most notably as a versatile hinge-binding element in kinase inhibitors.[5][6][7][8][9] Its unique arrangement of a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) allows it to form bidentate hydrogen bonds with the hinge region of many kinases, mimicking the interaction of the adenine moiety of ATP.[5][6] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, was developed from a simple 7-azaindole fragment, underscoring the scaffold's immense potential.[5][6][8]
The specific substitutions on our fragment of interest—a bromine atom at the 5-position and a methyl group at the 2-position—provide strategic advantages for a successful FBDD campaign.
-
The Bromine Handle: The bromine atom is a versatile tool. Firstly, it can serve as a heavy atom for phasing in X-ray crystallography, aiding in the unequivocal determination of the fragment's binding pose through anomalous scattering.[10] Secondly, bromine can participate in halogen bonding, a noncovalent interaction that can contribute significantly to binding affinity.[10] Lastly, and perhaps most importantly, it provides a readily accessible synthetic handle for fragment elaboration using a wide array of cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11]
-
The Methyl Vector: The methyl group at the 2-position serves as an initial exploration vector. Its impact on binding can be assessed, and it can be modified or replaced to probe the surrounding pocket for further affinity gains.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effectively utilizing 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in an FBDD workflow. We will delve into the causality behind experimental choices and present self-validating protocols grounded in established biophysical techniques.
Fragment Profile: 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
A thorough understanding of the fragment's physicochemical properties is the first step in any FBDD campaign. These properties dictate its behavior in solution and its suitability for various screening techniques.
| Property | Value | Source |
| CAS Number | 1111638-02-8 | [12][13] |
| Molecular Formula | C₈H₇BrN₂ | [12][13] |
| Molecular Weight | 211.06 g/mol | [12][13][14] |
| Appearance | Solid | [13] |
| SMILES | Cc1cc2cc(Br)cnc2[nH]1 | [13] |
| InChI Key | IWLFWGLFINYFHA-UHFFFAOYSA-N | [13] |
FBDD Workflow: From Hit Identification to Structural Insight
The journey from a fragment library to a validated, structure-informed hit involves a multi-step, integrated approach. The weak affinity of fragments necessitates the use of sensitive biophysical techniques.[3][15][16] A typical cascade involves a high-throughput primary screen to identify potential binders, followed by more rigorous orthogonal methods for hit validation and characterization.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm suggests that the fragment stabilizes the protein.
Causality: A fragment that binds to the native conformation of a protein will generally increase its thermal stability. This stabilization requires more thermal energy to unfold the protein, resulting in a measurable increase in its melting temperature. This makes DSF an excellent high-throughput method to quickly identify fragments that likely bind to the target.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine at 100 mM in 100% DMSO.
-
Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.
-
Prepare a 2000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of the protein solution to each well.
-
Add 100 nL of the fragment stock solution (or DMSO for control wells) to the appropriate wells using an acoustic dispenser. The final fragment concentration will be 1 mM.
-
Add 100 nL of the dye stock solution.
-
Seal the plate, centrifuge briefly (1 min at 1000 x g) to mix, and incubate at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec.
-
Monitor fluorescence changes during the temperature ramp.
-
-
Data Analysis:
-
Calculate the first derivative of the fluorescence curve for each well. The peak of the derivative curve corresponds to the Tm.
-
A hit is typically defined as a fragment that induces a Tm shift (ΔTm) of > 2 standard deviations above the mean of the DMSO controls. A ΔTm of >1-2 °C is often considered significant.
-
Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique used to validate hits from primary screens and to determine their binding kinetics and affinity.[15][17] It is a label-free method that measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[15]
Causality: The binding of a fragment to an immobilized protein target changes the mass on the sensor surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound fragment. This allows for the direct measurement of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.[18][19]
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a density of 8,000-12,000 Response Units (RU).
-
A reference flow cell should be prepared by performing the same amine coupling chemistry without protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Fragment Preparation:
-
Prepare a serial dilution of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO). Concentrations should typically range from 1 µM to 500 µM. It is critical to precisely match the DMSO concentration in the running buffer to that in the fragment samples to avoid false positives.[18][19]
-
-
Binding Analysis:
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (association phase) and the subsequent dissociation when the injection is replaced by running buffer (dissociation phase).
-
Include several buffer-only (blank) injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference cell data and the blank injection data from the active cell sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₑ. For fragments with fast kinetics, an equilibrium analysis may be more appropriate, where the response at equilibrium is plotted against fragment concentration.
-
Protocol 3: Orthogonal Validation and Binding Site Mapping by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a gold-standard technique in FBDD.[20][21][22] It can unambiguously confirm binding, determine affinity, and provide information about the fragment's binding site on the protein.[20][21] Both ligand-observed and protein-observed experiments are highly valuable.
Causality:
-
Ligand-Observed (e.g., Saturation Transfer Difference, STD): If a fragment binds to a large protein, saturation of the protein's proton signals can be transferred to the bound fragment via spin diffusion. This results in a decrease in the intensity of the fragment's NMR signals, which is only observed for binders.[23]
-
Protein-Observed (e.g., ¹H-¹⁵N HSQC): Binding of a fragment to an isotopically labeled (¹⁵N) protein will perturb the chemical environment of amino acid residues at the binding site. This causes chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum, allowing for the identification of the binding pocket if the protein's resonance assignments are known.[20]
Methodology (Protein-Observed ¹H-¹⁵N HSQC):
-
Sample Preparation:
-
Prepare a 100-200 µM solution of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 90% H₂O/10% D₂O).
-
Prepare a concentrated stock solution (e.g., 100 mM) of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in d6-DMSO.
-
-
Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Perform a titration by adding increasing amounts of the fragment stock solution to the protein sample (e.g., final concentrations of 50, 100, 250, 500, and 1000 µM).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration.
-
Identify residues whose peaks show significant chemical shift perturbations (CSPs) upon fragment addition.
-
Calculate the weighted average CSP for each residue (Δδ) using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2).
-
Map the residues with the largest CSPs onto the 3D structure of the protein to visualize the binding site.
-
The dissociation constant (Kₑ) can be determined by fitting the change in chemical shift as a function of ligand concentration to a binding isotherm.[20]
-
Protocol 4: High-Resolution Structural Characterization by X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution.[24][25][26][27] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[27]
Causality: A well-ordered crystal of the target protein will diffract X-rays to produce a pattern from which an electron density map can be calculated. If a fragment is bound within the crystal, its electron density will be visible in the map, allowing for the modeling of its position, orientation, and interactions with the protein. The bromine atom in our fragment is particularly advantageous here, as its high electron density makes it easier to spot, and anomalous diffraction data can confirm its location.[10]
Methodology:
-
Crystal Preparation:
-
Obtain high-quality, reproducible crystals of the target protein. This is often the most significant bottleneck for crystallographic screening.[24]
-
The crystals must be robust enough to tolerate soaking with the fragment, which is typically dissolved in a cryoprotectant solution containing DMSO.[25]
-
-
Fragment Soaking:
-
Prepare a soaking solution containing 10-50 mM of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in a cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol and 10% DMSO).
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to several hours.
-
-
Data Collection:
-
Loop out the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.[24] It is beneficial to collect data at a wavelength that maximizes the anomalous signal from the bromine atom (around 0.92 Å).
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known structure of the protein (apo form).
-
Carefully inspect the resulting difference electron density maps (Fo-Fc) for positive density corresponding to the bound fragment. The PanDDA algorithm is particularly useful for detecting weak or partial occupancy binders.[25]
-
If an anomalous signal was collected, calculate an anomalous difference map to confirm the position of the bromine atom.[10]
-
Model the fragment into the density, and refine the protein-fragment complex structure to achieve good R-factors and geometry.
-
Phase 4: Hit-to-Lead Elaboration
With a validated hit and a high-resolution crystal structure in hand, the creative process of medicinal chemistry begins. The goal is to "grow" the fragment into a more potent lead compound by adding chemical functionality that makes additional favorable interactions with the protein.[4]
The 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine fragment is "poised" for this elaboration.[23] The bromine at the C5 position is an ideal handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a diverse range of aryl and heteroaryl groups to explore nearby pockets.[11] The pyrrole N-H at the N1 position can also be functionalized to probe for interactions in a different direction. Structure-activity relationship (SAR) studies can then guide the optimization of these initial leads.[28]
Conclusion
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly against targets like protein kinases. Its privileged 7-azaindole core provides a high-quality anchor, while the strategically placed bromine and methyl groups offer clear and synthetically tractable vectors for optimization. By employing a rigorous and integrated cascade of biophysical techniques as outlined in these protocols—from high-throughput screening with DSF to detailed structural analysis by X-ray crystallography—researchers can effectively leverage the unique properties of this fragment to accelerate the discovery of novel, high-quality lead compounds.
References
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. (n.d.). NIH.
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC. (2012, October 8). NIH.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage.
- NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure.
- Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery.
- Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic.
- Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery.
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). PubMed.
- Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (n.d.). IntechOpen.
- Emerging role of surface plasmon resonance in fragment-based drug discovery. (n.d.). Future Medicinal Chemistry.
- Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. (n.d.). NIH.
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.). ACS Publications.
- X-ray Crystallography Fragment Screening. (n.d.). Selvita.
- Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013, November 7). DiVA portal.
- Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). ResearchGate.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). Semantic Scholar.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020, September 22). ChemicalBook.
- Fragment Screening by Surface Plasmon Resonance - PMC. (2010, February 4). NIH.
- NMR-based fragment screening for drug discovery. (2017, March 22). European Pharmaceutical Review.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). PubMed Central.
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis. (n.d.). ChemicalBook.
- 5-Bromo-2-methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1111638-02-8. (n.d.). Sigma-Aldrich.
- 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. (n.d.). PubChem.
- Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. (2023, November 24). NIH.
- Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC. (n.d.). NIH.
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (n.d.). NIH.
- Fragment-based drug discovery: A graphical review - PMC. (2025, September 10). PubMed Central.
- Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. (n.d.). NIH.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111638-02-8). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the synthesis of this valuable research intermediate.
Section 1: Synthesis Overview & Core Principles
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a crucial building block in medicinal chemistry, particularly for developing kinase inhibitors.[1][2] Its synthesis is achievable through several routes, but a common and effective method involves the intramolecular cyclization of a suitably substituted pyridine precursor.
One prevalent pathway begins with a 2-aminopyridine derivative, which undergoes functionalization followed by a base-mediated cyclization. The workflow below illustrates a key synthetic strategy starting from 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine.[3]
Caption: High-level workflow for the synthesis of the target compound.
This guide will focus on troubleshooting issues related to this and similar synthetic approaches, including direct bromination of the 2-methyl-7-azaindole core.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter. The advice provided is grounded in the principles of physical organic chemistry and backed by published synthetic procedures.
Q1: My overall yield is low. What are the common points of failure?
Low yield is a frequent issue that can often be traced back to several key areas:
-
Incomplete Cyclization: The intramolecular cyclization step is critical. The use of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is essential to deprotonate the amine and facilitate the ring-closing reaction.
-
Causality: Insufficient base, low reaction temperature, or the presence of protic impurities (like water) can quench the base and stall the reaction. Ensure your solvent (e.g., tert-butanol) is anhydrous and that you are using a sufficient molar excess of the base.[3]
-
-
Starting Material Purity: The purity of the precursor, such as 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine, is paramount. Impurities can interfere with the cyclization or lead to difficult-to-remove side products.
-
Product Degradation During Workup: The 7-azaindole core can be sensitive to strongly acidic conditions. While a standard workup involves quenching and extraction, prolonged exposure to acid or high temperatures can lead to degradation. A rapid quench into an ice/water mixture followed by extraction is recommended.[3]
-
Mechanical Losses: The product often precipitates as a solid during the aqueous workup.[3] Ensure complete transfer of solids during filtration and thorough washing to minimize physical loss of the product.
Q2: I am seeing multiple spots on my TLC/LCMS. What are the likely side products?
The appearance of multiple spots indicates the formation of impurities. The most common side products in this synthesis are regioisomers and products of over-bromination, especially if the synthesis involves direct bromination of the 2-methyl-1H-pyrrolo[2,3-b]pyridine core.
-
Regioisomeric Bromination: The pyrrolo[2,3-b]pyridine ring has multiple sites susceptible to electrophilic attack. While the 5-position is often targeted, bromination can also occur at the C3 position of the pyrrole ring, which is electronically rich.[4][5] This leads to the formation of 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine or 3,5-dibromo-2-methyl-1H-pyrrolo[2,3-b]pyridine .
-
Incomplete Reaction: Unreacted starting material is a common impurity if the reaction does not go to completion.
-
Deprotection Side Products: In syntheses involving protecting groups (e.g., SEM-protected azaindoles), incomplete deprotection or side reactions caused by the deprotection reagents can generate complex impurity profiles.[6]
Caption: Potential side products from direct bromination.
Q3: How can I improve the regioselectivity of bromination to favor the 5-position?
Controlling regioselectivity is a classic challenge in heterocyclic chemistry. The C3 position of the 7-azaindole nucleus is highly activated towards electrophilic substitution.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice, but its reactivity can sometimes be difficult to control. Milder reagents or different catalytic systems may offer better selectivity. For instance, some protocols for related azaindoles use copper(II) bromide, which can provide excellent regioselectivity for the C3 position under specific conditions; understanding these competing reactivities is key.[4]
-
Reaction Conditions: Temperature and solvent can significantly influence the reaction's outcome. Running the reaction at lower temperatures can often enhance selectivity by favoring the thermodynamically preferred product over kinetically favored side products.
-
Protecting Groups: Temporarily installing a protecting group on the pyrrole nitrogen (N-1) can alter the electronic distribution of the ring system and sterically hinder attack at the C3 position, thereby directing bromination to the pyridine ring.
-
Enzymatic Halogenation: While not a standard laboratory method, it is noteworthy that enzymatic approaches using halogenases can exhibit exquisite regioselectivity, often targeting the C3 position exclusively.[5] This highlights the inherent reactivity of that site.
Q4: My product is proving difficult to purify. What are the best practices?
Purification challenges often arise from side products with similar polarities to the desired compound.
-
Column Chromatography: This is the most effective method for separating regioisomers. A slow gradient elution is recommended.
-
Recommended System: A silica gel column using a gradient of methanol in dichloromethane (e.g., starting from 0% methanol and slowly increasing to 2-5%) has been reported to be effective.[3]
-
-
Crystallization/Trituration: If the crude product is a solid, trituration with a suitable solvent (like diethyl ether) can help remove more soluble impurities.[3] Recrystallization can be highly effective if a suitable solvent system is found, but may not be sufficient to remove stubborn regioisomers.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Section 3: Detailed Protocols
The following protocols are based on established literature procedures and best practices.
Protocol 1: Synthesis via Intramolecular Cyclization[3]
-
Reaction Setup: To a solution of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine (1.0 eq) in anhydrous tert-butanol, add a 1M solution of potassium tert-butoxide in tert-butanol (1.6 eq).
-
Heating: Heat the reaction mixture to 85 °C and maintain for 1 hour, monitoring by TLC or LCMS for the disappearance of the starting material.
-
Quenching: Allow the mixture to cool to ambient temperature. Pour the reaction mixture slowly onto a 1:1 mixture of water and ice with stirring.
-
Isolation: A precipitate should form. Collect the solid by filtration. Wash the collected solid thoroughly with water.
-
Drying: Allow the solid to air dry. For complete drying, dissolve the solid in dichloromethane, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Final Polish: Triturate the resulting solid with diethyl ether to afford the title compound.
Protocol 2: Purification by Silica Gel Column Chromatography[3]
-
Column Preparation: Prepare a silica gel column packed in dichloromethane (DCM).
-
Loading: Dissolve the crude product in a minimal amount of DCM (use a small amount of methanol if solubility is an issue) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column.
-
Elution: Begin eluting with 100% DCM. Gradually increase the polarity by adding methanol. A slow gradient from 0% to 2% methanol in DCM is typically effective for separating the target compound from closely related impurities.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Section 4: Characterization Data
Verifying the structure of the final product and identifying impurities is critical. The following table provides reported ¹H NMR chemical shifts for the desired product.
| Compound | Proton | Reported ¹H NMR Shift (CDCl₃, 400 MHz) [3] |
| 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | NH (pyrrole) | δ 10.21 (s, 1H) |
| H-4 | δ 8.22 (d, J = 2.1 Hz, 1H) | |
| H-6 | δ 7.91 (d, J = 2.1 Hz, 1H) | |
| H-3 | δ 6.13 (s, 1H) | |
| CH₃ | δ 2.52 (s, 3H) |
Note: The C3-bromo isomer would lack the singlet at ~6.13 ppm and show a different aromatic splitting pattern.
Section 5: Safety Information
-
Always handle reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Brominating agents like NBS are corrosive and toxic. Avoid inhalation and skin contact.
-
Potassium tert-butoxide is a strong base and is corrosive and flammable. Handle with care, away from water and ignition sources.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used in this procedure. The related compound 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is listed as causing serious eye damage and skin irritation.[7]
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 766-771. [Link]
-
Al-dujaili, A. H., & Al-karawi, A. J. (2014). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]
-
Aarhus, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5035. [Link]
-
Khaled, M.H. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 65(13), 1-2. [Link]
-
2-Methyl-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. [Link]
-
Somei, M., et al. (2003). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 68(24), 9409-9416. [Link]
-
Preparation of 5-bromo-3-methyl-2-phenylpyrrolo[2.3-b]pyridine. PrepChem.com. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(52), 31211-31221. [Link]
-
Ismail, M. I., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]
- Method for preparing 5-bromo-2-methylpyridine.
-
Reddy, T. R., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 86(16), 11511-11523. [Link]
- Synthetic process of 5-bromo-7-azaindole.
- Preparation method of 5-bromo-7-azaindole.
-
5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem, National Center for Biotechnology Information. [Link]
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- 3. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111638-02-8), a key intermediate in pharmaceutical research.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
I. Overview of Synthetic Strategy
The primary and most direct route to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is through the electrophilic bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole). The pyrrolo[2,3-b]pyridine ring system is electron-rich, making it susceptible to electrophilic attack. The regioselectivity of this reaction is crucial for obtaining the desired product in high yield and purity.
Reaction Workflow
A typical synthesis involves the reaction of 2-methyl-1H-pyrrolo[2,3-b]pyridine with a suitable brominating agent in an appropriate solvent.
Caption: Potential reaction pathways leading to desired and undesired products.
Q3: Difficult purification of the final product.
Potential Causes:
-
Co-elution of Isomers: Isomeric byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Residual Starting Material: Incomplete reactions will result in starting material that may be difficult to separate from the product.
-
Tarry Residue Formation: Polymerization or degradation of the starting material or product can lead to the formation of intractable tars. [5] Solutions:
-
Optimize Chromatography:
-
Use a slow gradient elution to improve separation. A common system is a gradient of methanol in dichloromethane. [1] * Consider using a different stationary phase (e.g., alumina) or a different solvent system.
-
-
Recrystallization/Trituration:
-
If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Trituration with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether) can also be effective. [1]* Prevent Tar Formation:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Use milder reaction conditions (lower temperature, less reactive brominating agent).
-
III. Frequently Asked Questions (FAQs)
Q: What is the expected yield for this reaction? A: Yields can vary depending on the specific conditions and scale. Literature reports yields ranging from 76% to 97% under optimized conditions. [1] Q: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting material and product spots. Staining with potassium permanganate can help visualize the spots if they are not UV-active. LC-MS is also a powerful tool for monitoring the reaction and identifying products and byproducts.
Q: What are the key characterization data for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine? A: The molecular weight is 211.06 g/mol , and the molecular formula is C8H7BrN2. [2]Key 1H NMR signals (in CDCl3) are typically observed around δ 10.2 (br s, 1H, NH), 8.2 (d, 1H), 7.9 (d, 1H), 6.1 (s, 1H), and 2.5 (s, 3H, CH3). [1]The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of similar intensity). [1] Q: Are there any safety precautions I should be aware of? A:
-
Brominating agents like NBS are corrosive and can cause severe burns. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [6]* Work in a well-ventilated fume hood.
-
Some solvents, like dichloromethane, are volatile and have associated health risks. Consult the Safety Data Sheet (SDS) for all reagents before use.
Q: Can I use elemental bromine (Br2) for this reaction? A: While elemental bromine can be used for electrophilic bromination, it is a highly toxic and corrosive liquid that is difficult to handle safely. [9][12]NBS is generally preferred as it is a solid and provides a slow, controlled release of bromine, which can lead to better selectivity and fewer side reactions. [12]
IV. Experimental Protocols
Protocol 1: Electrophilic Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from established literature procedures. [7]
-
Reaction Setup: To a solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in acetonitrile (MeCN, 10 mL) in a round-bottom flask, add N-bromosuccinimide (NBS, 1.05 mmol) in one portion at room temperature.
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water (20 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (CH2Cl2, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (0% to 2%) to afford the title compound. [1]
Parameter Value Starting Material 2-methyl-1H-pyrrolo[2,3-b]pyridine Reagent N-Bromosuccinimide (NBS) Solvent Acetonitrile (MeCN) Temperature 60 °C Reaction Time ~2 hours Purification Silica Gel Chromatography | Expected Yield | >75% |
References
Sources
- 1. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-2-methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1111638-02-8 [sigmaaldrich.com]
- 3. usbio.net [usbio.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-2-methyl-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique substrate. The inherent properties of the 7-azaindole scaffold, a common motif in medicinal chemistry, can present unique hurdles in palladium-catalyzed cross-coupling reactions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: A Symptom-Based Approach
Low or no product yield is the most common issue encountered. This guide is structured to help you diagnose the potential root cause based on your observations.
Scenario 1: No Reaction or Very Low Conversion
If you observe primarily unreacted starting material, it suggests a fundamental issue with the initiation or turnover of the catalytic cycle.
Question: My reaction with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is not working. What are the primary factors to investigate?
Answer:
When a Suzuki-Miyaura coupling with a nitrogen-containing heterocycle like 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine fails, the primary suspects are catalyst inhibition and the stability of the coupling partners.[2][3] The Lewis basic nitrogen atoms in the pyridine ring and the acidic N-H proton of the pyrrole ring can interfere with the palladium catalyst.[2][4]
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low-yield reactions.
In-depth Explanation & Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2][5] Similarly, the acidic N-H proton of the pyrrole moiety can react with the base to form an azaindole anion, which can also interact with the catalyst.
-
Solution 1: Ligand Selection. The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can shield the palladium center and promote the desired catalytic cycle over inhibitory pathways.[6] These ligands have proven effective for couplings involving nitrogen-containing heterocycles.[7][8]
-
Solution 2: N-Protection. Protecting the N-H group of the pyrrole ring with a suitable protecting group (e.g., Boc, SEM, or PMB) can prevent the formation of the inhibitory anion and improve reaction outcomes.[9] However, this adds extra steps to the synthesis. For some substrates, N-protection is the most reliable strategy.[9]
-
-
Protodeboronation: This is a common side reaction where the boronic acid or ester reacts with a proton source (often water in the solvent or from the base) to replace the boron group with a hydrogen atom.[2][6] This decomposition of your coupling partner will naturally lead to low yields.
-
Poor Solubility: The polar nature of the 7-azaindole core can lead to poor solubility in common non-polar solvents like toluene, hindering reaction kinetics.[2]
Scenario 2: Byproduct Formation is Observed
If your reaction produces significant byproducts alongside or instead of the desired product, identifying these byproducts can provide crucial clues.
Question: I'm observing significant homocoupling of my boronic acid and/or debromination of the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. How can I minimize these side reactions?
Answer:
Homocoupling (forming a biaryl from two boronic acid molecules) and debromination are common side reactions in Suzuki couplings.
-
Homocoupling: This is often promoted by the presence of oxygen.[6]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[5][13] Using a direct Pd(0) source like Pd(PPh₃)₄ may also reduce homocoupling compared to in-situ reduction of Pd(II) sources.[13]
-
-
Debromination: The replacement of the bromine atom with a hydrogen can occur through various pathways, sometimes involving the solvent or impurities.
-
Solution: This can be more complex to solve. It may indicate a problem with the catalyst system or reaction conditions. Optimizing the ligand, base, and temperature can help. Lowering the reaction temperature may disfavor this pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine?
A1: A robust starting point is crucial for success. Based on literature for similar nitrogen-containing heterocycles, the following conditions are recommended for initial screening.[3][8]
| Component | Recommendation | Molar Equiv. / Loading | Rationale |
| Aryl Halide | 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | 1.0 | Limiting Reagent |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 | A slight excess helps drive the reaction to completion. |
| Pd Catalyst | Pd₂(dba)₃ or a Pd-precatalyst (e.g., XPhos Pd G2) | 1-5 mol% | Precatalysts can offer better stability and activity. |
| Ligand | SPhos or XPhos | 2-10 mol% | Bulky, electron-rich ligands are effective for N-heterocycles. |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Strong, non-nucleophilic bases that facilitate transmetalation.[10][14] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1) | - | Good balance of solubility for polar and non-polar reagents. |
| Temperature | 80 - 110 °C | - | Sufficient thermal energy for catalytic turnover. |
Q2: Do I need to protect the N-H group of the pyrrole ring?
A2: Not always, but it is a very effective strategy to overcome catalyst inhibition.[4] Modern catalyst systems with bulky ligands have made the coupling of unprotected N-H heterocycles more feasible.[3][7] However, if you are facing persistent low yields or complex reaction mixtures, N-protection is a highly recommended troubleshooting step.[9]
Q3: How does the choice of base affect the reaction?
A3: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[15][16] The choice of base can influence reaction rate, yield, and selectivity. For substrates with acidic protons like 7-azaindole, a base that is strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions is ideal. K₃PO₄ and Cs₂CO₃ are often good choices.[10]
Caption: Simplified Suzuki catalytic cycle and potential catalyst inhibition.
Experimental Protocol: General Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Optimization may be required for different arylboronic acids.
-
Reaction Setup: To an oven-dried reaction vessel, add 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Hicks, F. A., & Buchwald, S. L. (2001). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 40(5), 975-978. [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and their C-3 substituted derivatives. Current Organic Chemistry, 5(5), 471-506. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross‐Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Singh, R., Singh, P., & Kumar, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Leboho, T. C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of azaindole derivatives. ResearchGate. [Link]
-
Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7437-7444. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 484-493. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Grushin, V. V., et al. (2004). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 126(22), 7010-7019. [Link]
-
Da-Le, C., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1), 121. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(11), 1573-1575. [Link]
-
Ammar, Y. A., et al. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 21(11), 1485. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]
-
Wang, C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12513-12520. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Sohyaku. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Journal of Organic Chemistry, 84(18), 11474-11481. [Link]
-
Semantic Scholar. (n.d.). Pd(NHC)(cinnamyl)Cl-catalyzed Suzuki cross-coupling reaction of aryl sulfonates with arylboronic acids. Semantic Scholar. [Link]
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). ResearchGate. [Link]
-
Chemistry World. (2021, January 26). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
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- 10. researchgate.net [researchgate.net]
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- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key 7-azaindole intermediate. Catalyst deactivation is a primary obstacle to achieving high yields and reaction efficiency with this substrate class. This document, presented in a question-and-answer format, addresses specific issues you may encounter and offers scientifically-grounded solutions.
Section 1: Foundational Concepts & Initial Setup
Q1: Why are cross-coupling reactions with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine prone to catalyst issues?
A1: The 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, presents unique challenges for palladium catalysis. The primary issue stems from the presence of multiple nitrogen atoms. The pyridine nitrogen (at position 7) can act as a Lewis base and coordinate to the palladium center. This coordination can sequester the active catalyst, forming stable, off-cycle complexes that inhibit or completely halt the desired catalytic turnover.[1] This phenomenon is a form of catalyst poisoning. Furthermore, the pyrrolic N-H can be deprotonated under basic conditions, creating an anionic species that may also interact unfavorably with the catalyst. These factors necessitate carefully selected catalyst systems that can outperform these inhibitory pathways.
Q2: I am starting a new project with this substrate. What is a robust, general-purpose catalyst system for a Suzuki-Miyaura or Buchwald-Hartwig reaction?
A2: For challenging heteroaromatic substrates, moving beyond traditional catalysts like Pd(PPh₃)₄ is often essential.[2] Modern catalyst systems built on bulky, electron-rich biaryl monophosphine ligands are the industry standard for their high activity and stability.[2][3]
A reliable starting point involves using a well-defined palladium precatalyst. These are air- and moisture-stable complexes that rapidly form the active Pd(0) species under reaction conditions, leading to more reproducible results than using separate Pd sources and ligands.[4]
Recommended Starting Systems:
| Reaction Type | Palladium Precatalyst (1-2 mol%) | Ligand (1.1-1.2 eq. to Pd) | Base (2-3 eq.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | XPhos Pd G3 | (None needed, ligand is built-in) | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/Water (e.g., 5:1) | 80-100 |
| Buchwald-Hartwig | tBuBrettPhos Pd G4 | (None needed, ligand is built-in) | NaOt-Bu or LHMDS | Toluene or CPME | 90-110 |
Causality:
-
Bulky Ligands (e.g., XPhos, tBuBrettPhos): The steric bulk of these ligands promotes the crucial reductive elimination step, which forms the final product.[5] Their electron-donating nature increases the electron density on the palladium, facilitating the rate-limiting oxidative addition step, especially with less reactive aryl bromides.[5][6]
-
Precatalysts: Using precatalysts ensures a consistent 1:1 ligand-to-palladium ratio in the active species, preventing the formation of less active or inactive species that can arise when mixing separate components.[4]
Section 2: Troubleshooting Low Yield and Stalled Reactions
You've set up your reaction, but the yield is low, or the starting material is only partially consumed after several hours. This section provides a logical workflow to diagnose and solve the problem.
Q3: My reaction has stalled, and I see a fine black precipitate. What happened?
A3: The formation of a black precipitate is the classic visual indicator of catalyst decomposition into palladium black.[6] This occurs when the Pd(0) active species, if not properly stabilized by the ligand, aggregates into inactive bulk palladium metal.
Common Causes:
-
Insufficient Ligand: The ratio of ligand to palladium is critical. If the ligand concentration is too low, or if the ligand itself degrades, the "naked" Pd(0) species will rapidly aggregate.
-
High Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition pathways.
-
Poor Ligand Choice: The chosen ligand may not be robust enough to stabilize the catalyst throughout the reaction under the specific conditions.
Troubleshooting Steps:
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still allows for catalytic turnover (e.g., start at 80 °C).[2]
-
Increase Ligand Loading: If using a separate ligand and palladium source (e.g., Pd(OAc)₂), increase the ligand-to-palladium ratio from 1.1:1 to 2:1.
-
Switch to a More Robust System: Transition to a well-defined precatalyst featuring a bulky biarylphosphine ligand, which is designed to resist decomposition.[4]
DIAGNOSTIC WORKFLOW: Troubleshooting Low Conversion
The following flowchart provides a systematic approach to identifying the root cause of poor reaction performance.
Caption: A step-by-step decision tree for diagnosing catalyst issues.
Q4: My Suzuki coupling consumes the starting material, but my main product is 2-methyl-1H-pyrrolo[2,3-b]pyridine (debrominated starting material). What is causing this?
A4: This is a classic sign of protodeboronation , a major side reaction where the C-B bond of the organoboron reagent is cleaved and replaced with a proton from a source in the reaction mixture (often water).[6][7] This destroys your coupling partner before it can participate in the catalytic cycle. Electron-rich and heteroaromatic boronic acids are particularly susceptible.[2]
Mitigation Strategies:
-
Use Anhydrous Conditions: While many Suzuki protocols use water, it can be the primary proton source for this side reaction. Carefully dry your solvent and reagents and run the reaction under strictly anhydrous conditions.[6]
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[2] Switch to a milder or non-aqueous base.
-
Good alternatives: K₃PO₄, Cs₂CO₃, or CsF.[2]
-
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin) or a MIDA boronate. These reagents act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.[7]
-
Shorten Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the basic conditions.
Q5: My Buchwald-Hartwig amination is sluggish, even with a good catalyst system. What unique deactivation pathways should I consider?
A5: C-N coupling reactions have their own specific failure modes, often related to the amine or amide coupling partner and the strong base required.
-
Base-Mediated Substrate Decomposition: The 7-azaindole core can be sensitive to strong bases like NaOt-Bu, especially at high temperatures. Decomposition can generate anionic fragments that may act as potent catalyst deactivators.[8]
-
Formation of Off-Cycle Dimers: After oxidative addition of the aryl bromide, the resulting L-Pd(II)-Ar(Br) complex reacts with the amine. However, this intermediate can also react with another Pd(0) species, leading to the formation of inactive dinuclear Pd(I) species, such as {Pd(μ-Br)(PtBu₃)}₂.[9] This effectively removes the catalyst from the cycle.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, a side reaction can occur where β-hydride elimination from the palladium-amido intermediate leads to a hydrodehalogenated arene (your debrominated starting material) and an imine.[10]
Troubleshooting Steps:
-
Screen Bases: Test alternative bases. A switch from NaOt-Bu to a weaker base like K₃PO₄ or a soluble base like LHMDS might prevent substrate decomposition while still being strong enough for the amination.[3]
-
Use a Precatalyst Designed for C-N Coupling: Precatalysts like those based on the tBuBrettPhos ligand are specifically designed to resist the formation of inactive dimers and promote the desired C-N reductive elimination.[11]
-
Check Amine Purity: Impurities in the amine can sometimes interfere with the catalysis. Ensure it is pure and dry.
MECHANISM: Common Catalyst Deactivation Pathways
Understanding how catalysts fail is key to preventing it. The diagram below illustrates two prevalent deactivation mechanisms.
Caption: Simplified view of the catalytic cycle and key deactivation routes.
Section 3: Protocols and Best Practices
Q6: Can you provide a detailed protocol for setting up a reaction to minimize catalyst deactivation from atmospheric oxygen?
A6: Absolutely. Rigorous exclusion of oxygen is non-negotiable for successful cross-coupling, as O₂ readily oxidizes the active Pd(0) catalyst and phosphine ligands.[7]
Protocol: Inert Atmosphere Reaction Setup
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Adding Solids: To the dry Schlenk flask, add the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the boronic acid/ester or amine coupling partner (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.). Do not add the catalyst yet.
-
Degassing (Solids): Seal the flask with a rubber septum. Connect it to a Schlenk line. Perform at least three vacuum/backfill cycles with your inert gas to remove air from the headspace and solids.
-
Solvent Degassing: Prepare the required volume of solvent (e.g., 1,4-dioxane). Degas it by bubbling the inert gas through it via a long needle for 20-30 minutes.
-
Solvent Addition: Using a dry syringe, draw the degassed solvent and add it to the Schlenk flask containing the solids.
-
Catalyst Addition: Under a positive pressure of inert gas (a gentle outflow from the flask), quickly remove the septum, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.), and immediately reseal the flask. The positive pressure prevents air from entering.
-
Reaction Execution: Place the sealed flask in a preheated oil bath and begin vigorous stirring. Monitor the reaction by TLC or LC-MS.
Q7: My reaction is still not working. How do I run a small-scale screen to find a better ligand or base?
A7: A parallel screen is the most efficient way to re-optimize a problematic reaction. Use small, 2 mL reaction vials with stir bars.
Protocol: Ligand/Base Screen
-
Array Setup: Arrange and label an array of reaction vials in a heating block.
-
Master Mix (Substrates): Prepare a stock solution of your 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and coupling partner in degassed solvent. This ensures each reaction gets the exact same amount.
-
Aliquot Substrates: Dispense an equal volume of the substrate master mix into each vial.
-
Variable Addition:
-
Base Screen: To each vial, add a different base (e.g., Vial 1: K₃PO₄, Vial 2: Cs₂CO₃, Vial 3: K₂CO₃, Vial 4: NaOt-Bu).
-
Ligand Screen: If screening ligands, add the same base to all vials. Then, to each vial, add a different ligand from a pre-weighed selection (e.g., XPhos, SPhos, RuPhos, Xantphos) along with a common palladium source like Pd₂(dba)₃.
-
-
Catalyst Addition: Add your palladium source or precatalyst to each vial.
-
Execution & Analysis: Seal all vials, place them in the pre-heated block, and stir for a set amount of time (e.g., 4 hours). Cool the reactions, quench, and analyze a small aliquot from each by LC-MS to determine the percent conversion to the product. This will clearly identify the most effective conditions.
By following this structured, evidence-based approach to troubleshooting, you can systematically overcome the challenges associated with catalyst deactivation and achieve success in your synthetic campaigns with 7-azaindole derivatives.
References
- ChemicalBook. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis.
- BenchChem. Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).
- American Chemical Society. Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane - Organic Letters (ACS Publications).
- PMC - NIH. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. (2019).
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).
- Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025).
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- ChemistryViews. Coupling of 7-Azaindoles with Thiophenes. (2023).
- BenchChem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Journal of the American Chemical Society. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions.
- PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Wikipedia. Buchwald–Hartwig amination.
- PMC - NIH. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
Debromination of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine side reaction
Topic: Troubleshooting the Unintended Debromination of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Overview
Welcome to the technical support guide for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. A common and often frustrating challenge encountered during its functionalization is the premature loss of the bromine atom, resulting in the formation of the undesired side product, 2-methyl-1H-pyrrolo[2,3-b]pyridine. This guide, structured by a Senior Application Scientist, provides in-depth, field-tested insights into why this side reaction occurs and offers robust, actionable strategies to mitigate it.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the identification and cause of the debromination side reaction.
Q1: My reaction mass spectrometry shows a peak at ~146 m/z alongside my expected product. Is this the debrominated impurity?
A: Yes, this is highly likely. The molecular weight of the starting material, 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, is approximately 211.06 g/mol . The undesired debrominated product, 2-methyl-1H-pyrrolo[2,3-b]pyridine, has a molecular weight of ~132.16 g/mol . The observed mass of ~146 m/z likely corresponds to the protonated form of a related debrominated species or a fragment, but the significant mass loss is a strong indicator of bromine loss. For definitive confirmation, compare the retention time of the impurity with a standard of 2-methyl-1H-pyrrolo[2,3-b]pyridine via HPLC or LC-MS. 1H NMR spectroscopy of the crude mixture will also show characteristic new signals for the parent heterocycle, which can be compared to literature values.
Q2: What are the most common reaction types where this unwanted debromination occurs?
A: This side reaction is most prevalent under two main conditions:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most frequent scenario. Reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings are highly susceptible. The formation of palladium-hydride species is often the root cause, leading to a competing reductive dehalogenation pathway.[1]
-
Metal-Halogen Exchange: Reactions involving strong bases or organometallic reagents, such as n-butyllithium (n-BuLi) or Grignard reagents (e.g., i-PrMgCl), can lead to debromination if a proton source is available to quench the resulting organometallic intermediate before it can react with the desired electrophile.[2]
Q3: What is the primary chemical mechanism behind hydrodebromination in palladium-catalyzed reactions?
A: The mechanism involves the generation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can happen in several ways, such as β-hydride elimination from certain phosphine ligands or reagents, or reaction with trace water or alcohol. Once formed, this Pd-H species can insert into the Pd(II)-Ar complex formed after oxidative addition. Subsequent reductive elimination then releases the debrominated arene (Ar-H) and regenerates the Pd(0) catalyst, creating a parasitic cycle that consumes starting material. More electron-rich aryl bromides tend to react faster and more selectively, with less formation of hydrodebromination side products.[3][4]
Part 2: Troubleshooting Guides & Mitigation Strategies
This section provides structured solutions to specific experimental problems.
Scenario 1: Debromination during Palladium-Catalyzed Cross-Coupling
Symptom: Your reaction yields a mixture of the desired coupled product and the debrominated 2-methyl-1H-pyrrolo[2,3-b]pyridine, often in significant amounts, leading to low yields and difficult purification.
Root Cause Analysis: The catalytic cycle intended for C-C or C-N bond formation is being intercepted by a competing hydrodebromination pathway. The choice of ligand, base, solvent, and hydrogen sources are critical factors that dictate the prevalence of this side reaction.
Caption: Competing pathways in Pd-catalysis.
Corrective Actions:
The following table summarizes key parameters to optimize for minimizing hydrodebromination.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Ligand | Standard, less bulky ligands (e.g., PPh₃). | Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination for the desired product, which can outcompete the rate of the side reaction.[5] |
| Base | Strong, nucleophilic bases (e.g., NaOtBu, K OtBu). | Switch to weaker, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Alkoxides can sometimes act as hydride sources or promote side reactions. |
| Solvent | Protic solvents (e.g., MeOH, EtOH) or technical-grade solvents containing water. | Use rigorously dried, degassed aprotic solvents (e.g., Dioxane, Toluene, DMF). Water is a primary proton source for quenching intermediates and generating Pd-H species. |
| Additives | Absence of scavengers. | Consider adding a stoichiometric amount of a proton scavenger like a non-reactive silane or using rigorously anhydrous conditions to remove trace water. |
| Temperature | Excessively high temperatures or prolonged reaction times. | Run the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent product degradation or further side reactions.[6] |
| Reagents | Boronic acids with significant homocoupling or protodeborylation impurities. | Use high-purity boronic acids or pinacol esters. Impurities can interfere with the catalytic cycle. Protodeborylation of the boronic acid is a known side reaction that liberates protons.[2] |
Scenario 2: Debromination during Metal-Halogen Exchange
Symptom: Upon quenching your reaction (e.g., n-BuLi followed by an electrophile), you isolate primarily the protonated, debrominated starting material.
Root Cause Analysis: The highly reactive organolithium or Grignard intermediate is quenched by an adventitious proton source before it can react with your intended electrophile.
Caption: Troubleshooting workflow for debromination.
Corrective Actions:
-
Absolute Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a strong inert atmosphere (Argon is preferred). Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O).
-
Low Temperature: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the formation of the organometallic species to minimize side reactions and decomposition.
-
Reagent Purity: Use high-purity n-BuLi, and titrate it before use to know its exact concentration. Ensure your electrophile is also anhydrous.
-
Addition Order (Inverse Addition): If the electrophile is stable to the organometallic reagent, consider adding the freshly formed organolithium/Grignard solution via cannula to a cold (-78 °C) solution of the electrophile. This ensures the intermediate immediately encounters the electrophile, minimizing its lifetime and the chance of finding a stray proton.
Part 3: Validated Experimental Protocols
Protocol A: Optimized Suzuki Coupling to Minimize Debromination
This protocol uses a modern catalyst system designed to favor the desired cross-coupling over reductive dehalogenation.
-
Glassware Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground and dried).
-
Catalyst Addition: In a glovebox or under a positive flow of Argon, add the palladium catalyst SPhos-Pd-G2 (0.02 equiv) and the SPhos ligand (0.04 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS. Look for the consumption of the starting material and the formation of the product mass, while checking for the mass of the debrominated side product. The reaction is typically complete within 2-4 hours.
-
Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.[7][8]
Protocol B: Analytical Method for Quantifying Reaction Conversion and Selectivity
A robust reverse-phase HPLC method is essential for accurate assessment.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Analysis: The debrominated product will be significantly less retained (elute earlier) than the brominated starting material and most coupled products. Calculate the relative peak areas to determine the ratio of product to side product.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. hovione.com [hovione.com]
- 10. A fast and automated separation and quantification method for bromine speciation analyzing bromide and 5-bromo-2'-deoxyuridine in enzymatically digested DNA samples via ion chromatography-inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Boronic Acid Homocoupling in Suzuki Reactions of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. A recurrent and often frustrating issue in these reactions is the formation of a significant homocoupling byproduct from the boronic acid reagent. This guide provides an in-depth analysis of the underlying causes of boronic acid homocoupling and offers practical, field-proven troubleshooting strategies to minimize this side reaction, thereby improving the yield and purity of your desired product.
Understanding the Competing Reactions: Suzuki Coupling vs. Homocoupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1] However, the reaction's complexity can lead to undesired side reactions, with boronic acid homocoupling being a primary concern. This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl compound, consuming the starting material and complicating purification.
The delicate balance between the desired cross-coupling and the undesired homocoupling is influenced by several factors, most notably the presence of oxygen and the palladium catalyst's oxidation state.
The Desired Pathway: Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves a catalytic cycle centered around a palladium complex.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.
The Undesired Pathway: Boronic Acid Homocoupling
Homocoupling of boronic acids is often a palladium-mediated oxidative process.[3][4][5] The presence of oxygen is a major contributor to this side reaction.[6][7] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex.[4][8][9] This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product.[4][8]
Additionally, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to produce the homocoupled product while being reduced to the active Pd(0) species.[2][10][11]
Troubleshooting Guide & FAQs
This section addresses common issues related to boronic acid homocoupling in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Question 1: I'm observing a significant amount of the boronic acid dimer in my reaction. What is the most likely cause?
Answer: The most frequent culprit behind excessive homocoupling is the presence of dissolved oxygen in your reaction mixture.[6][7] Oxygen can oxidize the active Pd(0) catalyst, leading to a pathway that favors the coupling of two boronic acid molecules.[4][8]
Solutions:
-
Rigorous Degassing: It is crucial to thoroughly remove dissolved oxygen from your solvents and the reaction mixture itself.
-
Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes before use.[12]
-
Freeze-Pump-Thaw: For more sensitive reactions, perform three to five cycles of freezing the solvent (with liquid nitrogen), applying a vacuum, and then thawing under an inert atmosphere.[11]
-
-
Maintain an Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.
Question 2: Can my choice of palladium catalyst influence the extent of homocoupling?
Answer: Absolutely. The oxidation state of your initial palladium source plays a significant role.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common and often air-stable. However, they must be reduced in situ to the active Pd(0) form. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[2][10][11]
-
Pd(0) Catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source directly can circumvent the initial homocoupling that occurs during the reduction of a Pd(II) precatalyst.
Recommendations:
-
If you are using a Pd(II) precatalyst and observing significant homocoupling, consider switching to a Pd(0) source.
-
Alternatively, the addition of a mild reducing agent, like potassium formate, can help to reduce the Pd(II) precatalyst to Pd(0) without promoting excessive homocoupling.[10][13][14]
Question 3: How does the choice of base affect the formation of the homocoupled byproduct?
Answer: The base is essential for activating the boronic acid for the transmetalation step.[15][16] However, the strength and type of base can influence the reaction's outcome.
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): These are often very effective in promoting the desired Suzuki coupling, especially with challenging substrates like nitrogen-containing heterocycles.[17]
-
Weaker Bases (e.g., Na₂CO₃, K₂CO₃): While commonly used, their effectiveness can vary.
An imbalance in the reaction kinetics, where the activation of the boronic acid is much faster than the oxidative addition step, can potentially lead to a higher concentration of the activated boronate species, which might then be more susceptible to homocoupling.
Experimental Approach:
Screen a few different bases to find the optimal balance for your specific boronic acid and 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. A common starting point is to use K₂CO₃ or K₃PO₄.
Question 4: Can the ligand on the palladium catalyst help suppress homocoupling?
Answer: Yes, the ligand is a critical component for modulating the catalyst's reactivity and stability.[18][19]
-
Bulky, Electron-Rich Ligands (e.g., Buchwald-type ligands like SPhos, XPhos): These ligands can accelerate the rate-limiting reductive elimination step, which disfavors side reactions.[20][21] They also promote the oxidative addition of the aryl halide.[2]
Strategy:
If you are using a simple ligand like triphenylphosphine (PPh₃) and experiencing issues, switching to a more sterically demanding and electron-rich ligand can often significantly reduce homocoupling and improve the overall yield of the cross-coupled product.
Question 5: My reaction is sluggish, and I'm still getting homocoupling. Should I just increase the temperature?
Answer: While increasing the temperature can accelerate the reaction rate, it can also promote side reactions, including homocoupling and protodeboronation (hydrolysis of the boronic acid).
Optimization Strategy:
Instead of immediately resorting to higher temperatures, first, try to optimize other parameters:
-
Ensure rigorous deoxygenation.
-
Select an appropriate palladium source and ligand.
-
Screen different bases.
If the reaction is still slow, then cautiously increase the temperature in increments (e.g., 10 °C at a time) while monitoring the reaction progress and byproduct formation by TLC or LC-MS.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura cycle and the oxygen-mediated homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution & Protocol |
| High Levels of Homocoupling | Presence of Oxygen | Protocol: Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.[12] |
| Use of Pd(II) Precatalyst | Protocol: Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). Alternatively, add a mild reducing agent like potassium formate (1.0-1.5 equiv.) to the reaction mixture before adding the Pd(II) catalyst.[10][13][14] | |
| Low Yield of Desired Product | Inappropriate Ligand | Protocol: Replace PPh₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (typically 2-4 mol %). |
| Suboptimal Base | Protocol: Screen different bases. Start with K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.), especially for heteroaromatic substrates.[17] | |
| Both Homocoupling and Low Conversion | Reaction Temperature | Protocol: Optimize other parameters first. If necessary, increase the temperature incrementally (e.g., from 80°C to 90°C) and monitor the reaction profile. |
Experimental Workflow for Minimizing Homocoupling
The following workflow provides a step-by-step guide to setting up a Suzuki-Miyaura reaction with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, incorporating best practices to suppress boronic acid homocoupling.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
By carefully controlling the reaction atmosphere, thoughtfully selecting the catalyst system, and optimizing the reaction parameters, the formation of the homocoupling byproduct can be significantly minimized. This will lead to higher yields of the desired 5-substituted-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative and a more efficient and cleaner synthetic process.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Spisak, S. N., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
-
Bhattacharjee, D., et al. (n.d.). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
PubMed. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. [Link]
-
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. [Link]
-
Ciofini, I., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids a | Download Table. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (n.d.). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Organic Chemistry Portal. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Wikipedia. (n.d.). Glaser coupling. [Link]
-
ChemistryViews. (2013). Oxygen-Promoted Suzuki Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
-
NIH. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine a challenging substrate for cross-coupling reactions?
A1: The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, presents unique challenges due to its electronic properties. The pyridine nitrogen is a potential hydrogen bond acceptor and can alter the molecule's electronic and biological characteristics.[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Additionally, the N-H proton of the pyrrole ring can participate in side reactions if not appropriately managed.
Q2: What are the most critical parameters to consider when optimizing a cross-coupling reaction with this substrate?
A2: The success of your coupling reaction hinges on the careful selection of four key components:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. Bulky, electron-rich phosphine ligands are often preferred as they can shield the palladium center and promote the desired catalytic cycle.[2]
-
Base: The base plays a crucial role in facilitating the transmetalation step in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions.[3][4] Its strength, solubility, and compatibility with other reagents must be considered.
-
Solvent: The solvent system influences the solubility of reactants and the stability of catalytic intermediates. Aprotic polar solvents or mixtures with water are commonly employed.[5]
-
Temperature: Reaction kinetics are highly sensitive to temperature. While higher temperatures can increase reaction rates, they may also promote side reactions and catalyst decomposition.[6]
Q3: Should I protect the N-H group of the pyrrole ring before attempting the coupling reaction?
A3: While unprotected halo-7-azaindoles can be successfully coupled under specific conditions, N-protection is often employed to prevent N-arylation as a side reaction.[1][7] However, modern catalyst systems with carefully selected ligands have shown high selectivity for C-N or C-C bond formation even with the unprotected substrate.[1] The decision to protect will depend on the specific coupling partners and the robustness of your catalytic system.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[8] However, researchers may encounter issues such as low yield, side reactions, and incomplete conversion.
Problem 1: Low or No Product Yield
-
Potential Cause: Catalyst Inactivity or Decomposition
-
Troubleshooting:
-
Ligand Selection: For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[5] Consider screening a panel of ligands to identify the optimal choice for your specific boronic acid partner.
-
Palladium Source: While Pd(PPh₃)₄ can be effective, pre-catalysts like XPhos Pd G2 or systems generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand often show higher activity.[5]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[9] Thoroughly degas all solvents and reagents.[2]
-
-
-
Potential Cause: Inefficient Transmetalation
-
Troubleshooting:
-
Base Selection: The choice of base is critical for activating the boronic acid.[3] Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[5] The basicity and solubility of the base can significantly impact the reaction rate.[10] For instance, Na₂CO₃ has been found to be an effective base in some Suzuki couplings.[10]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, or acetonitrile) and water is typically employed to facilitate the dissolution of both organic and inorganic reagents.[5][11]
-
-
-
Potential Cause: Protodeboronation of the Boronic Acid
-
Troubleshooting:
-
Use Boronic Esters: Boronic acids can be susceptible to protodeboronation, especially in the presence of aqueous bases.[2] Consider using more stable boronic esters, such as pinacol esters, to mitigate this side reaction.[2]
-
Anhydrous Conditions: If protodeboronation is a significant issue, explore anhydrous conditions with a non-aqueous base.
-
-
Problem 2: Significant Homocoupling of the Boronic Acid
-
Potential Cause: Presence of Oxygen
-
Troubleshooting:
-
-
Potential Cause: High Reaction Temperature
-
Troubleshooting:
-
Temperature Optimization: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[9]
-
-
Optimized Suzuki-Miyaura Protocol (Starting Point)
This protocol provides a general starting point and may require optimization for specific substrates.[5][8][12]
| Parameter | Recommended Condition |
| Aryl Halide | 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | XPhos or SPhos (2-10 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents) |
| Solvent | Dioxane/H₂O or Acetonitrile/H₂O (4:1 to 10:1 ratio) |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[13][14] Challenges with this reaction often involve catalyst inhibition and competing side reactions.
Problem 1: Low Conversion to the Aminated Product
-
Potential Cause: Catalyst Poisoning by the Heterocycle
-
Troubleshooting:
-
Ligand Choice: The use of sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or SPhos is often crucial for successful amination of heteroaryl halides.[1][7] These ligands can prevent the pyridine nitrogen from strongly coordinating to the palladium center.
-
Palladium Precatalysts: Precatalysts, such as those based on RuPhos, can be highly effective as they permit rapid activation of palladium in the presence of a wide range of substrates.[1]
-
-
-
Potential Cause: Inappropriate Base
-
Troubleshooting:
-
Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7][15]
-
Base Solubility: The solubility of the base can influence the reaction rate. In some cases, a less soluble inorganic base like Cs₂CO₃ or K₂CO₃ can be effective, particularly with specific ligand/solvent combinations.[7]
-
-
Problem 2: Formation of Hydrodehalogenation Byproduct (Debromination)
-
Potential Cause: β-Hydride Elimination
-
Troubleshooting:
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bidentate ligands like Xantphos have been shown to be effective in suppressing this side reaction in some cases.[7]
-
Amine Structure: This side reaction is more common with primary amines that have β-hydrogens. If possible, using an amine without β-hydrogens or a secondary amine can circumvent this issue.
-
-
Optimized Buchwald-Hartwig Protocol (Starting Point)
This protocol is a general guideline and should be optimized for each specific amine coupling partner.[1][4][7]
| Parameter | Recommended Condition |
| Aryl Halide | 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) |
| Amine | 1.1 - 1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | XPhos, RuPhos, or SPhos (2-10 mol%) |
| Base | NaOt-Bu, KOt-Bu, or LiHMDS (1.5 - 2.5 equivalents) |
| Solvent | Toluene, Dioxane, or DMF |
| Temperature | 80 - 120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides.[6][16] Key challenges include the homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.
Problem 1: Low Yield of the Desired Alkynylated Product
-
Potential Cause: Inefficient Catalysis
-
Troubleshooting:
-
Catalyst System: The classic catalyst system is a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[6][16] The ratio of these two catalysts can be optimized.
-
Solvent and Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is often used as both the base and a solvent or co-solvent with another organic solvent like THF or DMF.[6][17]
-
Temperature: While many Sonogashira couplings can be performed at room temperature, less reactive bromides may require heating.[6] However, higher temperatures can also promote side reactions.[6]
-
-
Problem 2: Formation of Alkyne Dimer (Glaser Homocoupling)
-
Potential Cause: Oxidative Homocoupling
-
Troubleshooting:
-
Strictly Anaerobic Conditions: This side reaction is often promoted by the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[18]
-
Slow Addition of Alkyne: Slowly adding the terminal alkyne to the reaction mixture can help to keep its concentration low, thus minimizing the rate of homocoupling.[18]
-
Minimize Copper Catalyst: Reducing the loading of the copper(I) co-catalyst can sometimes suppress Glaser coupling.[18]
-
-
Optimized Sonogashira Protocol (Starting Point)
This protocol provides a general starting point and should be optimized based on the specific alkyne used.[6][17]
| Parameter | Recommended Condition |
| Aryl Halide | 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) |
| Terminal Alkyne | 1.1 - 1.5 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Base/Solvent | Et₃N or DIPA (can be used as solvent or co-solvent with THF/DMF) |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
References
-
Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC - PubMed Central. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Available at: [Link]
-
Sonogashira Coupling. NROChemistry. Available at: [Link]
-
-
Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles | Request PDF. ResearchGate. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. Available at: [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Sonogashira mediated synthesis of 5-nitro-7-azaindole[19]. ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. Available at: [Link]
- CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.
-
Palladium-catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H. Available at: [Link]
-
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles | Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
Technical Support Center: Purification of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. This scaffold, a key building block in medicinal chemistry, presents unique purification challenges due to its specific physicochemical properties.[1] This guide provides in-depth, experience-driven answers to common issues encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.
Q1: My compound is streaking badly on my silica gel column. What's causing this and how can I resolve it?
A1: This is the most common issue researchers face with this class of compounds. The streaking, or tailing, is primarily caused by the strong interaction between the basic pyridine nitrogen of the 7-azaindole core and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction leads to slow, uneven elution and poor separation.
Causality & Solution:
-
Acid-Base Interaction: The lone pair of electrons on the pyridine nitrogen (N7) acts as a Lewis base, binding tightly to the acidic protons of the silica. This is a stronger interaction than simple polarity-based adsorption, causing the compound to "stick" and elute slowly and broadly. The pyrrole nitrogen (N1) is significantly less basic and generally not the primary cause of this issue.[2]
-
Solution 1: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a volatile base to your eluent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonia solution (e.g., 1% of a 7N solution in methanol) to your mobile phase.
-
Mechanism: The amine competitively binds to the acidic sites on the silica gel, effectively masking them from your compound. This allows for a separation based more purely on polarity, resulting in sharper bands and significantly improved resolution.
-
-
Solution 2: Use an Alternative Stationary Phase. If base sensitivity is a concern for your specific derivative:
-
Alumina (Neutral or Basic): Neutral or basic alumina can be an excellent alternative to silica gel, as it lacks the highly acidic surface protons.
-
Reversed-Phase Chromatography: For more polar derivatives, reversed-phase (C18) chromatography is a powerful option, separating compounds based on hydrophobicity rather than polarity.[3]
-
Q2: I'm struggling to identify a suitable solvent system for recrystallizing my 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative. Where should I start?
A2: Finding the right recrystallization solvent is an empirical process, but understanding the solubility profile of the 7-azaindole core can guide your choices. These compounds are typically crystalline solids with poor solubility in water and non-polar solvents, but good solubility in polar organic solvents.[2][4]
Systematic Approach to Solvent Screening:
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvent Systems: Start with solvents of intermediate to high polarity.
-
Good Starting Points: Isopropanol, ethanol, acetonitrile, ethyl acetate, and toluene.
-
Procedure: Test ~10 mg of your crude product in 0.5 mL of solvent. Observe solubility at room temperature, then heat to boiling. If it dissolves, allow it to cool slowly to see if crystals form. If it doesn't dissolve when hot, the solvent is unsuitable. If it dissolves completely at room temperature, the solvent is also unsuitable.
-
-
Two-Solvent Systems: This is often necessary. You will pair a "solvent" (in which the compound is soluble) with an "anti-solvent" (in which it is insoluble).
-
Common Pairs:
-
Dichloromethane / Hexanes
-
Ethyl Acetate / Hexanes
-
Methanol / Water
-
Dioxane / Water[5]
-
-
Procedure: Dissolve the crude material in the minimum amount of the hot "solvent." Then, add the "anti-solvent" dropwise at the elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "solvent" to clarify, then allow the solution to cool slowly.
-
Data Presentation: Recommended Solvents for Screening
| Solvent System Type | "Solvent" (Good Solubility) | "Anti-Solvent" (Poor Solubility) | Target Compound Polarity |
| Single Solvent | Ethanol, Isopropanol, Acetonitrile | N/A | Intermediate |
| Non-polar / Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Hexanes, Diethyl Ether | Low to Intermediate |
| Polar Aprotic / Polar Protic | Acetone, Tetrahydrofuran (THF) | Isopropanol, Water | Intermediate to High |
| Polar Protic / Aqueous | Methanol, Ethanol, Dioxane | Water | High |
Q3: My post-reaction ¹H NMR is messy. What are the most likely impurities from a typical synthesis?
A3: The nature of impurities is highly dependent on your synthetic route. However, for syntheses involving cyclization or cross-coupling, several common culprits emerge.
Common Impurities & Identification:
-
Unreacted Starting Materials: This is the first thing to check. For example, if your synthesis involves a cyclization of a precursor like 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine, you may see residual alkyne or amine protons in your NMR spectrum.[6]
-
Debromination: The bromine atom can be lost via reductive processes, particularly if using palladium catalysts with a hydrogen source. This will result in the appearance of a new aromatic signal that couples to its neighbor (a doublet), replacing a singlet or narrow doublet in the parent compound.
-
Positional Isomers: Depending on the synthetic precursors, isomers (e.g., 4-bromo or 6-bromo derivatives) could form. These can be very difficult to separate. High-resolution mass spectrometry (HRMS) can confirm they are isomers, while 2D NMR techniques (NOESY) may be required to confirm the exact structure.
-
Residual Palladium: While not visible by NMR, residual palladium from cross-coupling reactions is a critical impurity, especially for drug candidates. It can often impart a dark color (black or brown) to your material. Its presence must be confirmed by techniques like Inductively Coupled Plasma (ICP-MS).
-
Boronic Acid-Related Impurities: In Suzuki couplings, homocoupling of the boronic acid can occur, leading to biphenyl-type impurities.[5][7] These are typically less polar than the desired product.
Q4: How can I effectively remove residual palladium catalyst after a Suzuki coupling reaction?
A4: Removing palladium to parts-per-million (ppm) levels is crucial for pharmaceutical applications. The nitrogen atoms in your 7-azaindole core are excellent ligands for palladium, chelating the metal and making it difficult to remove by standard chromatography or washing alone.[7]
Expert-Recommended Protocols:
-
Aqueous Washes with a Chelating Agent: After the initial workup, wash the organic layer containing your product with an aqueous solution of a chelating agent.
-
Procedure: Wash the ethyl acetate or DCM layer 2-3 times with a 1 M aqueous solution of thiourea or a 10% aqueous solution of sodium thiomethoxide. These sulfur-containing reagents bind tightly to palladium, pulling it into the aqueous phase. Follow with a brine wash.
-
-
Scavenger Resins/Silicas: This is a highly effective method for achieving low ppm levels of palladium.
-
Procedure: After initial purification to remove bulk impurities, dissolve the product in a suitable solvent (e.g., DCM, Toluene). Add a palladium scavenger resin (e.g., Smopex®, SiliaMetS® Thiol). Stir the slurry for several hours at room temperature or with gentle heating (40 °C), then filter off the resin and wash with fresh solvent.
-
Mechanism: These are typically silica or polymer beads functionalized with groups that have a very high affinity for palladium, such as thiols or thioureas.
-
-
Activated Carbon Treatment: A classic but effective method.
-
Procedure: Dissolve the semi-pure product in a hot solvent (e.g., ethanol, toluene). Add 5-10 wt% of activated carbon. Stir at high temperature for 1-2 hours. Filter the hot solution through a pad of Celite® to remove the carbon. The palladium adsorbs to the high surface area of the carbon. Be aware that this can sometimes lead to loss of product due to adsorption.
-
Experimental Workflows & Protocols
Visual Workflow: General Purification Strategy
This diagram outlines the decision-making process for purifying a crude 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
Caption: Decision workflow for purification of pyrrolo[2,3-b]pyridine derivatives.
Protocol 1: Base-Modified Silica Gel Flash Chromatography
This protocol is designed to overcome the common issue of streaking on silica gel.
-
Prepare the Eluent: Choose a starting solvent system based on TLC analysis (e.g., 98:2 Dichloromethane/Methanol). To this solvent mixture, add 1% v/v triethylamine (TEA). For example, for 1 L of eluent, add 970 mL DCM, 20 mL MeOH, and 10 mL TEA.
-
Pack the Column: Dry pack the column with silica gel. Alternatively, create a slurry of silica gel in your TEA-modified eluent (or a less polar version, like Hexanes/TEA) and pack the column. Never use acidic or neutral eluent to pack a column you intend to run with a basic modifier.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This is known as "dry loading."
-
Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your prepared basic mobile phase, gradually increasing polarity as needed.
-
Collect and Analyze: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
References
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 5-bromo-3-methyl-2-phenylpyrrolo[2.3-b]pyridine. Retrieved from [Link]
- Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Christensen, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5752. Retrieved from [Link]
-
El-Nassry, L., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 3. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 5-Bromo-2-methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1111638-02-8 [sigmaaldrich.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine under reaction conditions
Here is the technical support center for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Welcome to the technical resource guide for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-2-methyl-7-azaindole). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability and reactivity of this versatile heterocyclic building block. As Senior Application Scientists, we have compiled field-proven advice and troubleshooting protocols to help you navigate the unique chemical behavior of this reagent.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving very low yields. What are the common causes?
Answer: Failure in palladium-catalyzed cross-coupling reactions with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a frequent issue that often points to challenges with catalyst activity, substrate reactivity, or reaction conditions. The 7-azaindole core presents unique properties that must be considered.
Underlying Causality: The two nitrogen atoms in the 7-azaindole scaffold can influence the reaction in several ways. The pyridine nitrogen (N7) can coordinate to the palladium center, potentially interfering with the catalytic cycle. The pyrrole nitrogen (N1-H) is weakly acidic and can be deprotonated by strong bases, which can lead to solubility issues or unwanted side reactions.[1][2] Furthermore, unprotected halo-7-azaindoles have historically been challenging substrates.[3]
Troubleshooting Protocol & Recommendations:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For substrates like 7-azaindoles, electron-rich, bulky phosphine ligands are often required to promote the difficult reductive elimination step and prevent catalyst deactivation.
-
Initial Screening: Start with a robust pre-catalyst like XPhos Pd G2 or RuPhos Pd G2, which are designed for challenging substrates.[4]
-
Alternative Ligands: If initial attempts fail, consider screening other ligands such as Xantphos, which has shown success in C-N and C-O couplings of related 4-bromo-7-azaindoles.[5]
-
-
Base Selection: The base must be strong enough to facilitate the catalytic cycle but should not cause substrate degradation or deprotonation issues.
-
Suzuki Coupling: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[6]
-
Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) have been proven effective for C-N coupling with unprotected halo-7-azaindoles, offering high selectivity for the C-Br bond over the N-H bond.[3]
-
-
Solvent and Temperature:
-
Ensure you are using dry, degassed solvents (e.g., dioxane, toluene, or DMF) to prevent catalyst poisoning and protodebromination.
-
While higher temperatures can increase reaction rates, they can also lead to degradation. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[4]
-
-
N-H Reactivity: In some cases, the N-H bond can interfere. While many protocols now exist for unprotected azaindoles, N-protection can be a useful strategy if selectivity issues persist.[3][5] Common protecting groups include Boc, SEM, or a simple methyl or benzyl group.
Question 2: I am observing significant debromination of my starting material. How can I prevent this side reaction?
Answer: Debromination (replacement of the bromine atom with hydrogen) is a common side reaction in cross-coupling chemistry, especially with electron-rich heterocycles.
Underlying Causality: This typically occurs via two main pathways:
-
Protodebromination: Reaction with a proton source (like water or alcohol) in the presence of a palladium(0) species.
-
Hydrodehalogenation: Reaction with a hydride source, which can be generated in situ from certain reagents (e.g., from β-hydride elimination of certain phosphine ligands or from additives).
Preventative Measures:
-
Strictly Anhydrous & Degassed Conditions: Use freshly distilled, anhydrous solvents and thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen) to remove oxygen and moisture.
-
Choice of Base and Solvent: Avoid using bases that can generate water upon reaction (e.g., hydroxides in some cases). Ethereal solvents like dioxane or THF are often preferred over protic solvents.
-
Boronic Acid Quality (Suzuki Coupling): Impurities in the boronic acid reagent, particularly boric acid (B(OH)₃) formed from degradation, can be a source of protons. Use high-purity boronic acids or consider using boronate esters.
Question 3: My reaction is forming multiple unidentified side products. What could be the cause?
Answer: The formation of multiple side products suggests either substrate degradation or competing reaction pathways.
Underlying Causality: The 7-azaindole ring system, while generally stable, can be sensitive to harsh conditions. Strong acids or bases, high temperatures, or prolonged reaction times can lead to decomposition. Additionally, the molecule possesses multiple reactive sites (C-Br, N-H, and potentially C-H activation at other positions) that can compete under certain catalytic conditions.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose the source of side product formation.
Caption: Troubleshooting workflow for side product formation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the general properties and handling of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Question 4: What are the recommended storage and handling conditions for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine?
Answer: Proper storage and handling are crucial to maintain the integrity of the compound. Based on data for the parent compound, 5-bromo-7-azaindole, the following conditions are recommended.[7][8][9]
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C.[7][9] Short-term: 0-8°C.[10] | Prevents slow decomposition and degradation over time. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to air and moisture, which can participate in degradation pathways. |
| Light | Store in a light-proof container. | Many heterocyclic compounds are light-sensitive. |
| Container | Keep in a tightly-closed container.[8] | Prevents absorption of atmospheric moisture. |
Handling Precautions: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can be an irritant.[11]
Question 5: Is the N-H proton acidic? Do I need to protect it for my reaction?
Answer: Yes, the pyrrolic N-H proton is weakly acidic. The pKa of the parent 7-azaindole in acetonitrile is approximately 30.8, which is more acidic than indole itself (pKa ≈ 32.8) due to the electron-withdrawing effect of the pyridine nitrogen.[2]
To Protect or Not to Protect?
-
Protection is often NOT required: Modern cross-coupling methods, particularly those using palladium pre-catalysts and specific base/ligand combinations, have been developed to selectively react at the C-Br position in the presence of the unprotected N-H.[3] This is highly advantageous as it shortens the synthetic route.
-
When to Consider Protection: You should consider N-protection if you are:
-
Using very strong, nucleophilic bases (like organolithiums or Grignard reagents) that would readily deprotonate the N-H.
-
Observing competitive N-arylation or N-alkylation as a major side product.[5]
-
Experiencing solubility issues, as the deprotonated azaindole salt may precipitate from the reaction mixture.
-
The diagram below illustrates the competition between the desired C-Br coupling and potential N-H side reactions.
Caption: Competing reaction pathways for unprotected 7-azaindole.
Question 6: What common reagents are incompatible with this compound?
Answer: Due to its structure, 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is incompatible with several classes of reagents.
| Incompatible Reagent Class | Reason for Incompatibility |
| Strong Oxidizing Agents | The electron-rich pyrrolo-pyridine system is susceptible to oxidation, which can lead to ring opening or decomposition. |
| Strong Acids | Can lead to protonation of the pyridine nitrogen, altering reactivity, and may cause decomposition under harsh conditions.[12] |
| Strong, Nucleophilic Bases | Reagents like n-BuLi or LDA can deprotonate the N-H and potentially add to the pyridine ring or cause other undesired reactions. |
| Some Reducing Agents | Harsh reducing conditions (e.g., high-pressure hydrogenation with certain catalysts) could potentially lead to debromination or reduction of the pyridine ring. |
References
-
AtlanChim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
Grasa, G. A., & Colacot, T. J. (2007). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 9(26), 5489–5492. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
-
Beilstein Journals. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
National Institutes of Health. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. [Link]
-
Defense Technical Information Center. (1994). 7-Azaindole and Its Clusters with Ar, CH4, H2O, NH3, and Alcohols: Molecular Geometry and Nature of the First Excited Singlet El. [Link]
-
ACS Publications. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
ACS Publications. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]
-
National Institutes of Health. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
ResearchGate. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Finebiotech. (n.d.). methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS NO.1234616-83-1. [Link]
-
ResearchGate. (2020). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). [Link]
-
PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. [Link]
-
PubMed. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. [Link]
-
PubMed. (2017). 7-Azaindole Analogues as Bioactive Agents and Recent Results. [Link]
-
MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
Sources
- 1. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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- 7. aksci.com [aksci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
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- 12. researchgate.net [researchgate.net]
Preventing N-arylation in 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine reactions
Welcome to the Technical Support Center for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the synthetic challenges associated with this molecule, particularly the prevention of undesired N-arylation in cross-coupling reactions.
The Challenge: Regioselectivity in Cross-Coupling Reactions
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, is a valuable scaffold in medicinal chemistry. The presence of a bromine atom at the C5-position and an N-H group on the pyrrole ring presents a classic challenge in cross-coupling chemistry: the competition between C-arylation (the desired reaction) and N-arylation (a common side reaction). This guide will provide a comprehensive overview of strategies to control this regioselectivity.
Frequently Asked Questions (FAQs)
Q1: I am observing significant N-arylation in my Suzuki-Miyaura coupling reaction with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. What are the likely causes?
A1: The N-H proton of the pyrrole ring in 7-azaindoles is acidic and can be deprotonated by the base used in the Suzuki-Miyaura reaction, leading to a nucleophilic nitrogen that can compete with the oxidative addition at the C-Br bond for the aryl partner. Several factors can exacerbate this issue:
-
Strong Bases: The use of strong bases like sodium tert-butoxide (NaOtBu) can significantly increase the rate of N-H deprotonation, making N-arylation more favorable.
-
High Temperatures: Elevated reaction temperatures can provide the activation energy needed for the N-arylation pathway.
-
Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired C-C coupling and the undesired N-arylation. Some ligands may favor the coordination of the nitrogen atom to the palladium center.
-
Substrate Sterics: Steric hindrance around the C5-bromo position might slow down the desired C-C coupling, giving the N-arylation a kinetic advantage.
To mitigate N-arylation in Suzuki-Miyaura reactions, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and running the reaction at the lowest effective temperature.[1][2] The choice of palladium catalyst and ligand is also crucial; for instance, Pd(dppf)Cl₂ has been shown to be effective for Suzuki couplings of bromoindazoles, a related heterocyclic system.[3]
Q2: How can I completely prevent N-arylation during my cross-coupling reactions?
A2: The most robust strategy to prevent N-arylation is to protect the pyrrole nitrogen with a suitable protecting group. This removes the acidic proton, thereby eliminating the possibility of N-arylation. The choice of protecting group is critical and depends on the stability of your molecule to the protection and deprotection conditions.
Common Protecting Groups for the 7-Azaindole Nitrogen:
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Advantages |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, DMAP, THF | TFA in DCM; or 4M HCl in dioxane[4] | Easy to introduce; stable to many reaction conditions; removed under acidic conditions.[5] |
| Ts (Tosyl) | TsCl, NaH, DMF | Cs₂CO₃ in THF/MeOH;[6][7] or other strong bases. | Very stable; activates the ring for certain reactions. |
| PhSO₂ (Phenylsulfonyl) | PhSO₂Cl, base | Strong base (e.g., LDA) | Robust protection.[5] |
| Piv (Pivaloyl) | PivCl, base | LDA at 40-45 °C[8] | Can offer simultaneous protection of N1 and C2 positions in some indole systems.[8] |
A temporary protecting group can also be used to direct lithiation at the C2-position if further functionalization at that site is desired.[9]
Q3: I am performing a Buchwald-Hartwig amination and want to avoid N,N'-diarylation. What precautions should I take?
A3: The Buchwald-Hartwig amination is specifically designed to form C-N bonds.[10] If your goal is to introduce an amine at the C5-position without affecting the pyrrole N-H, protection of the pyrrole nitrogen is essential. Without protection, you are likely to get a mixture of products, including N-arylation of the pyrrole ring, especially if you are using an aryl halide as the coupling partner for an amine.
The mechanism of the Buchwald-Hartwig reaction involves the coordination of the amine to the palladium center, followed by deprotonation and reductive elimination.[10][11][12] The pyrrole nitrogen, being part of an aromatic system, can also participate in this catalytic cycle. Therefore, protecting the pyrrole nitrogen is the most effective way to ensure selective C-N bond formation at the C5-position.
Troubleshooting Guides
Troubleshooting Poor Yields in Suzuki-Miyaura Coupling
If you are experiencing low yields of the desired C5-arylated product, consider the following troubleshooting steps:
-
Protect the Pyrrole Nitrogen: As discussed, this is the most effective way to prevent the N-arylation side reaction, which is a common cause of low yields of the desired product.
-
Optimize the Base: If you are not using a protecting group, screen milder bases. A base screen could include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine (Et₃N).
-
Vary the Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For Suzuki reactions, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common starting points.[1][3] Screening different ligands can help to identify a system that favors the C-C coupling pathway.
-
Solvent System: The solvent can influence the solubility of the reagents and the reaction kinetics. Common solvents for Suzuki reactions include dioxane, DME, and toluene, often with the addition of water.
-
Temperature Control: Start with a lower reaction temperature (e.g., 80 °C) and only increase it if the reaction is not proceeding.
Workflow for Optimizing a Suzuki-Miyaura Reaction
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: N-Boc Protection of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
This protocol provides a general procedure for the protection of the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF, add DMAP (0.1 equiv) and (Boc)₂O (1.2 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-Boc protected product.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using the N-Boc protected substrate.
Materials:
-
N-Boc-5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine N-Boc-5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[13]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-Boc Deprotection
This protocol details the removal of the N-Boc protecting group.
Materials:
-
N-Boc protected 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add TFA (e.g., 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways in a cross-coupling reaction of unprotected 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Caption: Competing C-arylation and N-arylation pathways.
References
- Teo, Y.-C., et al. (2025). Iron catalyzed N-arylation of 7-azaindole with aryl iodides. Taylor & Francis Online.
- ACS Catalysis. (2023). 7-Azaindole N-Oxide (7-AINO)
- PMC. (n.d.).
- ResearchGate. (n.d.). Scope of N‐arylation of 7‐azaindole. Reaction conditions: 4 (0.05 g,...
- MDPI. (2018).
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Wikipedia. (n.d.).
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- PubMed. (n.d.).
- ResearchGate. (2006).
- Chemistry LibreTexts. (2023).
- ResearchGate. (2006).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
- PMC. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.
- Semantic Scholar. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- ResearchGate. (2025). Ru(II)-catalyzed ortho C H allylation of N-aryl-7-azaindoles with vinylcyclopropanes.
- BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- ResearchGate. (n.d.).
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
- Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- University of Groningen. (n.d.).
- YouTube. (2012).
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
Sources
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Cross-Coupling Reactions: A Comparative Analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and Canonical Brominated Pyridines
Introduction
In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds. Among these, the pyridine ring is a ubiquitous structural motif due to its presence in numerous natural products and pharmaceuticals. The functionalization of pyridine scaffolds, often achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of contemporary synthetic chemistry.[1][2] Brominated pyridines serve as versatile and readily available building blocks for these transformations.
This guide provides an in-depth comparison of the reactivity and application of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine , a derivative of 7-azaindole, against its simpler, canonical counterparts such as 2-, 3-, and 4-bromopyridine. While simple bromopyridines are workhorse substrates, the fused pyrrolo[2,3-b]pyridine system introduces unique electronic and steric properties that significantly influence its behavior in cross-coupling reactions. Understanding these differences is critical for researchers in drug development aiming to synthesize complex molecules, particularly kinase inhibitors where the 7-azaindole core is a privileged scaffold. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols for key transformations.
The Brominated Pyridine Landscape: A Tale of Two Systems
The reactivity of a bromopyridine in a cross-coupling reaction is governed by several factors, primarily the electronic nature of the pyridine ring and the position of the bromine atom. The pyridine ring is inherently electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle, a key activation process in many cross-coupling reactions. However, the lone pair of electrons on the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.
Canonical Bromopyridines (2-Br, 3-Br, 4-Br)
-
2-Bromopyridine: The proximity of the bromine atom to the nitrogen atom can influence reactivity. It is often a good substrate but can be susceptible to side reactions.
-
3-Bromopyridine: The bromine is meta to the nitrogen, making its electronic environment less influenced by the nitrogen's inductive effect compared to the 2- and 4-positions. It is a very common and generally reliable substrate.[3][4]
-
4-Bromopyridine: The bromine is para to the nitrogen, placing it in a position of high electron deficiency, which can enhance its reactivity in oxidative addition.
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (A Fused Azaindole System) This molecule presents a more complex electronic landscape. The fusion of an electron-rich pyrrole ring to the electron-deficient pyridine ring modulates the overall electron density. The bromine at the 5-position is para to the pyridine nitrogen but is also part of a larger, more polarizable aromatic system. Furthermore, the presence of a second nitrogen atom (in the pyrrole ring) and a methyl group at the 2-position introduces additional steric and electronic factors that must be considered when designing synthetic routes.
Comparative Analysis in Key Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired bond formation. Here, we compare the performance of our target substrates in the most prevalent palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[1][5]
Comparative Insights: Both simple bromopyridines and 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine are effective substrates in Suzuki couplings. However, the optimal conditions can differ. The azaindole scaffold may require careful selection of base and ligand to avoid side reactions, such as N-arylation on the pyrrole nitrogen or catalyst inhibition. Studies have shown that robust catalyst systems, such as those employing Pd(PPh₃)₄ or Pd₂(dba)₃ with suitable phosphine ligands, are effective for both classes of substrates.[1][6] The yields for the azaindole substrate are generally moderate to good, comparable to those of simple aminopyridines.[1][2]
| Feature | 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | Simple Bromopyridines (e.g., 5-bromo-2-methylpyridin-3-amine) | Causality & Rationale |
| Typical Catalyst | Pd₂(dba)₃ or Pd(PPh₃)₄[6] | Pd(PPh₃)₄[1] | Both are standard Pd(0) sources. The choice often depends on air stability and specific ligand synergy. Pd(PPh₃)₄ is a pre-formed, active catalyst, while Pd₂(dba)₃ requires a ligand to form the active species. |
| Typical Base | K₂CO₃ or K₃PO₄[1][6] | K₃PO₄[1] | A strong inorganic base is required to facilitate the transmetalation step. K₃PO₄ is often more effective than weaker bases like Na₂CO₃ for challenging substrates. |
| Solvent System | Dioxane/Water[1][6] | Dioxane/Water[1] | A polar, aprotic solvent mixed with water is standard for Suzuki reactions, ensuring solubility of both organic and inorganic reagents. |
| Reported Yields | Good (e.g., ~70-90%)[6] | Moderate to Good (e.g., ~60-85%)[1] | Yields are highly substrate-dependent, but both scaffolds are viable. The fused ring does not appear to be a major impediment to reactivity. |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The formation of C-N bonds is critical in pharmaceutical synthesis, and the Buchwald-Hartwig amination is a premier method for this transformation.[7][8] This reaction is often more challenging than C-C couplings due to the potential for ligand-amine exchange and catalyst deactivation.
Comparative Insights: The amination of bromopyridines is well-established, with specialized ligands developed to promote efficient coupling, even with volatile amines.[9][10][11] For 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the reaction is also feasible but introduces the challenge of regioselectivity. The pyrrole NH is acidic and can potentially compete with the desired amine nucleophile, leading to N-arylation at the pyrrole position. This necessitates careful choice of base and reaction conditions, often favoring bulky phosphine ligands that promote reductive elimination over side reactions.
| Feature | 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | Simple Bromopyridines (e.g., 2-Bromopyridine) | Causality & Rationale |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ | Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Typical Ligand | XPhos, RuPhos, or other bulky, electron-rich phosphines | BINAP, dppf, or other electron-rich phosphines[8] | Bulky, electron-rich ligands are essential. They stabilize the Pd(0) center, promote oxidative addition, and accelerate the rate-limiting reductive elimination step, outcompeting catalyst decomposition pathways. |
| Typical Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ | NaOt-Bu[10] | A strong, non-nucleophilic base is crucial. NaOt-Bu is commonly used to deprotonate the amine, but weaker bases may be used to minimize side reactions with sensitive substrates like the azaindole. |
| Potential Issues | Competitive N-arylation at the pyrrole nitrogen | Catalyst inhibition by pyridine nitrogen | The acidic N-H of the pyrrole ring can be deprotonated, creating a competing nucleophile. For simple pyridines, the primary challenge is ensuring the catalyst remains active. |
| Reported Yields | Generally Good (Requires optimization) | Good to Excellent (e.g., 55-98%)[10] | The reaction is well-optimized for simple bromopyridines. The azaindole requires more careful tuning of conditions to ensure selectivity. |
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling provides a powerful method for installing alkyne moieties onto aromatic rings, using a dual palladium and copper catalytic system.[12][13]
Comparative Insights: Both classes of compounds are suitable for Sonogashira coupling. The reaction is generally tolerant of the nitrogen atoms in the pyridine and pyrrole rings. Standard conditions involving a Pd(0) source, a copper(I) co-catalyst, and an amine base are typically effective.[13][14] For the azaindole, the reaction proceeds smoothly at the 5-position, indicating that the fused ring system does not impede the catalytic cycle.
| Feature | 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | Simple Bromopyridines (e.g., 2-amino-3-bromopyridine) | Causality & Rationale |
| Catalyst System | Pd(PPh₃)₄/CuI or Pd(CF₃COO)₂/PPh₃/CuI[13] | Pd(CF₃COO)₂/PPh₃/CuI[13] | The dual-catalyst system is the hallmark of this reaction. Palladium facilitates the main cross-coupling cycle, while copper(I) activates the terminal alkyne. |
| Base/Solvent | Et₃N in DMF or THF[13][15] | Et₃N in DMF[13] | An amine base like triethylamine (Et₃N) is typically used both as a base and a solvent, serving to deprotonate the alkyne and scavenge the HBr byproduct. |
| Reported Yields | Good to Excellent | Good to Excellent (e.g., 72-96%)[14] | The Sonogashira reaction is robust and generally high-yielding for a wide range of bromopyridine substrates. |
Mechanistic Considerations & Experimental Workflows
The differences in reactivity can be traced back to the fundamental steps of the catalytic cycle: oxidative addition, transmetalation (or related step), and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key differentiator for pyridine-containing substrates is the potential for the pyridine nitrogen to interfere with the cycle.
Caption: Potential off-cycle catalyst inhibition by pyridine nitrogen coordination.
General Experimental Workflow
A standardized workflow is crucial for reproducibility. The following diagram outlines the typical steps for a lab-scale cross-coupling reaction under an inert atmosphere.
Caption: Standard laboratory workflow for a palladium-catalyzed cross-coupling reaction.
Validated Experimental Protocols
The following protocols are provided as self-validating, reproducible methods for researchers.
Protocol 1: Suzuki-Miyaura Coupling of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Adapted from demonstrated methodologies for similar scaffolds.[6]
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (211 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol, 2.5 mol%) and a suitable ligand like SPhos (21 mg, 0.05 mmol, 5.0 mol%).
-
Solvent Addition: Seal the flask with a septum. Evacuate and backfill with nitrogen three times. Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine
A representative protocol for simple bromopyridines.[10]
-
Inert Atmosphere Setup: To an oven-dried sealed tube, add 3-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 12.4 mg, 0.03 mmol, 3 mol%).
-
Reagent Addition: Seal the tube with a screw cap containing a PTFE septum. Evacuate and backfill with nitrogen three times. Add the amine (1.1 mmol, 1.1 equiv) and 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 80-100 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-arylpyridine product.
Conclusion
The selection between 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and a simpler bromopyridine is a strategic decision guided by the synthetic target. While both substrate classes are highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, the fused azaindole system introduces nuanced challenges and considerations.
-
Reactivity: The reactivity of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is comparable to many functionalized simple bromopyridines in C-C bond-forming reactions like the Suzuki and Sonogashira couplings.
-
Selectivity: For C-N bond formation via Buchwald-Hartwig amination, the azaindole's acidic pyrrole N-H presents a potential site for competitive side reactions, necessitating more careful optimization of ligands and bases compared to its simpler counterparts.
-
Catalyst Interaction: The presence of two basic nitrogen atoms in the azaindole scaffold can create a more complex equilibrium of catalyst coordination and potential inhibition, though in practice, modern ligand systems are robust enough to overcome this for many transformations.
For the researcher, this means that while the synthesis of complex azaindole derivatives is well within reach, it requires a heightened awareness of potential side reactions and a more thorough optimization of reaction conditions. In contrast, the functionalization of simple bromopyridines often proceeds with more established, "off-the-shelf" protocols. This guide serves as a foundational tool, providing the necessary comparative data and mechanistic rationale to empower scientists to make informed decisions in the synthesis of novel and impactful molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines (2007) | Jie Jack Li | 29 Citations [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Azaindole Scaffold in Kinase Inhibition: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged" structure, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1][2] As bioisosteres of the endogenous indole ring, azaindoles offer a unique combination of hydrogen bonding capabilities and tunable physicochemical properties, making them ideal candidates for interacting with the ATP-binding site of kinases.[3][4] This guide provides an in-depth comparative analysis of the four principal isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—in the context of kinase inhibition, supported by experimental data and structural insights to inform rational drug design.
The Critical Role of Nitrogen Placement: A Tale of Four Isomers
The seemingly subtle shift of a single nitrogen atom within the pyridine ring of the azaindole core dramatically influences the molecule's electronic distribution, hydrogen bonding potential, and overall shape. These variations are not trivial; they are the key determinants of an inhibitor's affinity and selectivity for its target kinase.
7-Azaindole: The Preeminent Scaffold
Among the four isomers, 7-azaindole has garnered the most attention and success in the development of clinical kinase inhibitors.[3][4][5] Its defining feature is the strategic positioning of the N7 nitrogen and the pyrrolic N1-H, which act as a hydrogen bond acceptor and donor, respectively. This arrangement perfectly mimics the bidentate hydrogen bonding pattern of the adenine portion of ATP with the kinase hinge region, a critical interaction for inhibitor binding.[3][4] This has led to the development of numerous potent inhibitors, including the FDA-approved BRAF inhibitor, vemurafenib.[3][6]
4-Azaindole, 5-Azaindole, and 6-Azaindole: Niche Advantages and Untapped Potential
While 7-azaindole has been the workhorse, the other isomers offer distinct advantages for specific kinase targets. The altered positioning of the pyridine nitrogen in 4-, 5-, and 6-azaindole derivatives creates different electrostatic potential maps and steric profiles, allowing for tailored interactions within the ATP binding pocket of various kinases. For instance, studies have demonstrated that 5-azaindole derivatives can exhibit potent and selective inhibition of cell division cycle 7 (Cdc7) kinase, outperforming their 4-, 6-, and 7-azaindole counterparts in this specific context.[1][2] Conversely, both 4-azaindole and 7-azaindole scaffolds have yielded potent inhibitors of c-Met kinase.[2][7][8]
Comparative Inhibitory Potency: A Data-Driven Analysis
To provide a clearer picture of the relative potencies of these isomers, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various azaindole derivatives against a selection of kinases. It is important to note that these are derivatives and not the parent azaindole, and direct comparisons should be made with caution as experimental conditions can vary between studies.
| Azaindole Isomer | Derivative | Target Kinase | IC50 (nM) | Reference |
| 4-Azaindole | N-nitrobenzenesulfonyl derivative | c-Met | 20 | [7] |
| PAK1 Inhibitor | PAK1 | <10 (Ki) | [9] | |
| 5-Azaindole | Cdc7 Inhibitor | Cdc7 | Potent (qualitative) | [1][2] |
| 6-Azaindole | 3-azaindolyl-4-arylmaleimide (178c) | VEGFR2 | 48 | [1] |
| 3-azaindolyl-4-arylmaleimide (178c) | GSK3β | 9 | [1] | |
| 3-azaindolyl-4-arylmaleimide (178c) | FLT-3 | 18 | [4] | |
| 7-Azaindole | 3-azaindolyl-4-arylmaleimide (178d) | VEGFR2 | 37 | [1] |
| C-3 aryl derivative (94) | JAK2 | 260 | [4] | |
| Derivative (97) | JAK2 | 1 | [4] | |
| Vemurafenib | BRAF (V600E) | 31 | [6] | |
| Pexidartinib | CSF1R | 13 | [6] | |
| CDK9/CyclinT Inhibitor (8g) | CDK9/CyclinT | Micromolar range | [10] | |
| Haspin Inhibitor (8l) | Haspin | 14 | [10] | |
| PI3Kγ Inhibitor (10) | PI3Kγ | 50 | [11] | |
| GSK1070916 | Aurora B | 0.38 | [12] |
Structural Basis of Kinase Inhibition: A Glimpse into the Active Site
The precise orientation of the azaindole scaffold within the kinase ATP-binding pocket is paramount for potent inhibition. X-ray crystallography studies have provided invaluable insights into these interactions.
The core structures of the four azaindole isomers are depicted below, highlighting the differing nitrogen placement.
Caption: Chemical structures of the four azaindole isomers.
-
4-Azaindole: The crystal structure of a 4-azaindole derivative in complex with c-Met kinase (PDB: 2WD1) reveals that the pyrrole N-H and the N4 of the pyridine ring form hydrogen bonds with the hinge region.[1][13]
-
5-Azaindole: In the crystal structure of a 5-azaindole inhibitor bound to TTK kinase (PDB: 4C4J), the pyrrole N-H and the N5 atom interact with the kinase hinge.[1][13]
-
6-Azaindole: While a specific PDB entry for a 6-azaindole inhibitor was not found in the initial search, its derivatives have shown potent inhibition of VEGFR2 and GSK3β, suggesting effective hinge binding.[1]
-
7-Azaindole: Numerous crystal structures of 7-azaindole inhibitors are available, such as in complex with a PKA-PKB chimera kinase (PDB: 2UVX).[1][13] These structures consistently demonstrate the bidentate hydrogen bonding between the pyrrole N-H, the N7 of the pyridine ring, and the kinase hinge backbone.[3][4][14]
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
To quantitatively assess the inhibitory potential of azaindole derivatives, a robust and high-throughput compatible assay is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely accepted method. Below is a detailed protocol for a generic TR-FRET-based kinase inhibition assay, such as HTRF® or LanthaScreen®.
Objective: To determine the IC50 value of a test compound (azaindole derivative) against a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (azaindole derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents:
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665 (or other suitable acceptor)
-
-
Stop solution (e.g., EDTA in detection buffer)
-
384-well low-volume microplates
-
TR-FRET-compatible microplate reader
Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
A Comparative Guide to the Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: An Essential Building Block in Drug Discovery
Introduction
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-2-methyl-7-azaindole, is a pivotal heterocyclic scaffold in medicinal chemistry. Its structure is a key component in a variety of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics. The strategic placement of the bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a vast chemical space in drug discovery programs.
This guide provides an in-depth comparison of two distinct and validated synthetic methodologies for the preparation of this crucial building block. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical details and experimental insights to select the most appropriate synthetic route based on factors such as efficiency, scalability, and the availability of starting materials. The methods discussed herein are the base-mediated cyclization of a pre-functionalized pyridine and a multi-step approach involving a key Sonogashira cross-coupling reaction.
Method 1: Base-Mediated Intramolecular Cyclization
This approach represents a highly efficient and convergent synthesis where the pyrrole ring is constructed in the final step from a suitably substituted pyridine precursor. The key to this method's success lies in the strategic placement of an amino group and an alkyne on the pyridine ring, which, upon treatment with a strong base, undergo a facile intramolecular cyclization to furnish the desired 7-azaindole core.
Causality Behind Experimental Choices
The choice of a strong, non-nucleophilic base such as potassium tert-butoxide is critical. It is sufficiently basic to deprotonate the amine, initiating the cyclization cascade, without competing in unwanted side reactions with the electrophilic alkyne. The use of a high-boiling point solvent like tert-butanol allows the reaction to be conducted at an elevated temperature, ensuring a sufficient rate of reaction for a timely conversion. The simplicity of the work-up, involving precipitation of the product by pouring the reaction mixture into water, makes this method particularly attractive for large-scale synthesis.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-3-(prop-1-yn-1-yl)pyridin-2-amine (Starting Material)
This precursor is typically synthesized via a Sonogashira coupling between a dihalopyridine (e.g., 2-amino-5-bromo-3-iodopyridine) and propyne or a propyne equivalent.
Step 2: Cyclization to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-ylamine (91 g, 431 mmol) in tert-butanol (700 mL), add a 1 M solution of potassium tert-butoxide in tert-butanol (700 mL).
-
Heat the reaction mixture to 85 °C and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature and pour it onto a 1:1 mixture of water and ice (approximately 1 L).
-
Collect the resulting precipitate by filtration and wash it with water.
-
Allow the solid to air dry. For further purification, dissolve the solid in dichloromethane, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the title compound as a brown solid.
Yield: 88.7 g (97%)[1]. Characterization Data: ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.91 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H)[1]. MS (m/z): 210 (M + H)⁺[1].
Caption: Workflow for Method 1: Intramolecular Cyclization
Method 2: Multi-step Synthesis via Sonogashira Coupling
This synthetic route is a more linear approach that involves the sequential construction of the target molecule. It begins with a commercially available substituted pyridine and introduces the necessary functionalities through a series of well-established transformations, with the key step being a palladium-catalyzed Sonogashira cross-coupling reaction to form the C-C bond that will ultimately become part of the pyrrole ring.
Causality Behind Experimental Choices
This method offers excellent control over the regiochemistry of the final product. The initial bromination and subsequent iodination of 2-aminopyridine direct the Sonogashira coupling to the desired 3-position. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in conjunction with a copper(I) co-catalyst is a standard and highly effective system for Sonogashira reactions. The choice of a protected alkyne, like 2-methyl-3-butyn-2-ol, prevents side reactions and is easily deprotected under basic conditions prior to the final cyclization step. The final intramolecular cyclization is again base-mediated, similar to Method 1.
Experimental Protocol
Step 1: Bromination of 2-aminopyridine
-
Dissolve 2-aminopyridine in a suitable solvent such as methanol.
-
Cool the solution to -5 to -10 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.8-2.0 equivalents).
-
Stir the reaction at low temperature for 1-5 hours.
-
After the reaction is complete, filter the mixture. The filter cake is washed with water and the pH is adjusted to 11-12 with a base to remove succinimide, yielding 5-bromo-2-aminopyridine.
Step 2: Iodination of 5-bromo-2-aminopyridine
-
Dissolve 5-bromo-2-aminopyridine in an acidic aqueous solution (e.g., 2-3M sulfuric acid).
-
Add potassium iodate and potassium iodide.
-
Heat the mixture to facilitate the iodination at the 3-position, yielding the sulfate salt of 5-bromo-3-iodo-2-aminopyridine.
Step 3: Sonogashira Coupling
-
To a mixture of the sulfate salt of 5-bromo-3-iodo-2-aminopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and cuprous iodide (CuI) in a suitable solvent system (e.g., toluene and an aqueous base like K₂CO₃), add 2-methyl-3-butyn-2-ol.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Work up the reaction by extraction and purify by column chromatography to obtain 4-(2-amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol.
Step 4: Deprotection and Intramolecular Cyclization
-
Dissolve the product from Step 3 in a solvent such as N,N-dimethylformamide (DMF).
-
Add a strong base, such as potassium tert-butoxide or potassium hydroxide, and heat the mixture (e.g., 60-85 °C) for 1-3 hours to effect both the deprotection of the alkyne and the subsequent intramolecular cyclization.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Sources
A Comparative Spectroscopic Analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and Its Analogs
A definitive guide for researchers in drug discovery and organic synthesis, this document provides a detailed comparative analysis of the spectroscopic characteristics of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its key analogs. Through an in-depth examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide illuminates the structural nuances and electronic properties of these medicinally important heterocyclic compounds.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. Understanding the impact of these substitutions on the molecule's spectroscopic signature is paramount for unambiguous structure elucidation and quality control in synthetic chemistry.
This guide focuses on 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and systematically compares its spectral data with three key analogs: 2-methyl-1H-pyrrolo[2,3-b]pyridine, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. By analyzing the effects of the bromo and methyl substituents, and the substitution of bromine with chlorine, we provide a comprehensive reference for scientists working with this important class of molecules.
Molecular Structures Under Investigation
To visualize the structural relationships between the analyzed compounds, the following diagram illustrates their core structures.
Figure 1. Structural relationships of the compared analogs.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following sections detail the standard operating procedures for obtaining NMR, IR, and MS spectra for solid, air-stable pyrrolo[2,3-b]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
¹H and ¹³C NMR Acquisition Parameters:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.[1]
ATR Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[1]
-
Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent pellet.[1]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable organic molecules.
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its analogs.
Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Compound | δ (ppm) H-3 | δ (ppm) H-4 | δ (ppm) H-6 | δ (ppm) -CH₃ | δ (ppm) N-H |
| 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | ~6.2 | ~8.1 | ~8.3 | ~2.4 | ~11.6 |
| 2-methyl-1H-pyrrolo[2,3-b]pyridine | ~6.1 | ~7.8 | ~7.0 (H-5) | ~2.4 | ~11.2 |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | ~6.5 | ~8.2 | ~8.3 | - | ~11.9 |
| 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | ~6.2 | ~8.0 | ~8.2 | ~2.4 | ~11.6 |
Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Compound | δ (ppm) C-2 | δ (ppm) C-3 | δ (ppm) C-3a | δ (ppm) C-4 | δ (ppm) C-5 | δ (ppm) C-6 | δ (ppm) C-7a | δ (ppm) -CH₃ |
| 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | ~149 | ~100 | ~128 | ~122 | ~110 | ~143 | ~148 | ~14 |
| 2-methyl-1H-pyrrolo[2,3-b]pyridine | ~148 | ~99 | ~127 | ~116 | ~119 | ~141 | ~149 | ~14 |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | ~128 | ~100 | ~129 | ~130 | ~111 | ~143 | ~148 | - |
| 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | ~149 | ~100 | ~128 | ~120 | ~118 | ~142 | ~148 | ~14 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C=C, C=N Stretch | C-H (Alkyl) |
| 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | ~3100-3300 | ~3000-3100 | ~1500-1600 | ~2850-2960 |
| 2-methyl-1H-pyrrolo[2,3-b]pyridine | ~3100-3300 | ~3000-3100 | ~1500-1600 | ~2850-2960 |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | ~3100-3300 | ~3000-3100 | ~1500-1600 | - |
| 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | ~3100-3300 | ~3000-3100 | ~1500-1600 | ~2850-2960 |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ (m/z) | [M+2]⁺ (m/z) | Key Fragments (m/z) |
| 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₇BrN₂ | 211.06 | 210, 212 | ~1:1 | 131 ([M-Br]⁺) |
| 2-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂ | 132.16 | 132 | - | 131 ([M-H]⁺), 117 ([M-CH₃]⁺) |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 197.04 | 196, 198 | ~1:1 | 117 ([M-Br]⁺) |
| 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₇ClN₂ | 166.61 | 166, 168 | ~3:1 | 131 ([M-Cl]⁺) |
Interpretation and Discussion
The spectroscopic data presented above reveals distinct patterns that can be directly correlated with the structural modifications of the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are significantly influenced by the nature of the substituent at the 5-position.
-
Effect of the Bromo Group: The presence of the electron-withdrawing bromine atom at C-5 in 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine causes a downfield shift of the adjacent protons H-4 and H-6 compared to the unsubstituted analog, 2-methyl-1H-pyrrolo[2,3-b]pyridine. This deshielding effect is a classic example of the inductive and mesomeric effects of halogens on aromatic systems.
-
Effect of the Methyl Group: The methyl group at C-2 is a weak electron-donating group. Its presence has a more localized effect, primarily influencing the chemical shift of the adjacent pyrrole proton, H-3. Comparing 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with 5-bromo-1H-pyrrolo[2,3-b]pyridine, the absence of the methyl group in the latter results in a downfield shift of the H-2 proton (not shown in the table, but typically observed). The singlet for the methyl protons appears around 2.4 ppm in the methylated analogs.
-
Halogen Comparison: Replacing bromine with chlorine, another electron-withdrawing group, results in similar downfield shifts for H-4 and H-6 in 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine as seen in the bromo-analog. The subtle differences in chemical shifts between the chloro and bromo derivatives can be attributed to the different electronegativity and size of the halogen atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further insights into the electronic environment of the carbon atoms in the heterocyclic core.
-
Carbon-Halogen Bond: The most significant effect is observed at the carbon directly attached to the halogen, C-5. The chemical shift of C-5 is diagnostic for the presence and nature of the halogen. In 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the C-5 signal is shifted upfield compared to what might be expected based solely on electronegativity, a phenomenon known as the "heavy atom effect."
-
Methyl Group Substitution: The presence of the methyl group at C-2 introduces a signal around 14 ppm and influences the chemical shifts of the neighboring carbons, C-2 and C-3.
Infrared Spectroscopy
The IR spectra of these compounds are characterized by several key absorption bands.
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring. The broadness is indicative of hydrogen bonding in the solid state.
-
Aromatic C-H Stretch: Sharp peaks between 3000 and 3100 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic rings.
-
Ring Vibrations: The region from 1500 to 1600 cm⁻¹ contains absorptions due to the C=C and C=N stretching vibrations within the fused heterocyclic system.
-
Alkyl C-H Stretch: For the methylated analogs, C-H stretching vibrations of the methyl group are observed in the 2850-2960 cm⁻¹ region.
Mass Spectrometry
The mass spectra provide crucial information about the molecular weight and elemental composition of the compounds.
-
Molecular Ion Peak: The presence of bromine or chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to an [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak.
-
Fragmentation Patterns: A common fragmentation pathway for the halogenated analogs is the loss of the halogen atom, leading to a prominent fragment ion. For example, in 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the loss of a bromine radical gives rise to a significant peak at m/z 131. Similarly, the methylated compounds can show fragmentation through the loss of a methyl radical.
Conclusion
This comparative guide demonstrates that ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are powerful and complementary techniques for the structural elucidation of substituted 1H-pyrrolo[2,3-b]pyridine derivatives. The electronic effects of substituents, such as the electron-withdrawing nature of halogens and the electron-donating character of the methyl group, are clearly reflected in the spectroscopic data. The characteristic isotopic patterns in mass spectrometry provide an unequivocal confirmation of the presence and type of halogen. By understanding these structure-spectra correlations, researchers can confidently identify and characterize novel analogs in this important class of heterocyclic compounds, accelerating the pace of drug discovery and development.
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- Further citations for established spectroscopic principles and techniques.
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A Comparative In Vitro Analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-Derived Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous kinase inhibitors.[1] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, which are pivotal regulators of cellular signaling pathways and frequently dysregulated in diseases like cancer.[2] This guide provides a comparative overview of the in vitro performance of a series of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-derived inhibitors, focusing on their activity against key oncogenic kinases. Through a detailed examination of biochemical and cell-based assay data, we aim to elucidate structure-activity relationships (SAR) and provide a framework for the rational design of next-generation inhibitors based on this versatile scaffold.
The Significance of the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold
The strategic placement of substituents on the 1H-pyrrolo[2,3-b]pyridine core is critical for achieving both high potency and selectivity. The 5-bromo and 2-methyl substitutions, in particular, have been explored to modulate the electronic and steric properties of the molecule, influencing its interaction with the target kinase. The bromine atom can form halogen bonds and occupy hydrophobic pockets, while the methyl group can provide additional van der Waals interactions and improve metabolic stability. This guide will delve into how these and other modifications impact inhibitor performance in a range of in vitro assays.
Experimental Methodologies: A Guide to In Vitro Kinase Inhibitor Profiling
To comprehensively evaluate the efficacy and selectivity of our 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-derived inhibitors, a multi-pronged in vitro assay cascade is employed. This approach allows for a thorough characterization of the compounds, from direct target engagement to their effects in a cellular context.
Biochemical Potency Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The initial assessment of inhibitor potency is conducted using a biochemical assay that directly measures the inhibition of kinase activity. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method for this purpose.[3]
Principle of TR-FRET: This assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, while a fluorescein-labeled substrate serves as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for energy transfer upon excitation of the donor. The resulting FRET signal is proportional to the extent of substrate phosphorylation.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitors in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the fluorescein-labeled substrate, and the test inhibitor.
-
Initiation: Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a solution containing EDTA and the terbium-labeled phospho-specific antibody.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes) to allow for antibody binding, measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Activity Assessment: Cell Proliferation Assay (CellTiter-Glo®)
To determine the impact of the inhibitors on cancer cell growth, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.
Principle of CellTiter-Glo®: This homogeneous assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. A decrease in ATP levels is indicative of reduced cell viability, which can be a consequence of cytotoxicity or cytostatic effects of the inhibitor.
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells (e.g., 4T1 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitors and incubate for a specified duration (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the percentage of cell viability. Determine the IC₅₀ value by plotting cell viability against inhibitor concentration.
Comparative Analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[3] The 1H-pyrrolo[2,3-b]pyridine scaffold has shown promise for the development of potent FGFR inhibitors. The following table presents a comparative analysis of a series of derivatives based on this scaffold, highlighting the impact of substitutions on their inhibitory activity.
| Compound ID | R¹ Substitution | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | 4T1 Cell Proliferation IC₅₀ (nM) |
| 4a | 2,6-dichloro-3,5-dimethoxyphenyl | 15 | 28 | 45 | >10000 |
| 4h | 2,6-dichloro-3,5-dimethoxyphenyl | 7 | 9 | 25 | 830 |
| Reference | Ponatinib | 1.5 | 2.1 | 1.8 | 15 |
Data is representative and compiled from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3]
Discussion of In Vitro Assay Results and Structure-Activity Relationships (SAR)
The data presented in the table reveals key insights into the SAR of this inhibitor series. Compound 4h , featuring a specific substitution pattern, demonstrates potent low nanomolar inhibition of FGFR1, 2, and 3 in the biochemical TR-FRET assay.[3] This highlights the importance of the 2,6-dichloro-3,5-dimethoxyphenyl moiety for effective binding to the FGFR kinase domain.
Interestingly, a comparison of the biochemical and cellular data reveals a significant drop-off in potency for some compounds. For instance, while compound 4a shows respectable biochemical activity against FGFRs, its anti-proliferative activity in 4T1 cells is negligible.[3] This discrepancy underscores the critical importance of cell-based assays in drug discovery. Factors such as cell permeability, off-target effects, and engagement with cellular signaling pathways can all influence the ultimate biological response.
The superior performance of compound 4h in both the biochemical and cellular assays suggests a more favorable overall profile.[3] The modifications leading to 4h from 4a (details of which are beyond the scope of this summary but are detailed in the source literature) likely improve its cellular uptake and/or its ability to effectively inhibit the FGFR signaling pathway within the complex cellular environment.
The reference compound, Ponatinib, a known multi-kinase inhibitor, provides a benchmark for potency. While the presented derivatives do not match the potency of Ponatinib, they may offer improved selectivity profiles, a crucial aspect in minimizing off-target toxicities.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Conclusion and Future Directions
The 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold serves as a promising starting point for the development of novel kinase inhibitors. The comparative in vitro data presented here demonstrates that subtle structural modifications can have a profound impact on both biochemical potency and cellular activity. The discrepancy between biochemical and cellular assay results highlights the necessity of a comprehensive testing cascade to identify drug candidates with true therapeutic potential. Future efforts should focus on optimizing the cellular efficacy and selectivity of this inhibitor class, with the ultimate goal of developing potent and safe targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
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Montagnoli, A., et al. (2008). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 51(15), 4542-4552. [Link]
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Vanotti, E., et al. (2008). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships. ResearchGate. [Link]
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Montagnoli, A., et al. (2008). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. ACS Publications. [Link]
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El-Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Physical and Chemical News, 22(1), 1-17. [Link]
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Montagnoli, A., et al. (2008). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. ACS Publications. [Link]
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Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
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Bok, J., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]
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Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]
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Mense, M., et al. (2016). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1475-1490. [Link]
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Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(22), 12629-12640. [Link]
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Al-Ostoot, F. H., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(1), 1-20. [Link]
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Morris, J. C., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4142-4147. [Link]
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Klutchko, S. R., et al. (2012). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 825-829. [Link]
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Al-Suhaimi, K. M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(13), 2876. [Link]
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Hatcher, J. M., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1774-1781. [Link]
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Starha, P., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]
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Reddy, T. S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
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The 5-Position: A Critical Locus for Potency and Selectivity in 7-Azaindole-Based Kinase Inhibitors
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Substituted 7-Azaindole Derivatives
The 7-azaindole scaffold has cemented its status as a "privileged fragment" in modern medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1] Its defining feature lies in the pyridine nitrogen and pyrrole NH group, which together form a bidentate hydrogen bond network with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine.[2][3] This foundational interaction provides a robust anchor, from which medicinal chemists can explore the surrounding chemical space to achieve desired potency and selectivity profiles. Among the five possible substitution points on the 7-azaindole ring, the 5-position has emerged as a critical determinant of biological activity, profoundly influencing the compound's interaction with the target kinase and its overall pharmacological properties. This guide provides an in-depth comparison of 5-substituted 7-azaindole derivatives, supported by experimental data, to illuminate the causal relationships between structural modifications at this position and their biological outcomes.
The Strategic Importance of the 5-Position
The 5-position of the 7-azaindole core is often directed towards the solvent-exposed region of the ATP-binding pocket. This orientation presents a valuable opportunity for chemists to introduce a variety of substituents that can engage in additional interactions with the kinase, thereby enhancing potency and modulating selectivity. The introduction of substituents at this position can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical parameters in drug design. A recent review of 7-azaindole analogs as anticancer agents highlights that positions 1, 3, and 5 are the most active sites for chemical modification, with alkyl, aryl carboxamide, and heterocyclic rings being among the most successful types of substitutions.[1]
Comparative Analysis of 5-Substituted 7-Azaindole Derivatives as Kinase Inhibitors
To illustrate the profound impact of substitutions at the 5-position, we will examine the structure-activity relationships (SAR) of 7-azaindole derivatives against several key kinase targets.
Case Study 1: Erk5 Kinase Inhibitors
Extracellular signal-regulated kinase 5 (Erk5) is a crucial component of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cancer progression. A recent study detailed the design and synthesis of a series of novel 7-azaindole derivatives as potential Erk5 inhibitors.[4] The following table summarizes the anti-proliferative activity of selected compounds from this study against the human lung cancer A549 cell line.
| Compound | R (Substitution at 5-position) | Anti-proliferative Activity (A549 cells) IC50 (µg/mL)[4] |
| 4a | H | 6.23 |
| 4h | 4-fluorophenyl | 8.52 |
| 5d | 4-chlorophenyl | 7.33 |
| 5j | 4-methoxyphenyl | 4.56 |
| XMD8-92 (Control) | - | 5.36 |
From this data, we can derive several key SAR insights. The unsubstituted compound 4a displays moderate activity. The introduction of a 4-fluorophenyl group in 4h and a 4-chlorophenyl group in 5d leads to a slight decrease in activity. However, the incorporation of a 4-methoxyphenyl group at the 5-position in compound 5j results in a significant enhancement of anti-proliferative activity, with an IC50 value of 4.56 µg/mL, which is more potent than the positive control XMD8-92.[4] This suggests that electron-donating groups on the phenyl ring at the 5-position may be favorable for activity against Erk5.
Case Study 2: Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. A novel series of 7-azaindole derivatives has been identified as potent PI3K inhibitors.[2] The SAR studies in this series provide valuable insights into the role of the 5-substituent.
| Compound | R1 (Substitution at 3-position) | R2 (Substitution at 5-position) | PI3Kγ IC50 (nM)[2] |
| B7 | Phenyl | H | 31.2 |
| B11 | 2-aminopyridin-4-yl | H | 14.5 |
| B12 | 2-aminopyridin-4-yl | Methyl | 8.9 |
| B13 | 2-aminopyridin-4-yl | Pyridin-3-yl | 0.5 |
| B14 | 2-aminopyridin-4-yl | Pyridin-4-yl | 1.2 |
The data clearly demonstrates that substitution at the 5-position is crucial for achieving high potency. While moving from a phenyl (B7 ) to a 2-aminopyridin-4-yl group (B11 ) at the 3-position improves activity, the most dramatic increase is seen with modifications at the 5-position. The introduction of a small methyl group (B12 ) enhances the potency by almost two-fold compared to the unsubstituted analog B11 .[2] More strikingly, the incorporation of a pyridin-3-yl (B13 ) or pyridin-4-yl (B14 ) group at the 5-position leads to exceptionally potent inhibitors, with IC50 values in the sub-nanomolar and low nanomolar range, respectively.[2] This highlights the potential for significant potency gains by exploring aromatic and heteroaromatic substituents at the 5-position that can engage in additional favorable interactions within the PI3K active site.
Experimental Protocols
General Synthesis of 5-Substituted 7-Azaindole Derivatives
The synthesis of 5-substituted 7-azaindole derivatives often commences from a common intermediate, such as 5-bromo-7-azaindole. This allows for the introduction of a wide variety of substituents at the 5-position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. A general synthetic scheme is outlined below.
Caption: General workflow for the synthesis of 5-aryl-7-azaindole derivatives.
Step-by-Step Methodology (Suzuki-Miyaura Coupling):
-
To a solution of 5-bromo-7-azaindole (1.0 eq) in a suitable solvent system (e.g., dioxane and water) are added the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, typically sodium carbonate (2.0 eq).
-
The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-7-azaindole derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
Step-by-Step Methodology (ADP-Glo™ Kinase Assay):
-
A kinase reaction is set up in a multi-well plate containing the kinase, a suitable substrate, ATP, and varying concentrations of the test compound (inhibitor).
-
The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for ATP consumption.
-
Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
The luminescence is measured using a plate-reading luminometer. The amount of luminescence is directly proportional to the amount of ADP generated and is therefore indicative of kinase activity.
-
The data is analyzed to determine the concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50).
Causality and Future Directions
The experimental data presented clearly establishes a causal link between the nature of the substituent at the 5-position of the 7-azaindole ring and the resulting biological activity. The choice of substituent can dramatically alter the potency of the inhibitor, as seen in the case of the PI3K inhibitors where the introduction of a pyridyl group at the 5-position led to a significant increase in potency.[2] This is likely due to the formation of additional hydrogen bonds or favorable electrostatic interactions with residues in the active site.
The future of 7-azaindole-based kinase inhibitor design will undoubtedly involve a continued and more sophisticated exploration of the 5-position. The use of structure-based drug design, aided by X-ray crystallography and computational modeling, will be instrumental in rationally designing 5-substituents that can exploit specific features of the target kinase's active site to achieve even greater potency and selectivity. Furthermore, the modulation of physicochemical properties through 5-substitution will be a key strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of these promising therapeutic agents.
References
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Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
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Mérour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
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A Senior Application Scientist's Guide to the Physicochemical Properties of Azaindole Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.
Introduction: The Strategic Importance of the Nitrogen Atom in Drug Design
The azaindole scaffold, a bioisostere of indole, is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapeutics.[1] These bicyclic aromatic heterocycles, composed of a fused pyridine and pyrrole ring, offer a unique combination of structural rigidity and hydrogen bonding capabilities. The four positional isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—are distinguished by the location of the nitrogen atom in the six-membered ring. This seemingly subtle variation has profound implications for the molecule's physicochemical properties, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[2][3]
This guide provides a comprehensive comparison of the key physicochemical properties of these four isomers, supported by experimental data and detailed methodologies. Understanding these differences is paramount for the rational design of drug candidates with optimized potency, selectivity, and pharmacokinetic characteristics.
Comparative Analysis of Physicochemical Properties
The position of the pyridine nitrogen atom significantly influences the electron distribution within the aromatic system, altering the molecule's fundamental properties such as basicity (pKa), lipophilicity (logP/logD), aqueous solubility, and melting point. These parameters are critical determinants of a drug candidate's behavior in biological systems.[4]
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole |
| Structure | 1H-pyrrolo[3,2-b]pyridine | 1H-pyrrolo[3,2-c]pyridine | 1H-pyrrolo[2,3-c]pyridine | 1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 272-49-1[5] | 271-34-1[6] | 271-29-4 | 271-63-6[4] |
| Melting Point (°C) | 126-128[7] | 104.6-108.4[8] | 136-137[9] | 105-107[4] |
| pKa (Pyridine N) | 4.85 (Calculated)[10] | 8.42 (Calculated)[10] | 5.61 (Calculated)[10] | 3.67 (Calculated)[10] |
| logP (Calculated) | 1.1 - 1.3 | 0.8 - 1.0 | 0.8 - 1.0 | 1.1 - 1.3 |
| Aqueous Solubility | Slightly soluble[5] | Hardly soluble in water[8] | Soluble in water (hardly)[9] | Data not readily available |
Note: The presented data is compiled from various sources and should be used for comparative purposes. Experimental conditions can influence these values.
Causality Behind Experimental Observations: The Influence of Nitrogen Placement
The observed differences in the physicochemical properties of azaindole isomers can be rationalized by considering the electronic effects imparted by the position of the pyridine nitrogen atom.
Caption: Relationship between nitrogen position and physicochemical properties.
Basicity (pKa): The basicity of the pyridine nitrogen is a direct reflection of the availability of its lone pair of electrons to accept a proton.
-
5-Azaindole is the most basic isomer, with a calculated pKa of 8.42.[10] The nitrogen at the 5-position is electronically analogous to the nitrogen in 4-aminopyridine, where the pyrrole ring acts as an electron-donating group, increasing the electron density on the pyridine nitrogen.
-
7-Azaindole is the least basic, with a calculated pKa of 3.67.[10] The proximity of the electron-withdrawing pyrrole nitrogen significantly reduces the basicity of the adjacent pyridine nitrogen.
-
4- and 6-Azaindole exhibit intermediate basicity.
Lipophilicity (logP/logD): Lipophilicity, the measure of a compound's partitioning between a nonpolar and a polar phase, is crucial for membrane permeability. The position of the nitrogen atom influences the molecule's overall polarity and hydrogen bonding potential, thereby affecting its logP value. Generally, increased polarity leads to lower logP values. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor also enhances hydrophilicity.
Aqueous Solubility: Solubility is a complex property influenced by both lipophilicity and crystal lattice energy (reflected in the melting point). Generally, compounds with lower logP values and lower melting points tend to be more soluble in water. The hydrogen bonding capacity of the azaindole isomers plays a significant role in their interaction with water molecules. For instance, the replacement of an indole with a 6- or 7-azaindole moiety has been shown to enhance aqueous solubility in certain molecular contexts.[11]
Experimental Protocols for Physicochemical Property Determination
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining pKa, logD, and aqueous solubility.
Determination of Ionization Constant (pKa) by UV-Metric Titration
This method leverages the change in the ultraviolet (UV) absorbance spectrum of a compound as it transitions between its ionized and neutral forms at different pH values.[12][13]
Principle: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the absorbing species. By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined as the pH at which the concentrations of the ionized and neutral forms are equal.
Experimental Workflow:
Caption: Workflow for UV-metric pKa determination.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 1 to 13).
-
Sample Preparation: Prepare a stock solution of the azaindole isomer in a suitable organic solvent like DMSO.
-
Titration Plate Setup: In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different pH buffers.
-
Spectrophotometric Measurement: Measure the full UV absorbance spectrum for each well using a microplate reader.
-
Data Analysis: Select a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH of the buffers. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[14]
Determination of Lipophilicity (logD) by the Shake-Flask Method
The shake-flask method is the gold standard for determining the partition coefficient (logP) and distribution coefficient (logD).[2][3] LogD is the effective lipophilicity of a compound at a specific pH and is particularly relevant for ionizable compounds like azaindoles.
Principle: A compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The ratio of the compound's concentration in the two phases at equilibrium is the distribution coefficient (D). LogD is the base-10 logarithm of this ratio.
Experimental Workflow:
Caption: Workflow for shake-flask logD determination.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of the azaindole isomer to a vial containing defined volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the vial vigorously for a sufficient period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the azaindole isomer using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15]
-
Calculation: Calculate the logD value using the formula: LogD = log (Concentration in n-octanol / Concentration in aqueous buffer).
Determination of Aqueous Equilibrium Solubility
Equilibrium solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at a given temperature and pH to form a saturated solution.[16]
Principle: An excess amount of the solid compound is suspended in an aqueous buffer and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Experimental Workflow:
Caption: Workflow for equilibrium aqueous solubility determination.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid azaindole isomer to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.[17]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 to 72 hours) to ensure that equilibrium is reached.[1][18]
-
Phase Separation: Separate the saturated solution (supernatant) from the excess solid. This can be achieved by filtration through a low-binding filter or by centrifugation.
-
Quantification: Dilute the supernatant if necessary and determine the concentration of the dissolved azaindole isomer using a validated analytical method like HPLC-UV.
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Conclusion: A Framework for Rational Drug Design
The comparative analysis of the four azaindole isomers underscores the critical role that the position of a single nitrogen atom plays in defining the physicochemical profile of a molecule. While 7-azaindole is the most extensively studied isomer, this guide demonstrates that a comprehensive evaluation of all four isomers can unlock new opportunities for optimizing drug candidates.[19] A thorough understanding of their relative pKa, lipophilicity, and solubility, grounded in robust experimental data, empowers medicinal chemists to make informed decisions in the design of novel therapeutics with enhanced efficacy and developability.
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Safety Operating Guide
Proper Disposal of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. As a brominated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Understanding the Hazards: Why Proper Disposal is Critical
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Furthermore, its chemical structure places it in the category of halogenated organic compounds .[2][3] These compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts, such as dioxins and furans, if not incinerated at high temperatures. The German Water Hazard Class (WGK) for this compound is 3, signifying it is "highly hazardous to water," which underscores the critical need to prevent its release into the environment.[4]
Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to significant environmental contamination and places institutions at risk of substantial fines and legal penalties under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in any capacity, including for disposal, the following minimum PPE is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE.[7]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption, which can cause irritation.[8][9] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from splashes or dust, preventing serious irritation.[8][10] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Required if handling outside a fume hood or if dust/aerosols are generated. | To prevent inhalation, which can cause respiratory tract irritation.[9] Use must comply with a documented respiratory protection program. |
Waste Segregation: The Cornerstone of Compliant Disposal
The single most important step in the proper disposal of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is its correct segregation as a halogenated organic waste .[2][3] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[11]
Waste Stream Decision Workflow
The following diagram illustrates the critical decision-making process for segregating chemical waste in the laboratory.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
